tert-Butyl (4-bromo-2-methylphenyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370849 | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-14-4 | |
| Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Organic Synthesis
tert-Butyl (4-bromo-2-methylphenyl)carbamate, identified by the CAS Number 306937-14-4 , is a pivotal chemical intermediate widely utilized in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a bromine atom and a tert-butoxycarbonyl (Boc) protected amine on a methyl-substituted phenyl ring. This unique combination of functional groups makes it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3] The Boc protecting group provides stability under various reaction conditions, such as those involving nucleophiles and bases, while allowing for facile deprotection under acidic conditions, enabling selective and sequential chemical transformations.[4][5] The presence of the bromine atom offers a reactive handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[6][7][8] This guide provides an in-depth overview of its properties, a detailed synthesis protocol, and its applications in drug discovery and development.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 306937-14-4 | , |
| Molecular Formula | C₁₂H₁₆BrNO₂ | |
| Molecular Weight | 286.17 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 93 °C | |
| Boiling Point | 294.7 °C (Predicted) | |
| Density | 1.356 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis Protocol: N-Boc Protection of 4-Bromo-2-methylaniline
The synthesis of this compound is most commonly achieved through the N-protection of 4-bromo-2-methylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding procedure, fundamental in organic synthesis for masking the reactivity of an amine group.[4][5]
Causality of Experimental Choices:
-
Starting Material : 4-Bromo-2-methylaniline serves as the precursor, providing the core aromatic structure.[3][]
-
Protecting Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group due to its commercial availability, ease of handling, and the clean byproducts of the reaction (tert-butanol and CO₂).[5]
-
Solvent : A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve both the aniline and Boc₂O. Water can also be used as a co-solvent in some procedures to facilitate the reaction.[10][11]
-
Base (Optional but Recommended) : While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) is recommended. The base neutralizes the acidic proton of the amine, enhancing its nucleophilicity and driving the reaction to completion.
-
Temperature : The reaction is typically conducted at room temperature, which is sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Experimental Workflow Diagram:
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physical properties of tert-Butyl (4-bromo-2-methylphenyl)carbamate
An In-Depth Technical Guide to the Physical Properties of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Introduction
This compound is a vital intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a bromine atom ripe for cross-coupling reactions and a Boc-protected amine group, makes it a versatile building block for constructing complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under various conditions and its straightforward removal under acidic protocols, offering chemists precise control in multi-step syntheses.[3][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of this compound, outlines robust experimental protocols for its characterization, and explains the scientific rationale behind these analytical choices. The aim is to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Chemical Identity and Molecular Structure
A precise understanding of the compound's structure is fundamental to interpreting its physical properties and reactivity.
-
IUPAC Name: tert-butyl N-(4-bromo-2-methylphenyl)carbamate[5]
-
Molecular Formula: C12H16BrNO2[6]
-
Synonyms: 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate, Carbamic acid, (4-bromo-2-methylphenyl)-, 1,1-dimethylethyl ester[5]
The molecule's architecture consists of a central benzene ring substituted with a bromine atom, a methyl group, and a Boc-protected amine. This arrangement dictates its solubility, reactivity, and spectroscopic signature.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining its handling, storage, and application in chemical reactions. All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 286.17 g/mol | [6] |
| Appearance | White to off-white solid/powder | Inferred from typical carbamates[8][9] |
| Melting Point | 93 °C | [1][5] |
| Boiling Point (Predicted) | 294.7 °C at 760 mmHg | [1][5] |
| Density (Predicted) | 1.356 g/cm³ | [1][5] |
| Solubility | Soluble in common organic solvents | [1] |
| XLogP3 | 4.1775 | [5] |
| PSA (Polar Surface Area) | 38.33 Ų | [5] |
Discussion of Properties
-
Melting Point: The defined melting point of 93 °C indicates a crystalline solid at room temperature. A sharp melting range is a primary indicator of high purity, a critical parameter for drug development professionals to avoid introducing unintended variables into subsequent synthetic steps or biological assays.
-
Solubility: High solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol is a direct consequence of the molecule's structure, which contains both a nonpolar aromatic ring and a moderately polar carbamate group.[1] This property is advantageous for its use in a wide range of solution-phase chemical reactions.
-
XLogP3: This value, a measure of lipophilicity, is relatively high at 4.1775, suggesting a preference for nonpolar environments.[5] In drug development, lipophilicity is a key parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Polar Surface Area (PSA): The PSA of 38.33 Ų is relatively small, which, combined with its lipophilicity, suggests good potential for membrane permeability.[5]
Spectroscopic and Analytical Characterization
Structural elucidation and purity confirmation rely on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-7.5 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting their coupling with each other.
-
Amine Proton (N-H): A broad singlet around 6.5-7.0 ppm, which is exchangeable with D₂O.
-
Methyl Protons (Ar-CH₃): A sharp singlet around 2.2-2.4 ppm, integrating to three protons.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp, prominent singlet at approximately 1.5 ppm, integrating to nine protons.[8]
-
-
¹³C NMR: The carbon spectrum will provide a map of the carbon skeleton.
-
Aromatic Carbons: Six distinct signals in the ~115-140 ppm range. The carbon attached to the bromine will be shifted to a lower field (~115-120 ppm).
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 152-155 ppm.[8]
-
Quaternary tert-Butyl Carbon (-C(CH₃)₃): A signal around 80-82 ppm.[8]
-
tert-Butyl Methyl Carbons (-C(CH₃)₃): A single, intense signal around 28 ppm.[8]
-
Aromatic Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, typically ~17-20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Multiple peaks between 2850-3100 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the carbamate group.
-
C-N Stretch & N-H Bend: Absorptions in the 1500-1550 cm⁻¹ region.
-
C-O Stretch (Ester): Strong peaks in the 1150-1250 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two peaks of almost identical intensity at m/z 285 and 287.
-
Key Fragmentation: A prominent fragment is expected from the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z [M-57]⁺. Further fragmentation may involve the loss of CO₂ from the carbamate moiety.
Experimental Protocols and Workflows
To ensure the quality and identity of this compound, a systematic analytical workflow is essential.
Workflow for Quality Control and Characterization
The following diagram illustrates a self-validating workflow for the characterization of a newly synthesized or procured batch of the compound.
Caption: A standard quality control workflow for chemical compound validation.
Protocol 1: Melting Point Determination
Causality: This protocol verifies the compound's identity and provides a rapid assessment of its purity. Impurities typically depress and broaden the melting range.
-
Finely crush a small amount of the crystalline sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (93 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a sharp melting range of < 2 °C.
Protocol 2: NMR Sample Preparation (for ¹H and ¹³C)
Causality: Proper sample preparation is critical for obtaining high-resolution spectra for unambiguous structural confirmation.
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% Tetramethylsilane, TMS).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution height in the tube is sufficient for the instrument's detector (typically ~4-5 cm).
-
Cap the NMR tube and place it in the NMR spectrometer for analysis.
Applications in Drug Development and Synthesis
The directly enable its primary application as a synthetic intermediate.
-
Boc-Protection: The carbamate group serves as a robust protecting group for the aniline nitrogen.[4][10] Its stability allows for chemical modifications at other parts of the molecule, such as the bromine atom, without affecting the amine. The group can then be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free amine for subsequent reactions, such as amide bond formation.[3]
-
Aryl Bromide Handle: The bromine atom is a key functional handle for carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for introducing new aryl or vinyl groups) and the Buchwald-Hartwig amination (for forming C-N bonds).[11] This versatility is a cornerstone of modern medicinal chemistry for building libraries of complex drug candidates.
Conclusion
This compound is a well-characterized solid with defined physical properties that make it an exceptionally useful and reliable building block in organic synthesis. Its thermal stability, predictable solubility, and distinct spectroscopic signatures provide researchers with the necessary tools for its effective use and quality control. A thorough understanding of these fundamental properties, from its melting point to its NMR spectrum, is not merely academic; it is a prerequisite for its successful application in the rigorous and precise world of drug discovery and development.
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Appchem. tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate | 1260804-94-1. Available from: [Link]
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PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839. Available from: [Link]
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solubility of tert-Butyl (4-bromo-2-methylphenyl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl (4-bromo-2-methylphenyl)carbamate in Organic Solvents
Abstract
Understanding the solubility of pharmaceutical intermediates is a cornerstone of efficient process development, enabling robust strategies for reaction, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 306937-14-4), a key building block in organic synthesis. While specific quantitative data for this compound is not broadly published, this document synthesizes foundational principles of chemical solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for experimental solubility determination. It is designed to equip researchers, process chemists, and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively work with this and structurally related compounds.
Introduction: The Critical Role of Solubility in Process Chemistry
This compound is a synthetic intermediate whose value lies in its versatile chemical handles: a Boc-protected amine for directed reactions and a brominated aromatic ring for cross-coupling chemistries. The efficiency of any synthetic step involving this intermediate—from reaction kinetics in a chosen solvent to its isolation and purification via crystallization—is fundamentally governed by its solubility.
A poorly chosen solvent can lead to:
-
Inefficient Reactions: Low solubility of reactants can hinder reaction rates and lead to heterogeneous mixtures that are difficult to manage at scale.
-
Low Purification Yields: Crystallization, the primary method for purifying solid intermediates, is critically dependent on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[1]
-
Processing and Handling Challenges: Unforeseen precipitation or difficulty dissolving the material can cause blockages and inconsistencies in a manufacturing environment.
This guide will deconstruct the factors influencing the solubility of this carbamate and provide actionable protocols for its empirical determination.
Theoretical Principles & Predictive Solubility Analysis
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] This means that solutes tend to dissolve in solvents that share similar intermolecular forces. The molecular structure of this compound presents several distinct functional regions that dictate its interactions:
-
Aryl Halide Core: The 4-bromo-2-methylphenyl group is predominantly non-polar and lipophilic. This large, hydrophobic surface area suggests good solubility in non-polar aromatic solvents (e.g., Toluene) and moderately polar aprotic solvents (e.g., Ethyl Acetate, Tetrahydrofuran).
-
Carbamate Linkage (-NH-C(O)-O-): This is the most polar region of the molecule. The nitrogen atom acts as a hydrogen bond donor, while the two oxygen atoms are hydrogen bond acceptors. This functional group promotes solubility in solvents capable of hydrogen bonding, such as alcohols (Methanol, Ethanol) or polar aprotic solvents like Acetone.[3][4]
-
Tert-Butyl Group: This bulky, aliphatic group is highly non-polar and sterically hindering. It contributes significantly to the molecule's affinity for non-polar solvents (e.g., Hexanes, Heptane) and can disrupt the efficiency of crystal lattice packing, which may enhance overall solubility compared to a less hindered analogue.
Causality in Solvent Interaction: The interplay between these regions determines the overall solubility profile. While the polar carbamate group might suggest solubility in polar protic solvents like methanol, the large non-polar surface area of the rest of the molecule will dominate, leading to what is generally described as high solubility in common organic solvents.[5] The ideal solvent will effectively solvate both the non-polar and polar regions of the molecule.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for experimental solvent screening.
| Solvent Class | Example Solvent | Key Properties | Predicted Solubility of this compound | Rationale |
| Aprotic Polar | Acetone | B.P: 56°C, Polarity: High | High | The ketone group is an excellent hydrogen bond acceptor for the carbamate N-H, while the overall solvent polarity accommodates the aryl ring. |
| Ethyl Acetate (EtOAc) | B.P: 77°C, Polarity: Medium | High | Balances polarity to solvate the carbamate with sufficient non-polar character for the aryl and tert-butyl groups. A common choice for chromatography and crystallization. | |
| Tetrahydrofuran (THF) | B.P: 66°C, Polarity: Medium | High | Similar to EtOAc, its ether oxygen can accept hydrogen bonds, and its cyclic structure effectively solvates the aromatic core. | |
| Dichloromethane (DCM) | B.P: 40°C, Polarity: Medium | Very High | Excellent solvent for a wide range of organic compounds; effectively solvates both polar and non-polar moieties. | |
| Protic Polar | Methanol (MeOH) | B.P: 65°C, Polarity: High | Medium to High | Can both donate and accept hydrogen bonds, interacting strongly with the carbamate. May be slightly less effective at solvating the non-polar regions. |
| Ethanol (EtOH) | B.P: 78°C, Polarity: High | Medium to High | Similar to methanol but slightly less polar, potentially offering a better balance for this molecule. Often a good choice for crystallization.[3] | |
| Non-Polar | Toluene | B.P: 111°C, Polarity: Low | Medium to High | Pi-stacking interactions between toluene and the compound's aromatic ring can promote solubility. |
| Hexanes / Heptane | B.P: 69°C / 98°C, Polarity: Very Low | Low to Medium | Primarily interacts with the tert-butyl and aryl groups. The polar carbamate limits solubility. Often used as an anti-solvent in crystallizations.[4] | |
| Highly Polar | Water | B.P: 100°C, Polarity: Very High | Insoluble | The large, non-polar structure cannot overcome the strong hydrogen-bonding network of water. |
Experimental Determination of Thermodynamic Solubility
For process development, a precise, quantitative understanding of solubility is required. The "gold standard" for determining the true equilibrium solubility is the Shake-Flask Method.[6] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.[7]
Protocol: Isothermal Shake-Flask Solubility Determination
This protocol provides a self-validating system for generating reliable solubility data.
Objective: To determine the equilibrium solubility (in mg/mL) of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid powder)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure equilibrium is reached. A general rule is to add at least 2-3 times the expected amount.
-
Add a precise volume of the chosen solvent (e.g., 5.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and moderate agitation.
-
Causality: Agitation ensures a high surface area of contact between the solid and the solvent, accelerating the approach to equilibrium.[7]
-
Allow the mixture to equilibrate for a sufficient duration. For pharmaceutical compounds, 24-72 hours is standard to ensure true thermodynamic equilibrium is achieved, not just a kinetic or metastable state.[7][8]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours in the same temperature-controlled environment. This allows the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration is a critical step to remove all microscopic, undissolved particles, which would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.
-
Calculate the original concentration in the saturated solution (mg/mL), accounting for the dilution factor.
-
-
Validation:
-
To confirm that equilibrium was reached, it is best practice to run parallel experiments and measure the concentration at different time points (e.g., 24h, 48h, and 72h). The solubility value should be constant across the later time points.[7]
-
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
High-Throughput Kinetic Solubility Screening
In early-stage drug discovery, a faster, less material-intensive method is often employed. Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10] This is not a true thermodynamic value but is invaluable for ranking compounds. Methods like nephelometry, which measures light scattering from precipitated particles, are common. While useful for aqueous systems, the shake-flask method remains superior for characterizing solubility in organic solvents for process development.
Conclusion
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Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
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University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
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Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]
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BioDuro. ADME Solubility Assay. Available at: [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
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Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
- PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate.
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tert-Butyl (4-bromo-2-methylphenyl)carbamate NMR spectra
An In-Depth Technical Guide to the NMR Spectra of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Authored by: A Senior Application Scientist
Abstract
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the precise characterization of intermediates is paramount for process validation and quality control. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, valued for its stability and straightforward removal under mild conditions.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, this compound. As a primary analytical technique, NMR spectroscopy offers unparalleled insight into molecular structure. Herein, we dissect the predicted spectral features of this molecule, grounding our analysis in the fundamental principles of chemical shift theory and spin-spin coupling. Furthermore, we present a field-proven, self-validating protocol for the acquisition of high-fidelity NMR data, designed to equip researchers and drug development professionals with the expertise to confidently verify the structure and purity of this compound.
Molecular Structure and Predicted Spectral Complexity
The chemical structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The substituents—a bromine atom, a methyl group, and a Boc-protected amine—create a dissymmetric electronic environment. This lack of symmetry is a critical determinant of the NMR spectrum, dictating that every carbon and proton on the aromatic ring will be chemically non-equivalent, thus giving rise to a unique resonance signal for each. This complexity, while requiring careful interpretation, provides a rich dataset for unambiguous structural confirmation.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For the title compound, we anticipate distinct signals for the Boc group, the aromatic protons, the methyl substituent, and the N-H proton.
Causality of Predicted Chemical Shifts:
-
tert-Butyl Protons (t-Bu): The nine protons of the tert-butyl group are equivalent due to free rotation. They are expected to appear as a sharp, intense singlet in a relatively uncongested region of the spectrum, typically between δ 1.4 and 1.5 ppm.[2] This signal is a hallmark diagnostic peak for the successful installation of the Boc protecting group.[2]
-
Methyl Protons (Ar-CH₃): The methyl group at the C2 position is shielded by the adjacent electron-donating carbamate group and is expected to resonate upfield in the aromatic region, around δ 2.1-2.3 ppm.
-
Aromatic Protons (H3, H5, H6):
-
H6: This proton is ortho to the electron-donating -NHBoc group and will be the most shielded of the aromatic protons, likely appearing around δ 7.1-7.3 ppm. It will appear as a doublet, split by H5.
-
H5: This proton is ortho to the electron-withdrawing bromine atom and meta to the -NHBoc group. It will experience deshielding and should appear as a doublet of doublets, split by both H6 and H3, likely in the δ 7.2-7.4 ppm range.
-
H3: This proton is ortho to the methyl group and meta to the bromine. It will be the most deshielded proton, appearing as a doublet (or a narrow singlet if the coupling to H5 is small), expected around δ 7.4-7.6 ppm.
-
-
Carbamate Proton (N-H): The N-H proton signal is often broad due to quadrupole broadening and its chemical shift is highly dependent on solvent, concentration, and temperature.[2] It typically appears as a broad singlet between δ 6.5 and 8.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-N | 6.5 - 8.0 | Broad Singlet (br s) | 1H |
| H3 | 7.4 - 7.6 | Doublet (d) | 1H |
| H5 | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H |
| H6 | 7.1 - 7.3 | Doublet (d) | 1H |
| Ar-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |
| -C(CH₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will reveal twelve distinct signals, corresponding to each of the unique carbon atoms in the molecule.
Causality of Predicted Chemical Shifts:
-
Carbamate Carbonyl (C=O): The carbonyl carbon of the Boc group is highly deshielded and will appear significantly downfield, typically in the range of δ 152-154 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The ipso-carbons directly attached to substituents will be most affected. C1 (attached to nitrogen) and C4 (attached to bromine) will be found around δ 138-140 ppm and δ 115-118 ppm, respectively. The other aromatic carbons (C2, C3, C5, C6) will resonate in the typical aromatic region of δ 120-135 ppm.
-
tert-Butyl Carbons: The quaternary carbon of the Boc group is expected around δ 80-82 ppm, while the three equivalent methyl carbons will produce a strong signal around δ 28 ppm.[3]
-
Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the aromatic ring will be the most upfield signal, typically appearing around δ 17-20 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C=O (Carbamate) | 152 - 154 | Carbonyl |
| C1 (Ar, C-N) | 138 - 140 | Aromatic |
| C2 (Ar, C-CH₃) | 130 - 133 | Aromatic |
| C3 (Ar, C-H) | 132 - 135 | Aromatic |
| C4 (Ar, C-Br) | 115 - 118 | Aromatic |
| C5 (Ar, C-H) | 128 - 131 | Aromatic |
| C6 (Ar, C-H) | 123 - 126 | Aromatic |
| -C (CH₃)₃ | 80 - 82 | Quaternary |
| -C(C H₃)₃ | ~28.3 | Methyl |
| Ar-C H₃ | 17 - 20 | Methyl |
Experimental Protocol for High-Fidelity NMR Data Acquisition
This protocol is designed as a self-validating system, ensuring data integrity through standardized procedures for sample preparation and instrument calibration.
Step 1: Sample Preparation
-
Purity Assessment: Ensure the analyte is of high purity (>95%) to avoid spectral overlap from impurities.
-
Massing: Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR).
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice as it is a relatively non-polar solvent that dissolves a wide range of organic compounds and has a minimal number of solvent signals.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent-solute interactions can cause significant changes in chemical shifts.[5][6][7]
-
Transfer & Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS), which serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
Step 2: NMR Spectrometer Setup and Data Acquisition
This protocol assumes a 400 MHz NMR spectrometer.
-
Instrument Tuning: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 16 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled with NOE (zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1 second.
-
Step 3: Data Processing and Validation
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.
-
Correction: Manually phase the spectrum and apply a baseline correction.
-
Calibration (Self-Validation): Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for ¹³C NMR).[1][2] This step ensures the accuracy and comparability of the data.
-
Integration: Integrate all signals in the ¹H spectrum. The relative integrals should correspond to the number of protons for each signal (e.g., the ratio of the tert-butyl singlet to the methyl singlet should be approximately 9:3 or 3:1). This integration check serves as an internal validation of the signal assignments.
-
Peak Picking: Assign the calibrated chemical shift values to all significant peaks in both spectra.
Caption: Standard workflow for NMR data acquisition and analysis.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous analytical fingerprint for this compound. The characteristic intense singlet of the Boc group in the ¹H spectrum serves as a rapid confirmation of successful amine protection, while the complex splitting pattern in the aromatic region confirms the substitution pattern of the phenyl ring. By following a robust and self-validating experimental protocol, researchers can acquire high-quality spectral data, enabling confident structural elucidation and purity assessment, which are critical checkpoints in any synthetic chemistry workflow.
References
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online Forum]. Available at: [Link]
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Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
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J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]
-
Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
- Supporting Information for a relevant chemical synthesis. (n.d.). This document provides experimental data for analogous compounds like tert-butyl (4-bromophenyl)carbamate. [Link to a representative supporting information document, if available, otherwise a general link to a journal known for such publications]. A specific example can be found in various synthesis papers.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (4-bromo-2-methylphenyl)carbamate
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl (4-bromo-2-methylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the compound's vibrational spectroscopy, offering field-proven insights into its structural characterization.
Introduction: The Structural Significance of this compound
This compound is a vital building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure incorporates several key functional groups: a carbamate, a substituted aromatic ring, and a halogen atom. The strategic placement of the tert-butyl protecting group on the amine allows for controlled reactions at other sites of the molecule. Understanding the purity and structural integrity of this compound is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.
This guide will elucidate the expected IR absorption frequencies for this compound, explaining the underlying molecular vibrations. By understanding these characteristic spectral features, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To obtain a reliable IR spectrum of this compound, a standardized protocol is essential. The following methodology ensures high-resolution data suitable for detailed analysis.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
The sample can be analyzed as a solid using either Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR).
Step-by-Step KBr Pellet Method:
-
Sample Preparation: Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and, if necessary, a baseline correction.
Step-by-Step ATR Method:
-
Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Record a background spectrum with the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the sample spectrum as described for the KBr method.
-
Data Processing: The instrument's software will automatically perform an ATR correction.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments.
N-H Stretching Vibration
The carbamate group contains a secondary amine, which gives rise to a characteristic N-H stretching vibration. For secondary amines, a single N-H stretching band is expected.[1][2] This peak is typically found in the region of 3400-3250 cm⁻¹ .[2] Its position can be influenced by hydrogen bonding; in the solid state, this peak may be broader and at a lower wavenumber compared to a dilute solution in a non-polar solvent.
C-H Stretching Vibrations
Two types of C-H bonds are present in the molecule: those of the aromatic ring and those of the aliphatic methyl and tert-butyl groups.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: The asymmetric and symmetric stretching vibrations of the methyl and tert-butyl groups will result in strong absorptions in the 2960-2850 cm⁻¹ region.[1]
The Carbonyl (C=O) Stretch: A Key Diagnostic Peak
The carbonyl group of the carbamate is one of the most prominent features in the IR spectrum. The C=O stretching vibration gives rise to a strong, sharp absorption band. For carbamates, this peak is typically observed in the range of 1725-1680 cm⁻¹ .[3][4] The exact position is sensitive to the electronic environment.
Aromatic Ring Vibrations
The substituted benzene ring exhibits several characteristic vibrations:
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 900-690 cm⁻¹ region.
Carbamate and Amine Vibrations
Beyond the N-H and C=O stretches, the carbamate and amine functionalities contribute to other spectral features:
-
N-H Bending: The in-plane bending (scissoring) vibration of the N-H bond of the secondary amine is expected to appear in the 1650-1580 cm⁻¹ region.[2][5]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically gives a strong band in the 1335-1250 cm⁻¹ range.[2][5][6]
The Fingerprint Region: C-O, C-Br, and Skeletal Vibrations
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole.
-
C-O Stretching: The C-O stretching vibration of the carbamate ester group is expected to appear in the 1250-1020 cm⁻¹ region.
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically found in the 750-500 cm⁻¹ range.[7]
Summary of Expected IR Absorptions
The following table summarizes the key diagnostic IR absorption bands for this compound.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretch | 3400-3250 | Medium |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| C=O Stretch (Carbamate) | 1725-1680 | Strong |
| N-H Bend | 1650-1580 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-N Stretch (Aromatic) | 1335-1250 | Strong |
| C-O Stretch (Carbamate) | 1250-1020 | Medium |
| Aromatic C-H Bend (out-of-plane) | 900-690 | Medium to Strong |
| C-Br Stretch | 750-500 | Medium to Strong |
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic IR absorptions.
Figure 1. Molecular structure of this compound with key IR vibrational modes highlighted.
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy is an indispensable analytical method for the characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands corresponding to the N-H, C-H, C=O, C-N, C-O, and C-Br vibrations, researchers can unequivocally confirm the identity and structural features of this important synthetic intermediate. This guide provides the foundational knowledge for accurate and confident spectral interpretation, empowering scientists in their drug discovery and development endeavors.
References
- D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015.
- G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed., John Wiley & Sons, 2001.
-
University of California, Los Angeles (UCLA) Chemistry Department, IR Spectroscopy Tutorial: Amines, [Link]
-
Chemistry LibreTexts, Spectroscopy of Amines, [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan, SDBS (Spectral Database for Organic Compounds), [Link]
-
WikiEducator, Infrared spectroscopy (Identifying Compounds or ligands), [Link]
- M. F. Kovacs, Jr., Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides, Journal of the Association of Official Analytical Chemists, 1964, 47 (6), 1097–1110.
-
Doc Brown's Chemistry, Infrared spectrum of 2-bromo-2-methylpropane, [Link]
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- 7. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl (4-bromo-2-methylphenyl)carbamate
This guide provides a comprehensive analysis of the mass spectrometric behavior of tert-Butyl (4-bromo-2-methylphenyl)carbamate, a compound of interest in drug development and organic synthesis. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core principles of its fragmentation, provides a detailed protocol for its analysis, and offers insights into the interpretation of the resulting data.
Introduction: The Analytical Significance of a Substituted Carbamate
This compound belongs to the carbamate class of compounds, which are pivotal structural motifs in numerous pharmaceuticals and agrochemicals. The presence of a bromine atom and a tert-butyl protecting group introduces specific and predictable fragmentation patterns in mass spectrometry, making it an excellent model for understanding the gas-phase chemistry of more complex molecules. Accurate characterization and quantification of such compounds are critical for ensuring the purity, stability, and efficacy of active pharmaceutical ingredients (APIs). This guide will provide the foundational knowledge and practical methodology to confidently analyze this and structurally related molecules.
Theoretical Framework: Predicting the Fragmentation Cascade
The mass spectrum of this compound is dictated by the interplay of its key structural features: the brominated aromatic ring, the N-Boc (tert-butoxycarbonyl) protecting group, and the methyl substituent. Understanding the characteristic fragmentation of these moieties allows for a confident prediction of the resulting mass spectrum.
The Isotopic Signature of Bromine
A hallmark of compounds containing a single bromine atom is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. This arises from the nearly equal natural abundance of its two stable isotopes, 79Br (50.7%) and 81Br (49.3%). This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2), providing an immediate and reliable indicator for the presence of bromine in an unknown analyte.
The Labile Nature of the Tert-Butyl Group
The tert-butyl group, commonly used as a protecting group in organic synthesis, is notoriously unstable under mass spectrometric conditions. Its fragmentation is a dominant process and can proceed through several well-established pathways. The most common is the loss of isobutylene (C4H8), a neutral molecule with a mass of 56 Da, through a McLafferty-type rearrangement. This results in a prominent M-56 peak.
Carbamate Bond Cleavage
The carbamate linkage itself is susceptible to fragmentation. For N-Boc protected amines, a characteristic loss of the entire tert-butoxycarbonyl group as isobutylene and carbon dioxide can occur, leading to a neutral loss of 100 Da. Alternatively, cleavage can result in the formation of a protonated amine after the loss of the Boc group.
Predicted Mass Spectrum and Fragmentation Pathway
Based on the principles outlined above, we can predict the major fragment ions for this compound (Molecular Weight: 286.17 g/mol for the monoisotopic mass with 79Br).
Predicted Major Fragment Ions
| Predicted m/z | Ion Formula | Description of Fragmentation Pathway |
| 286/288 | [C12H16BrNO2]+• | Molecular ion (M+•) exhibiting the characteristic 1:1 isotopic pattern for bromine. |
| 230/232 | [C8H8BrNO]+• | Loss of isobutylene (56 Da) from the molecular ion. |
| 186/188 | [C7H8BrN]+• | Loss of the entire Boc group (100 Da) from the molecular ion, resulting in the protonated 4-bromo-2-methylaniline. |
| 158/160 | [C6H5Br]+• | Further fragmentation of the aromatic ring, potentially through the loss of a methyl group and HCN. |
| 57 | [C4H9]+ | The tert-butyl cation, a highly stable and therefore often abundant fragment. |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized as follows:
chemical structure of tert-Butyl (4-bromo-2-methylphenyl)carbamate
An In-Depth Technical Guide to tert-Butyl (4-bromo-2-methylphenyl)carbamate
Introduction
This compound is a versatile chemical intermediate of significant interest to the synthetic organic chemistry and pharmaceutical development communities. Its structure, featuring a bromo-functionalized aromatic ring, a sterically influential methyl group, and a stable tert-butyloxycarbonyl (Boc) protected amine, offers a unique combination of reactivity and stability. This strategic arrangement of functional groups makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive technical overview of this compound, structured from the perspective of a senior application scientist. We will delve into its core chemical properties, present a field-proven synthesis protocol with mechanistic insights, discuss methods for its structural confirmation, and explore its applications as a pivotal synthetic intermediate.
Chemical Structure and Physicochemical Properties
The utility of any chemical reagent begins with a fundamental understanding of its structure and physical characteristics. The molecule consists of a 4-bromo-2-methylaniline core where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is critical; it is stable under a wide range of conditions but can be selectively removed under acidic conditions, allowing for the controlled unmasking of the amine at a desired stage in a synthetic sequence[1]. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the ortho-methyl group provides steric influence that can direct the regioselectivity of subsequent transformations.
Caption: 2D Chemical Structure of this compound.
Table 1: Nomenclature and CAS Identification
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-(4-bromo-2-methylphenyl)carbamate |
| Synonyms | (4-Bromo-2-methylphenyl)carbamic acid tert-butyl ester, N-BOC-4-bromo-2-methylaniline[2] |
| CAS Number | 306937-14-4[3][4][5] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrNO₂ | [3][4] |
| Molecular Weight | 286.17 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 93°C | [4][6] |
| Boiling Point | 294.7 ± 33.0 °C (Predicted) | [2][6] |
| Density | ~1.35 g/cm³ (Predicted) | [4][6] |
| Solubility | High solubility in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | [6][7] |
| Storage | Sealed in dry, 2-8°C |[2][6] |
Synthesis Protocol and Mechanistic Rationale
The most direct and widely adopted method for synthesizing this compound is the N-tert-butoxycarbonylation of 4-bromo-2-methylaniline. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating electrophile.
Causality of Experimental Design: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of both the aniline starting material and the Boc anhydride reagent. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included. Its role is to scavenge the acidic byproducts of the reaction, driving the equilibrium towards the product and preventing the potential for protonation of the starting aniline, which would render it non-nucleophilic. The reaction proceeds efficiently at ambient temperature, reflecting the high reactivity of the amine nucleophile towards the Boc anhydride.
Caption: Experimental workflow for the synthesis of the target carbamate.
Detailed Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylaniline (5.0 g, 26.9 mmol) and triethylamine (4.5 mL, 32.3 mmol) in dichloromethane (100 mL). Cool the solution to 0°C in an ice bath.
-
Reaction Execution: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (6.4 g, 29.6 mmol) in dichloromethane (20 mL) dropwise over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aniline is fully consumed (typically 2-4 hours).
-
Aqueous Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.
This self-validating protocol incorporates a TLC monitoring step to ensure reaction completion and a robust purification procedure to yield a high-purity final product, ready for structural confirmation and subsequent use.
Structural Elucidation
Confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the successful synthesis of this compound. While actual spectra are instrument-dependent, the expected data provides a reliable benchmark for characterization.
Table 3: Characteristic Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (d, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~6.5 (br s, 1H, N-H), ~2.2 (s, 3H, Ar-CH₃), ~1.5 (s, 9H, C(CH₃)₃). Note: Aromatic shifts are estimations based on substitution patterns. The general features are consistent with related structures[8]. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~118 (Ar-C-Br), ~81 (O-C(CH₃)₃), ~28 (C(CH₃)₃), ~18 (Ar-CH₃). |
| Mass Spec. (ESI+) | m/z = 286.0 [M+H]⁺, 288.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine), 308.0 [M+Na]⁺. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, carbamate), ~1580, 1520 (C=C stretch, aromatic). |
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its role as a bifunctional building block. The Boc-protected amine is inert to many reaction conditions, allowing chemists to perform selective chemistry at the aryl bromide position.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems, acetylenic derivatives, or substituted anilines.
-
Lithiation and Grignard Formation: The aryl bromide can be converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard reagent formation), which can then be used to react with a wide range of electrophiles.
The resulting products are often key intermediates in the synthesis of pharmaceutically active compounds, where the substituted aniline moiety is a common pharmacophore. After the desired modifications are made to the aromatic ring, the Boc group can be cleanly removed with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the primary amine, which can then be used for further functionalization, such as amide bond formation or reductive amination. This compound is particularly useful in synthesizing inhibitors for various biological targets, such as kinases, where a substituted aniline core is often required for binding[9].
Caption: Role as an intermediate in diverse synthetic transformations.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. A thorough review of the Safety Data Sheet (SDS) is required before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[10][11].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Prevent dust formation[10][12].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C[2][6].
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking medical attention[10].
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing[10].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[10].
-
Conclusion
This compound is a strategically designed and highly valuable building block for modern organic synthesis. Its orthogonal protecting group strategy, coupled with a reactive site for cross-coupling, provides chemists with a reliable and versatile tool. The robust synthesis, clear structural characteristics, and broad applicability underscore its importance in the rapid assembly of complex molecules, particularly within the demanding pipelines of pharmaceutical research and development. Proper understanding of its properties, synthesis, and handling ensures its effective and safe utilization in the laboratory.
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Angene Chemical. Safety Data Sheet. [Link]
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Supporting Information. Characterization Data of the Products. [Link]
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Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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stability and storage of tert-Butyl (4-bromo-2-methylphenyl)carbamate
An In-depth Technical Guide to the Stability and Storage of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. By examining the inherent chemical liabilities of the N-Boc protecting group and the aryl bromide moiety, this document outlines the principal degradation pathways and establishes a robust protocol for optimal storage and handling. The recommendations herein are designed to ensure the long-term integrity, purity, and performance of this reagent in demanding research and development applications.
Introduction: A Chemist's Perspective on Reagent Integrity
This compound (CAS No. 306937-14-4) is a bespoke building block, valued for its specific substitution pattern that enables complex molecular constructions. The utility of such a reagent is, however, directly proportional to its chemical purity. Degradation, even at low levels, can introduce impurities that complicate reaction outcomes, reduce yields, and lead to time-consuming purification challenges.
The stability of this molecule is governed by its two primary functional groups: the tert-butoxycarbonyl (N-Boc) protecting group and the carbon-bromine bond on the aromatic ring. While the N-Boc group is renowned for its convenient application and removal, its susceptibility to acid-catalyzed cleavage is a critical stability parameter.[1][2] Similarly, the aryl bromide, while generally stable, can participate in undesired reactions under specific conditions. This guide dissects these liabilities to provide a framework for preserving the compound's integrity from procurement to consumption.
Physicochemical Properties and Inherent Stability Factors
Understanding the fundamental properties of a compound is the first step in predicting its behavior over time.
| Property | Value | Implication for Stability & Storage |
| Molecular Formula | C₁₂H₁₆BrNO₂[3] | - |
| Molecular Weight | 286.16 g/mol [3] | - |
| Physical Form | Solid[4] | As a solid, the compound has lower molecular mobility compared to a liquid, reducing the likelihood of bimolecular decomposition reactions. |
| Melting Point | 93°C[3] | A relatively high melting point suggests good thermal stability under typical ambient and refrigerated conditions. |
| pKa (Predicted) | 13.00 ± 0.70[3] | The N-H proton is weakly acidic, indicating the carbamate nitrogen is not strongly nucleophilic. The key reactivity is the lability of the Boc group under acidic conditions. |
| Storage Temp. | 2-8°C or Room Temp[3][4][5] | Supplier recommendations vary, indicating that while refrigeration is optimal, the compound is reasonably stable at ambient temperature for shipping and short-term storage.[4][5] |
Chemical Stability and Potential Degradation Pathways
From a mechanistic standpoint, two primary degradation pathways must be considered for this compound.
Acid-Catalyzed Deprotection of the N-Boc Group
The most significant stability concern is the hydrolysis of the carbamate bond under acidic conditions. The N-Boc group is notoriously labile in the presence of even mild or catalytic amounts of acid.[6][7]
Mechanism:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by an acid catalyst (H⁺). This increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The molecule fragments, leading to the formation of the free amine (4-bromo-2-methylaniline), carbon dioxide, and a relatively stable tert-butyl carbocation.
-
Elimination: The tert-butyl carbocation rapidly eliminates a proton to form isobutylene gas.[8]
This pathway can be initiated by exposure to acidic fumes in a laboratory environment or by co-storage with acidic materials. Crucially, thermal degradation of the aryl bromide moiety at elevated temperatures can release HBr, creating an acidic microenvironment that can autocatalyze the deprotection of the N-Boc group.[9]
Degradation Involving the Aryl Bromide Moiety
While the C(sp²)-Br bond is generally robust, it is not inert.
-
Thermal Decomposition: At very high temperatures, significantly above typical storage or laboratory conditions, brominated aromatic compounds can undergo thermal decomposition. This process can lead to the release of irritating and corrosive hydrogen bromide (HBr) gas.[9][10] As noted, this HBr can then trigger the degradation of the acid-sensitive N-Boc group.
-
Photolytic Cleavage: Aromatic halides can be susceptible to photolytic cleavage upon exposure to high-energy light (e.g., UV radiation). While less common for bromides than iodides, prolonged exposure to direct sunlight should be avoided to prevent the formation of radical species and subsequent decomposition products.
-
Reductive Debromination: The C-Br bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation, certain metals). This is not a storage concern but a chemical incompatibility to be aware of during reaction planning.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for the target compound.
Recommended Storage and Handling Protocol
To ensure maximum shelf-life and reagent integrity, a systematic approach to storage and handling is essential. This protocol is designed as a self-validating system, where adherence to each step mitigates a specific, identified risk.
Summary of Storage Conditions
| Parameter | Optimal Condition | Acceptable (Short-Term) | Unacceptable Condition | Rationale |
| Temperature | 2-8°C [3][5] | Room Temperature (15-25°C)[4] | > 30°C or freeze-thaw cycles | Refrigeration minimizes the kinetic rate of all potential degradation pathways. Elevated temperatures can accelerate hydrolysis and potentially lead to thermal decomposition. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Dry Air | Humid Air / Acidic Fumes | An inert atmosphere prevents oxidation and, more importantly, displaces atmospheric moisture and acidic gases (CO₂, SOx, NOx) that can facilitate hydrolysis. |
| Light | Amber Vial / In Dark | Translucent container in a cabinet | Direct Sunlight / UV Light Source | Protects against potential photolytic cleavage of the C-Br bond. |
| Container | Tightly Sealed Glass Vial with PTFE-lined cap [11] | Original manufacturer's packaging | Poorly sealed containers; reactive plastic containers | A tight seal is critical to prevent ingress of moisture and atmospheric contaminants.[12] Glass is inert. |
Experimental Workflow: From Receipt to Aliquoting
This workflow minimizes exposure to deleterious conditions.
Caption: Recommended workflow for handling and storage.
Step-by-Step Methodology:
-
Receipt and Inspection: Upon receipt, verify that the manufacturer's seal on the container is intact. Damage to the seal compromises the protective atmosphere within.
-
Initial Storage: Immediately place the sealed container in a designated, temperature-controlled refrigerator at 2-8°C. The storage area should be free from acidic or basic reagents.
-
Preparation for Use: Before opening, remove the container from the refrigerator and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes. Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and facilitate hydrolysis.
-
Aliquoting: Whenever possible, perform weighing and aliquoting in an environment with controlled humidity, such as a glovebox or a room with a dehumidifier. If this is not possible, work quickly to minimize exposure time.
-
Resealing and Storage: After dispensing the material, securely tighten the cap. If possible, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. Immediately return the container to its 2-8°C storage location.
Incompatible Materials and Conditions
To prevent degradation, avoid co-storage or mixing with the following:
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Acids | HCl, H₂SO₄, TFA, Lewis acids[7] | Catalyze the rapid cleavage of the N-Boc protecting group. |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates[12] | Can potentially oxidize the amine or other parts of the molecule, though the Boc group offers some protection. |
| Strong Bases | NaOH, KOH, alkoxides | While the N-Boc group is generally stable to bases, very harsh conditions could potentially lead to hydrolysis or other side reactions.[1] |
| Reductive Agents | H₂/Pd, NaBH₄, LiAlH₄ | Can cause reductive debromination of the aryl bromide. |
Conclusion
The long-term stability of this compound is excellent when stored under the correct conditions. The primary vulnerability of the molecule is the acid-labile N-Boc group. Therefore, the cornerstone of a successful storage strategy is the rigorous exclusion of moisture and acidic contaminants. By implementing the recommended protocol—refrigerated storage (2-8°C) in a tightly sealed container, preferably under an inert atmosphere, and careful handling to prevent moisture condensation—researchers can ensure the compound's purity and reliability for the duration of its use.
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This compound. ChemBK. (2024-04-09). Available from: [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2002-04). Available from: [Link]
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An improved synthesis of n-boc protected aryl amines. Synthetic Communications. (2001). Available from: [Link]
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Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. (n.d.). Available from: [Link]
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tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar. (2025-09-06). Available from: [Link]
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Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. (2002-01). Available from: [Link]
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Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer. (n.d.). Available from: [Link]
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A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. (2015-01). Available from: [Link]
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Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. (2006). Available from: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. (2022-03-23). Available from: [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. (2016). Available from: [Link]
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Thermal behavior of brominated and polybrominated compounds II: Pyroproducts of brominated phenols as mechanistic tools. ResearchGate. (2002-01). Available from: [Link]
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Thermal stability of brominated poly(isobutylene-co-isoprene). ResearchGate. (2012-01). Available from: [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. (2017-11-19). Available from: [Link]
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A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-bromo-2-methylphenyl)carbamate is a vital reagent in organic synthesis, frequently employed as a protecting group for amines in the development of complex molecules, including active pharmaceutical ingredients.[1] The carbamate functional group is a cornerstone in medicinal chemistry, contributing to the biological activity and pharmacokinetic properties of numerous therapeutic agents.[1][2] Given its integral role in research and drug development, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, drawing upon established safety data for the compound and structurally related carbamates.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs proper storage conditions, potential reactivity, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 306937-14-4 | [3][4] |
| Molecular Formula | C12H16BrNO2 | [3][4] |
| Molecular Weight | 286.16 g/mol | [3][5] |
| Melting Point | 93°C | [3] |
| Boiling Point | 294.7 ± 33.0 °C (Predicted) | [3] |
| Density | 1.356 ± 0.06 g/cm3 (Predicted) | [3] |
| Flash Point | 132°C | [3] |
Hazard Identification and GHS Classification
While specific GHS classification for this compound is not consistently available, data for structurally similar compounds, such as other brominated phenyl carbamates and general tert-butyl carbamates, indicate several potential hazards.[5][6] Researchers should handle this compound with the assumption that it may pose the following risks:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5][6][7]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [5][6][8]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [5][6][8]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [5][6][8]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling this compound:[9]
| Protection Type | Recommendation | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield may be necessary when there is a splash hazard. | [9] |
| Skin Protection | Chemical-resistant gloves (nitrile, butyl, or neoprene are recommended). A lab coat or a chemical-resistant apron must be worn to protect the skin. | [7][9] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | [6][9] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the chemical's stability.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[7][10]
-
Preventing Dust Formation: As a solid, care should be taken to avoid the formation of dust clouds when transferring the material.[7][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][11]
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and potential release.[10][11]
Storage
-
Conditions: Store the container in a dry, cool, and well-ventilated place.[7][11]
-
Incompatibilities: Keep away from strong oxidizing agents.[11][12]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Experimental Workflow: A Step-by-Step Protocol for Safe Use
The following protocol outlines a self-validating system for the safe handling of this compound from receipt to disposal. The causality behind each step is explained to enhance understanding and adherence.
Step 1: Pre-Experiment Preparation
-
Action: Conduct a thorough risk assessment for the planned experiment.[9]
-
Rationale: This proactive step identifies potential hazards specific to the experimental conditions and allows for the implementation of appropriate control measures before starting work.
-
Action: Inspect the chemical container for any signs of damage or leaks upon receipt.[10]
-
Rationale: A compromised container could lead to premature exposure or contamination of the workspace.
-
Action: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[10]
-
Rationale: Immediate access to emergency decontamination equipment is crucial in the event of accidental exposure.
Step 2: Weighing and Transfer
-
Action: Don all required personal protective equipment as detailed in Section 3.
-
Rationale: This creates a primary barrier against chemical exposure.
-
Action: Perform all weighing and transfer operations within a certified chemical fume hood.[10]
-
Rationale: The fume hood provides critical ventilation to capture and exhaust any dust or fumes generated, protecting the user from inhalation.
-
Action: Use a spatula for solid transfers, minimizing the creation of airborne dust.[10]
-
Rationale: Gentle handling reduces the risk of inhaling the solid compound.
Step 3: Post-Handling and Cleanup
-
Action: Thoroughly clean the work area, wiping down all surfaces with an appropriate solvent.[10]
-
Rationale: This removes any residual chemical, preventing inadvertent contact by subsequent users of the space.
-
Action: Decontaminate all glassware and equipment that came into contact with the chemical.
-
Rationale: Proper decontamination prevents cross-contamination of future experiments and ensures the safety of support staff.
-
Action: Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container.[10]
-
Rationale: Segregation and proper labeling of hazardous waste are essential for regulatory compliance and safe disposal.[10]
Caption: A step-by-step workflow for the safe handling of tert-Butyl carbamate.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [7][10] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. | [7][10] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [7][10] |
Spill Response
-
Small Spills (Solid): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10][11]
-
General Spill Response: Evacuate personnel from the immediate area.[6] Wear appropriate PPE, including respiratory protection if necessary. Prevent the spill from entering drains.[7] Collect the spilled material using an inert absorbent material if it is in solution, or by careful sweeping if it is a solid.[6] Place the collected material in a labeled container for hazardous waste disposal.
Disposal Considerations
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed container.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.[10]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.[10]
-
Regulatory Compliance: All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][10] Do not dispose of down the drain or in regular trash.[10]
Caption: A workflow for the proper segregation and disposal of waste.[10]
Toxicological Information
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, from wearing the appropriate personal protective equipment to following correct disposal procedures, researchers can minimize risks and create a safer laboratory environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embodied in these self-validating protocols, which prioritize safety through informed, cautious, and compliant chemical handling.
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synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate
An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of N-Boc Protected Anilines
In the landscape of modern pharmaceutical and materials science research, the strategic manipulation of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable tools for the protection of amines, enabling complex molecular architectures to be assembled with precision.[1][2] Its utility lies in its remarkable stability to a wide range of nucleophilic and basic conditions, coupled with its clean, acid-labile deprotection, which liberates the amine with minimal side-product formation.[1][3][4]
This guide provides a comprehensive, field-proven methodology for the , a key intermediate in the development of various bioactive molecules. We will move beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale for specific procedural choices, and the critical quality control measures that ensure a robust and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this essential transformation.
Mechanistic Rationale: The Nucleophilic Acyl Substitution
The is a classic example of N-protection, achieved through the reaction of 4-bromo-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The Core Reaction:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromo-2-methylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion. This anion is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[2]
-
Deprotonation: The tert-butoxide anion is a strong enough base to deprotonate the positively charged nitrogen, yielding the final N-Boc protected product and tert-butanol. In many protocols, a milder external base like sodium bicarbonate or triethylamine is used to facilitate this final proton transfer, preventing potential side reactions and driving the equilibrium towards the product.[2][4]
Caption: Mechanism of N-Boc Protection.
Detailed Experimental Protocol
This protocol is designed for robustness and high yield. Every step includes a justification to ensure the operator understands the underlying chemical principles.
Materials and Reagents
Quantitative data for the synthesis is summarized in the table below. It is crucial to use anhydrous solvents to prevent hydrolysis of the Boc anhydride.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 10.0 | 1.86 g | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 | 2.40 g | 1.1 | Protecting Agent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 15.0 | 2.1 mL | 1.5 | Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | - | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | - | - | ~100 mL | - | Quenching/Wash |
| Brine | - | - | - | ~50 mL | - | Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5-10 g | - | Drying Agent |
Step-by-Step Procedure
Reaction Setup:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir at room temperature until the aniline is fully dissolved.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol). The base acts as a scavenger for the proton released from the amine, driving the reaction to completion.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is to moderate the initial exothermic reaction upon adding the Boc anhydride.
Reagent Addition and Reaction: 5. Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in ~10 mL of THF. Add this solution dropwise to the cooled, stirring aniline solution over 15 minutes using a dropping funnel. A slight excess (1.1 eq) of Boc anhydride ensures complete consumption of the starting aniline. 6. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.[6][7] The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf than the starting aniline.
Work-up and Isolation: 7. Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. 8. Extraction: Redissolve the resulting residue in ethyl acetate (~100 mL). Transfer the solution to a separatory funnel. 9. Washing: Wash the organic layer sequentially with:
- Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted Boc anhydride and acidic impurities.
- Brine (1 x 50 mL) to remove residual water and aid in phase separation.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Gravity filter or decant the solution to remove the drying agent.
- Final Concentration: Concentrate the dried organic solution under reduced pressure to yield the crude product, which is often an off-white solid or a thick oil.
Purification: 12. Recrystallization/Chromatography: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[8] This step is crucial for removing any unreacted starting material or byproducts.
Synthesis Workflow Diagram
The entire process, from setup to final analysis, is outlined below.
Caption: Experimental workflow for the synthesis.
Safety and Hazard Management
Adherence to strict safety protocols is non-negotiable. The primary hazards are associated with the reagents used.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid/liquid, causes skin irritation, may cause an allergic skin reaction, and can be fatal if inhaled.[9][10] It should be handled exclusively in a well-ventilated chemical fume hood.[11][12]
-
4-Bromo-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Solvents (THF, Ethyl Acetate): Highly flammable liquids. Keep away from ignition sources.[13]
Mandatory PPE:
-
Safety goggles with side shields.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Flame-resistant lab coat.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
In all cases of significant exposure, seek immediate medical attention.[9][11][12]
Characterization and Quality Control
Confirmation of the product's identity and purity is essential. The following are expected analytical results for this compound.
-
¹H NMR (in CDCl₃):
-
Singlet around 1.5 ppm (9H), corresponding to the tert-butyl group protons.
-
Singlet around 2.2 ppm (3H), corresponding to the methyl group protons on the phenyl ring.
-
A broad singlet for the N-H proton (disappears on D₂O exchange).
-
Aromatic protons appearing as multiplets or distinct doublets/doublets of doublets in the 7.0-8.0 ppm range, consistent with the substitution pattern.
-
-
¹³C NMR (in CDCl₃):
-
Signal around 28 ppm for the three methyl carbons of the tert-butyl group.
-
Signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signal around 153 ppm for the carbonyl carbon of the carbamate.
-
Signals in the aromatic region (115-140 ppm) corresponding to the substituted phenyl ring.
-
-
FT-IR (KBr pellet or thin film):
-
A strong absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the carbamate.
-
An N-H stretching band around 3300-3400 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
-
Conclusion
The N-Boc protection of 4-bromo-2-methylaniline is a fundamental and highly efficient transformation that yields a versatile synthetic intermediate. By understanding the underlying mechanism, adhering to a well-defined and justified protocol, and practicing stringent safety measures, researchers can reliably produce high-purity this compound. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors, ensuring both reproducibility and safety in the laboratory.
References
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- Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate.
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- ResearchGate. (n.d.). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1.
- MDPI. (n.d.). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models.
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A-Z Guide to tert-Butyl (4-bromo-2-methylphenyl)carbamate: Synthesis, Reactions, and Protocols
This technical guide provides an in-depth exploration of tert-butyl (4-bromo-2-methylphenyl)carbamate, a versatile building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document details its synthesis, physicochemical properties, and critical applications, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights described herein are curated to be self-validating, offering a robust foundation for laboratory application.
Introduction: Strategic Importance of a Bifunctional Building Block
This compound is a strategically important bifunctional reagent. Its structure incorporates two key reactive handles:
-
An Aryl Bromide: This functional group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[1] Its presence masks the reactivity of the aniline nitrogen, preventing unwanted side reactions. Crucially, it can be removed under specific acidic conditions, allowing for subsequent functionalization of the amine.[2]
This dual functionality makes it an ideal precursor for the synthesis of complex substituted anilines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The ortho-methyl group provides steric influence that can direct the regioselectivity of certain reactions and modulate the conformational properties of the final products.
Synthesis and Physicochemical Properties
The most common and direct synthesis of this compound involves the protection of the commercially available 4-bromo-2-methylaniline.
Protocol 1: Synthesis via Boc-Protection
The protection of 4-bromo-2-methylaniline is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1]
Reaction Scheme:
Step-by-Step Methodology:
-
To a solution of 4-bromo-2-methylaniline (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).
-
Stir the solution at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure carbamate.
Physicochemical Data
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 306937-14-4 | [3][4] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [3][4] |
| Molecular Weight | 286.16 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 93°C | [3][4] |
| Boiling Point | 294.7°C (Predicted) | [3][4] |
| Density | ~1.35 g/cm³ (Predicted) | [3][4] |
| Solubility | Soluble in common organic solvents like DCM, THF, ethyl acetate. | [3] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery and development for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmaceuticals.[6]
Causality in Experimental Design:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6][7] Sterically hindered, electron-rich ligands are often required for coupling with challenging substrates.
-
Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][6] The choice of base can significantly impact reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7]
General Workflow for a Suzuki Coupling Reaction.
Protocol 2: Representative Suzuki-Miyaura Coupling
Reaction: this compound + Phenylboronic Acid --> tert-Butyl (2-methyl-[1,1'-biphenyl]-4-yl)carbamate
Step-by-Step Methodology: [6]
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Seal the flask and heat the reaction mixture in a preheated oil bath to 80-110°C.
-
Stir vigorously and monitor the reaction's progress using TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by silica gel column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules.[10]
Causality in Experimental Design:
-
Catalyst System: Similar to the Suzuki coupling, the choice of palladium precursor and ligand is paramount. Ligands for Buchwald-Hartwig amination are often highly specialized, sterically bulky phosphines (e.g., Josiphos, RuPhos) that promote the challenging reductive elimination step to form the C-N bond.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, facilitating its coordination to the palladium center.[11]
-
Amine Coupling Partner: The reaction is versatile, accommodating a wide range of primary and secondary amines, as well as ammonia equivalents.[8][10]
Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Deprotection of the Boc Group
After the desired cross-coupling reaction, the Boc-protecting group can be readily removed to reveal the free aniline, which can then be used in subsequent synthetic steps.
Protocol 3: Acid-Catalyzed Boc Deprotection
The most common method for Boc deprotection involves treatment with a strong acid.[1][2]
Reaction Scheme: Boc-NH-Ar --> H₂N-Ar
Step-by-Step Methodology: [2]
-
Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent, such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.
-
Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used as a 25-50% solution in DCM.[1]
-
A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
-
-
Stir the reaction at room temperature. The reaction is typically fast, often completing within 1-4 hours. Monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is often obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, perform a basic workup by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.
-
Dry the organic layer, concentrate, and purify if necessary.
Safety and Handling
-
This compound: While not acutely toxic, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated fume hood.
-
Reagents: Many reagents used in the described protocols are hazardous. Palladium catalysts can be toxic and flammable. Strong bases like NaOtBu are corrosive and moisture-sensitive. Strong acids like TFA and HCl are highly corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound serves as a highly effective and versatile building block in organic synthesis. Its pre-installed, cleavable Boc-protecting group and its reactive aryl bromide handle allow for the sequential and controlled introduction of diverse functionalities. The robust protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings detailed in this guide enable the reliable synthesis of complex substituted biaryls and aryl amines, respectively. These capabilities firmly establish this reagent as a valuable tool for professionals in drug discovery and chemical development.
References
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- PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12453839]
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- Reddy, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310574/]
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from Wordpress. [URL: https://acsgcipr.files.wordpress.
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- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0458]
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- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Retrieved from BenchChem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-using-1-bromo-4-tert-butylbenzene]
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088902/]
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The Strategic Role of tert-Butyl (4-bromo-2-methylphenyl)carbamate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the journey to that molecule is paved with a series of strategic choices, chief among them being the selection of versatile and reliable starting materials. tert-Butyl (4-bromo-2-methylphenyl)carbamate is one such crucial, yet often unheralded, building block. Its unique trifecta of functional groups—a Boc-protected amine, a strategically positioned bromine atom, and a methyl group—renders it an exceptionally valuable precursor for the synthesis of complex pharmacological agents. This guide delves into the multifaceted role of this compound, providing field-proven insights into its application in constructing molecular architectures destined for therapeutic intervention. While a direct, linear synthesis from this specific starting material to a marketed drug is not always explicitly detailed in public-domain literature, its structural motifs are prevalent in numerous advanced pharmaceutical intermediates. This guide will, therefore, illuminate its strategic importance through the lens of key, powerful synthetic transformations that are the bedrock of modern drug discovery.
Core Structural Features and Their Synthetic Implications
The utility of this compound stems from the distinct and complementary reactivity of its constituent parts. Understanding these features is paramount to appreciating its strategic deployment in a synthetic campaign.
| Functional Group | Chemical Moiety | Role in Synthesis |
| Boc-Protected Amine | -NHBoc | A stable, yet readily cleavable, protecting group for the aniline nitrogen. This allows for the unmasking of a nucleophilic amine at a later, strategic point in the synthesis. |
| Bromine Atom | -Br | A versatile synthetic "handle" at the 4-position, ideal for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. |
| Methyl Group | -CH₃ | Positioned ortho to the amine, this group can influence the conformation of the molecule and its interactions with biological targets. It can also modulate the electronic properties of the aromatic ring. |
The interplay of these groups allows for a modular and convergent approach to complex target molecules, a highly desirable strategy in drug development for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Key Synthetic Transformations: Building Complexity
The true power of this compound is realized in its application in some of modern organic synthesis's most robust and reliable reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions are cornerstones of medicinal chemistry for their broad substrate scope and functional group tolerance.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of biaryl scaffolds prevalent in many kinase inhibitors and other therapeutic agents.[1][2] In this context, the bromine atom of this compound serves as the electrophilic partner, reacting with a variety of organoboron reagents.
The general catalytic cycle, a fundamental concept for any medicinal chemist, is illustrated below.
Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is illustrative for the coupling of a Boc-protected bromoaniline with an arylboronic acid, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key pharmacophores in a vast array of drugs. This reaction allows for the formation of a C(sp²)-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. The bromine atom of this compound makes it an excellent substrate for this transformation, enabling the introduction of a second nitrogen-containing moiety.
Protocol: Representative Buchwald-Hartwig Amination
This protocol illustrates a typical procedure for the N-arylation of an amine with a Boc-protected bromoaniline.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add a solution of this compound and the amine in toluene.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
The Strategic Unveiling: Boc Deprotection
A key feature of this compound is the Boc protecting group. Its stability to the conditions of many synthetic transformations, including the aforementioned cross-coupling reactions, allows it to be carried through multiple steps of a synthesis. The true value of this protecting group lies in its facile removal under acidic conditions to reveal the free aniline, which can then participate in subsequent reactions.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane.
Protocol: Boc Deprotection with HCl in Dioxane
Materials:
-
Boc-protected aniline derivative (1.0 equiv)
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected aniline in a minimal amount of 1,4-dioxane.
-
Add the 4 M HCl solution in 1,4-dioxane (typically a 5-10 fold excess) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the product may precipitate.
-
Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the aniline hydrochloride salt.
Case Study: Application in the Synthesis of Kinase Inhibitors
While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its structural elements are key components in the synthesis of numerous kinase inhibitors. For instance, the synthesis of various Bruton's Tyrosine Kinase (BTK) inhibitors involves the coupling of Boc-protected aminophenyl moieties with pyrimidine cores. The general strategy often involves an initial nucleophilic aromatic substitution or a Buchwald-Hartwig amination to append the protected aniline to a heterocyclic core, followed by further functionalization and eventual deprotection of the Boc group to reveal a key amine for interaction with the target protein. The 2-methyl and 4-bromo substitution pattern of the title compound allows for precise control over the final structure and properties of the inhibitor.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is a prime example of a molecular scaffold designed for synthetic efficiency and versatility. Its pre-installed protecting group and reactive handle for cross-coupling reactions allow for its seamless integration into complex synthetic routes targeting novel therapeutics. By enabling access to a diverse array of biaryl and arylamine structures through robust and reliable methodologies, this compound serves as a testament to the crucial role of strategic starting materials in the relentless pursuit of new medicines. The principles and protocols outlined in this guide provide a foundational understanding for harnessing the full potential of this and structurally related building blocks in any drug discovery program.
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Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH. Available at: [Link]
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A method for synthesizing trametinib key intermediate - Eureka | Patsnap. Available at: [Link]
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dabrafenib/trametinib - MPP - Medicines Patent Pool. Available at: [Link]
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Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate - OUCI. Available at: [Link]
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Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]
-
ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. | Request PDF - ResearchGate. Available at: [Link]
-
2-Bromo-6-methylaniline | C7H8BrN | CID 2756250 - PubChem. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Suzuki Coupling of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Introduction: Strategic C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide is a premier method for constructing biaryl and substituted aryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][3]
This document provides a detailed guide to the application of a specific, high-value building block, tert-Butyl (4-bromo-2-methylphenyl)carbamate , in Suzuki coupling reactions. We will delve into the substrate's unique structural features, provide a robust and optimized protocol, discuss the underlying mechanistic principles, and explore the subsequent utility of the coupled products in drug discovery and development.
Substrate Profile: this compound
The choice of this compound as a coupling partner is strategic. Each substituent on the phenyl ring plays a distinct and crucial role in the reaction and subsequent synthetic steps.
-
4-Bromo Group: This is the reactive site for the Suzuki coupling. The Carbon-Bromine bond is sufficiently reactive to undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[3] Its reactivity is generally higher than the corresponding chloride, making it a reliable handle for coupling.[3]
-
2-Methyl Group: The ortho-methyl group introduces steric hindrance around the reactive center. While this can sometimes slow down reactions, it is often a desired feature for creating sterically congested biaryl systems, which can enforce specific conformations in the final molecule—a key aspect in designing molecules with high target affinity.[4][5][6] Modern catalyst systems featuring bulky, electron-rich phosphine ligands are highly effective at overcoming this steric challenge.[4][5][7][8]
-
1-(tert-Butoxycarbonyl)amino (N-Boc) Group: The N-Boc group is one of the most common amine protecting groups in organic synthesis.[9][10][11] Its presence serves two main purposes:
-
Modulation of Electronic Properties: It deactivates the ring slightly, which can influence reactivity.
-
Synthetic Handle: It provides a stable, protected amine that is inert to the basic conditions of the Suzuki reaction. Post-coupling, the Boc group can be easily removed under acidic conditions to reveal a free aniline, a versatile functional group for further elaboration in drug development, such as amide bond formation or sulfonylation.[9][10][12][13]
-
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps, starting from an active Palladium(0) species.[14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[2][14] This is often the rate-determining step, especially for sterically hindered or electron-rich substrates.
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[14][15][16] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center.[14][15] This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details a reliable method for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Reaction Vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic Stirrer and Stir Bar
-
Inert Atmosphere System (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos ligand (0.04 eq) in a small amount of the reaction solvent. This pre-formation of the active catalyst can sometimes improve consistency. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Maintaining an inert atmosphere is crucial for catalyst stability and activity.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to the flask via syringe. A common solvent ratio is 4:1 or 5:1 dioxane:water, to a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Lower the flask into a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Data Presentation: Representative Reaction Parameters
The success of a Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization.[1][17][18]
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are excellent for coupling sterically hindered substrates.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for activating the boronic acid.[16] K₃PO₄ is often effective for hindered couplings. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typical. Water aids in dissolving the base and facilitating transmetalation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction, especially the oxidative addition step. |
| Equivalents (Boronic Acid) | 1.2 - 1.5 | A slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling. |
Post-Coupling Protocol: N-Boc Deprotection
The utility of the coupled product is often realized after removing the Boc protecting group to reveal the aniline.
Figure 2. General workflow for the acidic deprotection of the N-Boc group.
Deprotection Procedure:
-
Dissolve the purified N-Boc protected biaryl in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Add a strong acid. Common choices include Trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[9][10]
-
Stir the reaction at room temperature for 1-4 hours. The reaction produces gas (CO₂ and isobutylene), so it should not be performed in a sealed container.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected aniline, which can often be used without further purification.
Applications in Drug Development
The resulting 2-methyl-biphenylamine scaffold is a privileged structure in medicinal chemistry. The free amine serves as a versatile point for diversification, allowing chemists to explore the structure-activity relationship (SAR) by introducing various substituents. This scaffold is found in molecules targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The steric bulk provided by the ortho-methyl group and the appended aryl ring can be crucial for achieving selectivity and potency.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient heat; Poor quality reagents. | Ensure an inert atmosphere; Screen different ligands (e.g., XPhos); Increase temperature; Use freshly purchased, anhydrous solvents. |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction; Reaction temperature too high. | Thoroughly degas solvents and ensure a robust inert atmosphere; Lower the reaction temperature. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or protic sources; Base too strong. | Use anhydrous solvents; Ensure the base is dry; Consider using a milder base like KF. |
| Incomplete Reaction | Steric hindrance; Insufficient reaction time. | Increase catalyst loading (e.g., to 5 mol%); Switch to a more active catalyst system (e.g., a more electron-rich ligand); Increase reaction time.[5][8] |
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Singh, Y., Singh, P., Singh, P., & Singh, R. (2022). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Asian Journal of Research in Chemistry, 15(3), 159-164. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
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Molla, M. R., Ali, M. A., & Islam, S. M. T. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(44), 9069-9079. [Link]
-
Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. [Link]
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ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]
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Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. [Link]
-
Chen, W., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3334-3336. [Link]
-
Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(7), 11886-11905. [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(14), 1839-1847. [Link]
-
Zhang, P., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101004. [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(3), 1935-1938. [Link]
-
Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2244-2250. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]
-
NRO Chemistry. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Kur-D-Belli, O., et al. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular Diversity, 16(3), 607-612. [Link]
-
ResearchGate. (n.d.). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. [Link]
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Application Notes and Protocols for Buchwald-Hartwig Amination with tert-Butyl (4-bromo-2-methylphenyl)carbamate
Introduction: The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For researchers and professionals in drug development, mastering this reaction is crucial for the rapid and reliable construction of molecular libraries and complex target molecules. This guide provides an in-depth technical overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of a sterically hindered substrate, tert-butyl (4-bromo-2-methylphenyl)carbamate. The presence of the ortho-methyl group on the aryl bromide introduces steric challenges that necessitate careful selection of reaction parameters to achieve high yields.
The Catalytic Heart of the Reaction: Understanding the Key Players
The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of several key components: the palladium precursor, a phosphine ligand, a base, and the solvent. A comprehensive understanding of their individual roles is paramount for troubleshooting and optimizing the reaction for a specific substrate.
1. Palladium Precursor: The catalytic cycle is initiated by a palladium(0) species.[3] While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, it is often more convenient and reproducible to use air-stable Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂).[3] In the presence of a phosphine ligand and a suitable base, the Pd(II) is reduced in situ to the active Pd(0) catalyst.[4]
2. The Ligand: Architect of Reactivity and Selectivity: The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination, especially when dealing with sterically demanding substrates.[3] For substrates like this compound, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated palladium complex, which is more reactive in the crucial oxidative addition step with the sterically hindered aryl bromide.[1] Furthermore, bulky ligands accelerate the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3] Commonly employed ligands for such challenging couplings include biarylphosphines like XPhos, SPhos, and RuPhos.[5]
3. The Base: Driving the Deprotonation: A base is required to deprotonate the amine nucleophile, forming the corresponding amide which then coordinates to the palladium center.[3] Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice and is highly effective in many cases.[6][7] Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be employed, with the choice often depending on the specific substrates and their functional group tolerance.[3][4]
4. The Solvent: The Reaction Medium: The solvent must be capable of dissolving the reactants and maintaining the catalyst in an active state at the required reaction temperature. Anhydrous, deoxygenated aprotic solvents are standard. Toluene and 1,4-dioxane are frequently used and have proven effective for a wide range of Buchwald-Hartwig aminations.[4]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as depicted below. Understanding this cycle provides a logical framework for the experimental protocol.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Reaction Conditions for this compound
Based on established principles for sterically hindered aryl bromides, the following table outlines a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂).
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Both are reliable sources for generating the active Pd(0) catalyst.[3] |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand effective for sterically hindered substrates.[5] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that efficiently deprotonates the amine.[6][7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and deoxygenated. Both are effective solvents for this transformation.[4] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the steric hindrance.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and phosphine ligand.[4] |
Detailed Experimental Protocol
This protocol details the Buchwald-Hartwig amination of this compound with a representative primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv) or Pd(OAc)₂ (0.02-0.04 equiv)
-
XPhos (0.02-0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (or 1,4-dioxane)
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
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Application Notes & Protocols: tert-Butyl (4-bromo-2-methylphenyl)carbamate as a Bifunctional Linchpin in Amine Synthesis
Introduction: Strategic Amine Protection and Functionalization
In the intricate landscape of modern organic synthesis, particularly within drug discovery and materials science, the precise installation and manipulation of the amino group is paramount. Direct functionalization of aromatic amines can be challenging due to the high reactivity and nucleophilicity of the amino group, which can lead to undesired side reactions. To circumvent these issues, chemists employ protecting groups to temporarily mask the amine's reactivity, allowing for chemical transformations on other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness under a variety of reaction conditions and its facile removal under acidic conditions.[1]
This guide focuses on a particularly versatile building block: tert-butyl (4-bromo-2-methylphenyl)carbamate * (CAS 306937-14-4).[2][3] This compound is more than just a protected amine; it is a bifunctional synthetic intermediate. The Boc group provides stable protection for the aniline nitrogen, while the bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The ortho-methyl group provides steric hindrance and electronic modulation that can influence the reactivity and final conformation of the coupled products. This unique combination allows for the strategic construction of complex diaryl amines, biaryl compounds, and other elaborate molecular architectures after a sequence of coupling and deprotection.
This document provides a comprehensive overview of the synthesis, application, and deprotection of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of this compound
The preparation of the title compound is a straightforward and high-yielding N-protection reaction starting from the commercially available 4-bromo-2-methylaniline. The most common and efficient method involves the reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][4]
The causality behind this choice of reagents is clear: Boc₂O is an effective and relatively mild electrophilic source of the "Boc+" synthon. The base, typically a tertiary amine like triethylamine or an inorganic base, deprotonates the aniline's amino group, increasing its nucleophilicity to facilitate the attack on one of the carbonyl carbons of Boc₂O.
Physicochemical Properties
A summary of the key properties of the starting material and the final product is provided below for easy reference.
| Property | 4-Bromo-2-methylaniline | This compound |
| CAS Number | 583-75-5[] | 306937-14-4[3] |
| Molecular Formula | C₇H₈BrN[] | C₁₂H₁₆BrNO₂[2] |
| Molecular Weight | 186.05 g/mol [][6] | 286.17 g/mol [2] |
| Appearance | White to light yellow crystalline powder[][7][8] | White to off-white solid |
| Melting Point | 57-59 °C[7] | Not consistently reported, solid at RT |
| Boiling Point | ~240 °C[][7] | Not applicable (decomposes) |
| Density | ~1.498 g/cm³[][7] | ~1.34 g/mL[9] |
Experimental Protocol: N-Boc Protection
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-Bromo-2-methylaniline (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.)
-
Triethylamine (Et₃N, 1.5 eq.) or 4-Dimethylaminopyridine (DMAP, 0.1 eq.)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-2-methylaniline.
-
Dissolve the aniline in a suitable solvent (e.g., DCM) at a concentration of approximately 0.5 M.
-
Add the base (e.g., triethylamine) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the mixture in one portion. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product is often a solid of high purity. If necessary, it can be further purified by recrystallization from a solvent system like hexanes/ethyl acetate.
Caption: Workflow for the Synthesis of the Carbamate.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound lies in its ability to act as an electrophilic partner in cross-coupling reactions, leveraging the C(sp²)-Br bond. This enables the construction of new C-C or C-N bonds at the 4-position of the aniline ring.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for creating biaryl structures.[10] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[10] The Boc-protected bromoaniline is an excellent substrate for this transformation.[11]
Mechanistic Rationale: The catalytic cycle generally involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]
Caption: General Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
In a Schlenk flask, combine the carbamate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the catalyst.[10]
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[12] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[12] Using our title compound allows for the synthesis of complex, unsymmetrical diaryl or aryl-alkyl amines.
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling.[12][13] It involves (1) Oxidative Addition of the aryl bromide to Pd(0); (2) Amine Coordination and Deprotonation by a strong base to form a palladium amide complex; and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13] The choice of ligand is critical for the efficiency of this reaction, with sterically hindered phosphine ligands often giving the best results.[13][14]
Caption: General Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Glovebox setup is highly recommended due to the air-sensitivity of catalysts and bases.
-
To an oven-dried vial, add the carbamate, palladium pre-catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the vial and heat the reaction mixture to 90-110 °C with stirring for 4-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection: Unveiling the Final Amine
The final step in this synthetic sequence is the removal of the Boc protecting group to reveal the desired free amine. The Boc group is designed to be labile under acidic conditions.[1][15] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine.[16]
Caution: The liberated tert-butyl cation is a potent electrophile and can cause side reactions, such as alkylating electron-rich aromatic rings or other nucleophilic sites on the substrate.[16] The inclusion of a scavenger, like anisole or triethylsilane, can trap this cation and prevent unwanted byproducts.[17]
Protocol: Acid-Mediated Boc Deprotection
Materials:
-
Boc-protected substrate (1.0 eq.)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent (e.g., Dichloromethane for TFA; Dioxane for HCl)
-
Scavenger (e.g., Anisole, optional, 1.0-2.0 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound in the appropriate solvent (e.g., DCM).
-
If using, add the scavenger to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid (e.g., Trifluoroacetic acid, 5-10 eq.) dropwise. Vigorous gas evolution (CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, chilled solution of saturated NaHCO₃. (Caution: vigorous gas evolution) .
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting free amine can be purified by column chromatography or crystallization if necessary.
Caption: Workflow for Boc Group Deprotection.
Conclusion
This compound is a highly valuable and strategic building block for synthetic chemists. Its design cleverly integrates a robust amine protecting group with a versatile functional handle for modern cross-coupling chemistry. This combination facilitates a logical and efficient synthetic pathway: protect → couple → deprotect . By following the protocols and understanding the mechanistic principles outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this reagent to construct complex molecular targets with high precision and efficiency.
References
-
Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]
-
Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090–3092. [Link]
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ChemBK. (2024). This compound. [Link]
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Stafford, J. A., et al. (1999). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. Tetrahedron Letters, 40(39), 7019-7022. [Link]
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Muchowski, J. M., & Venuti, M. C. (1980). Ortho functionalization of N-(tert-butoxycarbonyl)aniline. The Journal of Organic Chemistry, 45(23), 4798–4801. [Link]
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Organic Chemistry Portal. (n.d.). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. [Link]
-
University of Rochester. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Aouf, N., et al. (2012). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. E-Journal of Chemistry, 9(4), 2275-2280. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
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Kivala, M., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(4), M1013. [Link]
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Fejér, S. N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. [Link]
-
Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Kurhe, A. (2016). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. ResearchGate. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Jacquemard, U., et al. (2004). Mild and Selective Deprotection of Carbamates with Bu4NF. ResearchGate. [Link]
-
Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5545–5557. [Link]
-
Strieth-Kalthoff, F., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]
-
LookChem. (n.d.). 4-Bromo-2-methylaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-methylaniline (CAS 583-75-5): Properties and Handling. [Link]
- Google Patents. (n.d.).
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(49), 17108–17110. [Link]
-
Kwong, F. Y., et al. (2007). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 46(30), 5584-5587. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylaniline. [Link]
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Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl (4-bromo-2-methylphenyl)carbamate
Introduction: The Strategic Role of the Boc Protecting Group in Amine Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise manipulation of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthetic chemist's toolkit for the protection of amines.[1][2][3] Its widespread adoption is attributed to its remarkable stability across a broad spectrum of chemical environments, including basic conditions, nucleophilic attack, and catalytic hydrogenation, while being readily and cleanly removable under acidic conditions.[1][4][5] This application note provides a detailed guide for the efficient deprotection of the Boc group from tert-butyl (4-bromo-2-methylphenyl)carbamate to yield the valuable synthetic intermediate, 4-bromo-2-methylaniline.[6][] We will delve into the mechanistic underpinnings of this transformation and provide field-proven, step-by-step protocols that ensure high yield and purity.
The target molecule, 4-bromo-2-methylaniline, is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.[6] The strategic removal of the Boc group is a critical step in its multi-step synthesis, enabling further functionalization of the liberated aniline.
Mechanistic Insight: The Acid-Catalyzed Cleavage of the Boc Group
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of a carbamate.[8] The most commonly employed reagents for this purpose are strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][8][9] The reaction proceeds through a well-established, multi-step mechanism:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[4][10][11] This initial step activates the carbamate for subsequent cleavage.
-
Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments to generate a highly stable tert-butyl cation and a carbamic acid intermediate.[2][10][11] The stability of the tertiary carbocation is a key thermodynamic driving force for this step.
-
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[2][4][10] This is an irreversible step that drives the reaction to completion.
-
Formation of the Ammonium Salt: The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[10][11]
It is crucial to perform this reaction in a well-ventilated fume hood and to avoid using a closed system, as the evolution of carbon dioxide and isobutylene gas can lead to a pressure build-up.[2][10]
Visualizing the Deprotection Pathway
To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
The choice of acid and solvent for Boc deprotection can be tailored based on the specific requirements of the synthesis, such as the presence of other acid-labile functional groups and the desired form of the final product (free amine or salt). Below are two robust and widely used protocols for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is one of the most common and efficient for Boc deprotection, often providing clean and rapid conversion.[1]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. A common volumetric ratio is 1:1 of DCM to TFA.[1][11]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will cause foaming.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.[1]
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure and is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates directly from the reaction mixture.[1][12]
Materials and Reagents:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[13]
-
Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours.[1] In many cases, the hydrochloride salt of the product will precipitate from the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation of the Hydrochloride Salt:
-
Upon completion, the precipitated solid can be collected by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain 4-bromo-2-methylaniline hydrochloride.
-
-
Isolation of the Free Amine (Optional):
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the crude hydrochloride salt in water and basify to a pH > 8 with a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.[13]
-
-
Purification (if necessary): Purify the crude product by column chromatography on silica gel if needed.
Comparative Summary of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reaction Time | Typically 30 minutes - 2 hours[1] | Typically 1 - 4 hours[1] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Work-up | Basic aqueous wash to neutralize acid and extract the free amine.[1][14] | Direct filtration of the hydrochloride salt or basic work-up for the free amine.[12][13] |
| Product Form | Typically isolated as the free amine. | Can be isolated as the hydrochloride salt or the free amine. |
| Key Considerations | TFA is highly corrosive and volatile. Work-up requires careful neutralization due to CO₂ evolution. | 4M HCl in dioxane is commercially available or can be prepared. The product may precipitate, simplifying isolation. |
Troubleshooting and Expert Considerations
-
Incomplete Reaction: If monitoring indicates incomplete conversion, the reaction time can be extended, or a slight excess of the acidic reagent can be added. Gentle warming may also be considered, but should be approached with caution to avoid potential side reactions.
-
Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can potentially alkylate electron-rich aromatic rings.[15] For highly sensitive substrates, the addition of a scavenger such as anisole or thioanisole can be beneficial to trap the tert-butyl cation.
-
Substrate-Specific Considerations: The presence of the electron-donating methyl group on the aromatic ring of this compound may slightly increase the electron density of the ring, but is unlikely to significantly interfere with the standard deprotection protocols. The bromo substituent is stable under these acidic conditions.
-
Purity of the Final Product: If the crude product is not of sufficient purity for the subsequent synthetic step, purification by column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Conclusion
The deprotection of the Boc group from this compound is a straightforward and high-yielding transformation when appropriate protocols are followed. Both TFA in DCM and HCl in dioxane are excellent and reliable methods for achieving this conversion. The choice between the two often depends on the desired final product form and the scale of the reaction. By understanding the underlying mechanism and adhering to the detailed protocols provided in this application note, researchers, scientists, and drug development professionals can confidently and efficiently generate 4-bromo-2-methylaniline for their synthetic endeavors.
References
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem Technical Support.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
-
Coffey, D. S., et al. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link]
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(bromomethyl)
-
International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Medium. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from tert-Butyl (4-bromo-2-methylphenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of tert-Butyl (4-bromo-2-methylphenyl)carbamate. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized aniline derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. We present detailed, field-proven protocols for several high-utility transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and palladium-catalyzed cyanation. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Intermediate
This compound serves as an exemplary starting material in modern organic synthesis. Its structure is strategically designed for facile and selective functionalization. The bromo-substituent provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers robust protection for the aniline nitrogen. This protection prevents unwanted side reactions and can be readily removed under acidic conditions during the final stages of a synthetic sequence. The ortho-methyl group introduces a specific steric and electronic profile, which can be crucial for modulating the pharmacological activity of the final target molecules.
The derivatives accessible from this intermediate are central to the development of novel therapeutics. For instance, the 2-aminobenzamide core is a key pharmacophore in a class of potent histone deacetylase (HDAC) inhibitors, such as Mocetinostat (MGCD0103), which have shown promise in oncology. The protocols detailed herein provide reliable pathways to generate diverse libraries of compounds for screening and lead optimization.
Palladium-Catalyzed Cross-Coupling Reactions: Core Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering unparalleled efficiency and functional group tolerance. The aryl bromide of our starting material is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation (Biaryl Synthesis)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing carbon-carbon bonds between sp²-hybridized centers. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.
Experimental Protocol: Synthesis of tert-Butyl (2-methyl-[1,1'-biphenyl]-4-yl)carbamate
This protocol details the coupling of this compound with phenylboronic acid.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials & Reagents:
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 302.20 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (2M aqueous solution) | 105.99 | 3.0 | 3.0 |
| Toluene | - | - | ~5 mL |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (302 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add toluene (5 mL) and the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. This reaction is exceptionally powerful for synthesizing arylamines, which are ubiquitous in pharmaceuticals.
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, especially for less reactive amines or aryl chlorides.
Experimental Protocol: Synthesis of tert-Butyl (4-(diphenylamino)-2-methylphenyl)carbamate
This protocol details the coupling of the starting material with diphenylamine.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Materials & Reagents:
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 302.20 | 1.0 | 1.0 |
| Diphenylamine | 169.22 | 1.1 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 (0.02 Pd) |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | - | ~5 mL |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, weigh this compound (302 mg, 1.0 mmol), diphenylamine (186 mg, 1.1 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol).
-
Add the solids from the vial to the Schlenk tube containing the base.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature, then quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired tertiary amine.
Sonogashira Coupling for C-C Bond Formation (Arylalkyne Synthesis)
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne. It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.
Mechanistic Rationale: The reaction proceeds through a palladium catalytic cycle similar to the Suzuki coupling. The copper co-catalyst's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is more facile than the direct reaction with the alkyne. The reaction is typically run under mild conditions with an amine base that also serves as a solvent.
Experimental Protocol: Synthesis of tert-Butyl (2-methyl-4-(phenylethynyl)phenyl)carbamate
This protocol describes the coupling with phenylacetylene.
Workflow Diagram:
Caption: Workflow for Sonogashira Coupling.
Materials & Reagents:
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 302.20 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | - | ~6 mL |
Step-by-Step Procedure:
-
Combine this compound (302 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) in a reaction flask.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add triethylamine (6 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Once complete, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to give the crude product.
-
Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the pure arylalkyne.
Palladium-Catalyzed Cyanation
The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various heterocycles. Modern palladium-catalyzed methods have largely replaced harsher classical methods like the Rosenmund-von Braun reaction.
Mechanistic Rationale: The mechanism follows the standard oxidative addition/reductive elimination pathway. A key challenge is the potential for cyanide ions to poison the palladium catalyst. Modern protocols overcome this by using cyanide sources with low solubility (e.g., KCN, Zn(CN)₂) or by employing specific ligands that stabilize the catalyst. Using non-toxic and easy-to-handle cyanide sources is a significant advantage of newer methods.
Experimental Protocol: Synthesis of tert-Butyl (4-cyano-2-methylphenyl)carbamate
This protocol uses potassium hexacyanoferrate(II) as a non-toxic cyanide source.
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Cyanation.
Materials & Reagents:
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 302.20 | 1.0 | 1.0 |
| Potassium Hexacyanoferrate(II) Trihydrate | 422.39 | 0.22 | 0.22 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.005 | 0.005 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.0 | 1.0 |
| N,N-Dimethylacetamide (DMAC) | - | - | ~2 mL |
Step-by-Step Procedure:
-
To a reaction flask, add this compound (302 mg, 1.0 mmol), potassium hexacyanoferrate(II) trihydrate (93 mg, 0.22 mmol), sodium carbonate (106 mg, 1.0 mmol), and Pd(OAc)₂ (1.1 mg, 0.005 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add N,N-Dimethylacetamide (DMAC, 2 mL).
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by HPLC or LC-MS. The reaction is typically complete in 3-5 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the slurry to remove inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) to remove DMAC, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure aryl nitrile.
Characterization of Synthesized Derivatives
The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Chromatography (TLC, LC-MS, HPLC): To assess the purity of the product and monitor reaction progress.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of diverse molecular architectures. The palladium-catalyzed cross-coupling protocols detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation—represent reliable and scalable methods for generating libraries of complex molecules. By understanding the rationale behind each protocol, researchers can effectively troubleshoot and adapt these methods for the synthesis of novel compounds with significant potential in drug discovery and materials science.
References
-
Fors, B. P., et al. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
-
Wen, Q., et al. (2014). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. European Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. [Link]
- Weissman, S. A., et al. (2009). Cyanation of aromatic halides.
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/07%3A_Named_Reactions/7.04%3A_Buchwald-Hartwig_Amination]([Link]_
Application Note & Protocol: A Robust and Scalable Synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Abstract
tert-Butyl (4-bromo-2-methylphenyl)carbamate is a key building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex pharmaceutical intermediates. This document provides a comprehensive, field-tested guide for its large-scale synthesis via the N-tert-butoxycarbonylation (Boc) protection of 4-bromo-2-methylaniline. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic principles behind the protocol, emphasizing safety, scalability, and reproducibility. It is intended for researchers, chemists, and process development professionals who require a reliable method for producing high-purity material on a significant scale.
Scientific Principles & Mechanistic Insights
The core of this synthesis is the protection of the primary amino group of 4-bromo-2-methylaniline using di-tert-butyl dicarbonate (Boc₂O). Carbamates are widely used as protecting groups for amines due to their stability under a variety of reaction conditions and the relative ease of their subsequent removal under acidic conditions.[1][2]
The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc₂O. While aliphatic amines are generally highly nucleophilic, anilines, including 4-bromo-2-methylaniline, exhibit reduced nucleophilicity because the nitrogen's lone pair is delocalized into the aromatic ring.[3] This can lead to slower reaction times compared to alkylamines.[3]
To facilitate the reaction, a base is employed. In this protocol, triethylamine (Et₃N) serves a dual purpose: it acts as a base to deprotonate the aniline, increasing its nucleophilicity, and it neutralizes the tert-butoxycarboxylic acid byproduct that forms, driving the reaction to completion. The overall transformation is shown below:
Reaction Scheme:
Figure 1: N-Boc protection of 4-bromo-2-methylaniline using di-tert-butyl dicarbonate.
The choice of tetrahydrofuran (THF) as the solvent is strategic for large-scale applications. It provides good solubility for both the starting aniline and the Boc₂O reagent, is relatively unreactive under the reaction conditions, and its boiling point allows for effective temperature control.
Process Workflow Overview
The following diagram outlines the complete workflow for the synthesis, from initial setup to final product analysis.
Sources
Application Note: High-Purity Recovery of tert-Butyl (4-bromo-2-methylphenyl)carbamate via Optimized Recrystallization
Abstract: This document provides a comprehensive guide for the purification of tert-Butyl (4-bromo-2-methylphenyl)carbamate, a critical intermediate in pharmaceutical synthesis. Standard synthetic routes can yield a crude product containing unreacted starting materials and side-products that compromise the efficiency and outcome of subsequent reactions. This application note details an optimized recrystallization protocol designed to consistently produce high-purity material (>99%). We will explore the underlying principles, critical process parameters, and a step-by-step methodology, including a robust troubleshooting guide for common challenges.
Introduction: The Imperative for Purity
This compound serves as a key building block in the development of various active pharmaceutical ingredients (APIs). The presence of the Boc-protecting group on the aniline nitrogen and the bromo-substituent on the aromatic ring allows for versatile synthetic transformations, such as cross-coupling reactions. The purity of this intermediate is paramount; residual starting materials, particularly the nucleophilic 4-bromo-2-methylaniline, can lead to significant by-product formation, reduced yields, and complex downstream purification challenges. Recrystallization remains a highly effective, scalable, and economical method for achieving the required purity for this specific compound[1].
The Principle of Recrystallization
Recrystallization is a purification technique based on the principle of differential solubility[2]. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but extensively at higher temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor upon crystallization)[1][2]. For this compound, which exhibits high solubility in many common organic solvents, a dual-solvent system is the most effective strategy[3].
Critical Considerations for this Carbamate
Compound Stability
Carbamates can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures, which would cleave the Boc-protecting group[1]. Therefore, the purification process should be conducted under neutral pH and with minimized exposure to high heat to prevent degradation.
Anticipated Impurity Profile
The primary impurities from a typical synthesis include:
-
Unreacted 4-bromo-2-methylaniline: A basic compound that can be removed with a pre-recrystallization dilute acid wash.
-
By-products of Boc-protection: Such as di-tert-butyl carbonate derivatives.
-
Thermally-induced degradation products.
Rationale for an Ethyl Acetate/Hexane Solvent System
Given that this compound is highly soluble in common organic solvents like ethyl acetate, dichloromethane, and ethers, a single-solvent recrystallization would result in poor recovery[3]. A more sophisticated approach is required.
-
Primary Solvent (Ethyl Acetate): This polar aprotic solvent effectively dissolves the carbamate at a moderately elevated temperature (40-50°C), ensuring the target compound enters the solution.
-
Anti-Solvent (Hexane): This non-polar solvent is fully miscible with ethyl acetate but is a very poor solvent for the polar carbamate. Its introduction into the saturated ethyl acetate solution dramatically reduces the solubility of the target compound, inducing crystallization. This technique is a proven method for compounds that are otherwise difficult to crystallize[4].
This specific combination provides a wide solubility gradient, which is essential for high-recovery and high-purity crystallization.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filtration flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add a minimal volume of ethyl acetate (e.g., 20-25 mL) and begin stirring.
-
Heating: Gently warm the mixture on a hot plate to 40-50°C. Add ethyl acetate in small portions (1-2 mL at a time) until the solid has completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes yield.
-
Inducing Crystallization: While maintaining the warm temperature, slowly add hexanes dropwise from a separatory funnel or pipette to the stirring solution. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of warm ethyl acetate to the cloudy solution until it becomes clear again. This ensures the crystallization process begins from a perfectly saturated, homogenous state, preventing "oiling out."
-
Slow Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[2].
-
Washing: Gently wash the collected crystal cake with a small volume of ice-cold hexanes. This removes the residual mother liquor, which contains the soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The final product should be a white crystalline solid. Assess purity by measuring the melting point, which should be sharp and close to the literature value of 93°C[5].
Process Visualization and Data
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 306937-14-4 | [5] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [5] |
| Molecular Weight | 286.17 g/mol | [6] |
| Melting Point | 93 °C | [5] |
| Appearance | White Crystalline Solid | N/A |
| Density | ~1.356 g/cm³ | [5] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added; the solution is not saturated.2. Supersaturation requires nucleation. | 1. Re-heat the solution and evaporate a portion of the solvent to reduce the volume. Re-cool slowly.2. Gently scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| Product "oils out" instead of crystallizing. | 1. The solution was cooled too rapidly.2. The boiling point of the solvent system is higher than the melting point of the solute. | 1. Re-heat the solution until the oil fully redissolves. Add a small amount (1-2%) more of the primary solvent (ethyl acetate) and allow it to cool much more slowly. Ensure the solution is not disturbed. |
| Recovery yield is low. | 1. Too much primary solvent (ethyl acetate) was used.2. The final cooling temperature was not low enough, or not held for long enough. | 1. Before filtering, evaporate some solvent from the mother liquor and re-cool to obtain a second crop of crystals.2. Ensure the flask is kept in the ice bath for at least 30-60 minutes. |
References
- Technical Support Center: Purification of Carbamic Acid Deriv
- tert-Butyl (4-bromo-2-methylphenyl)
- Recrystalliz
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- tert-Butyl (4-bromo-2-methylphenyl)
- tert-Butyl N-(4-bromo-2-methylphenyl)
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
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column chromatography conditions for tert-Butyl (4-bromo-2-methylphenyl)carbamate
An Application Note and Protocol for the Purification of tert-Butyl (4-bromo-2-methylphenyl)carbamate via Flash Column Chromatography
Abstract
This technical guide provides a detailed, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical and materials science research. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, yet its introduction often requires a robust purification step to ensure the integrity of subsequent synthetic transformations.[1][2] This document outlines a systematic approach to purifying the title compound using normal-phase flash column chromatography, moving from analytical thin-layer chromatography (TLC) for method development to a preparative scale separation. We emphasize the scientific rationale behind parameter selection, ensuring researchers can adapt this methodology to similar Boc-protected anilines.
Introduction: The Rationale for Purification
This compound is a derivatized aniline, where the nucleophilic amino group is "protected" by a Boc group. This strategy is employed to prevent unwanted side reactions at the nitrogen atom while performing chemical modifications on other parts of the molecule. The successful synthesis of this intermediate is typically followed by a critical purification step to remove unreacted starting materials (e.g., 4-bromo-2-methylaniline), excess reagents like di-tert-butyl dicarbonate (Boc₂O), and any reaction byproducts.[2][3]
Flash column chromatography is the technique of choice for this task, offering an optimal balance of speed, resolution, and scalability for purifying milligram to multi-gram quantities of material.[4][5] This guide provides the necessary conditions and procedural logic to achieve high purity (>98%) of the target carbamate.
Foundational Principles: Compound Properties and Separation Logic
The success of chromatographic separation hinges on the differential partitioning of compounds between a stationary phase and a mobile phase. For this compound, we utilize normal-phase chromatography.
-
Stationary Phase: Silica Gel (SiO₂, 200-400 mesh). Silica is a highly polar adsorbent. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar functional groups on the analyte.[5][6]
-
Mobile Phase (Eluent): A non-polar solvent system, typically a binary mixture of hexanes and ethyl acetate.
-
Separation Mechanism: The crude mixture is loaded onto the silica column. As the non-polar mobile phase flows through, compounds are engaged in a dynamic equilibrium of adsorbing to the silica and dissolving into the eluent.
-
Non-polar impurities (e.g., residual grease) have a weak affinity for the polar silica and a high affinity for the non-polar eluent. They travel quickly down the column and elute first.
-
This compound possesses moderate polarity due to the carbamate functional group (-NHCOO-). It interacts with the silica gel more strongly than non-polar impurities but less strongly than highly polar ones.
-
Highly polar impurities (e.g., unreacted 4-bromo-2-methylaniline) have a strong affinity for the silica gel and are retained on the column for longer, eluting last.
-
By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate in hexanes), we can systematically desorb and elute the compounds in order of increasing polarity, thereby isolating the desired product.[5]
Experimental Workflow: From Analysis to Purification
The entire purification process can be visualized as a logical flow, starting with small-scale analysis and culminating in the isolation of the pure compound.
Caption: Workflow for purification of this compound.
Part A: Method Development using Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a large column, TLC is used to identify the optimal mobile phase composition. The goal is to find a solvent system where the product spot has a Retention Factor (Rf) of approximately 0.3, as this typically provides the best separation on a flash column.[7]
Protocol:
-
Preparation: Prepare three small beakers with different solvent mixtures: 5% ethyl acetate (EtOAc) in hexanes, 10% EtOAc in hexanes, and 20% EtOAc in hexanes.
-
Sample Spotting: Dissolve a tiny amount of the crude reaction mixture in a few drops of dichloromethane (DCM) or ethyl acetate. Using a capillary tube, spot this solution onto three separate silica gel TLC plates.
-
Development: Place one plate into each of the prepared beakers (TLC chambers), ensuring the solvent level is below the spot line. Cover the beakers and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is near the top, remove the plates and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). The aromatic carbamate will appear as a dark spot.
-
Analysis: Circle the spots and calculate the Rf value for the product in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives an Rf value closest to 0.3 for the main product spot, ensuring it is well-separated from any major impurities.
Part B: Preparative Flash Column Chromatography Protocol
This protocol assumes a purification scale of 1-5 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.
Materials & Equipment:
-
Stationary Phase: Silica Gel 60 (230-400 mesh)
-
Mobile Phase: Pre-mixed hexanes/ethyl acetate in the ratio determined by TLC.
-
Crude Sample: this compound (crude reaction mixture).
-
Apparatus: Glass chromatography column (e.g., 40-60 mm diameter), solvent reservoir, stopcock, collection flasks or test tubes, stand and clamps, regulated air or nitrogen line.
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of silica gel with the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). The consistency should be like a milkshake, not a thick paste.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without air bubbles or cracks.[4]
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during solvent addition.[8]
-
Wash the packed column with 2-3 column volumes of the eluent, never letting the solvent level drop below the top layer of sand.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude material in the minimum amount of a suitable solvent, such as dichloromethane or the eluent itself.[7]
-
Drain the eluent in the column down to the level of the top sand layer.
-
Carefully pipette the dissolved sample solution onto the center of the sand, trying not to disturb the silica bed.
-
Open the stopcock and allow the sample to absorb completely into the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column and push the sample band fully onto the silica. Repeat this wash twice.
-
-
Elution and Fraction Collection:
-
Carefully fill the column and the solvent reservoir with the mobile phase.
-
Apply gentle, positive pressure from a regulated air or nitrogen line to achieve a steady flow rate (a solvent drop rate of about 2 inches/minute is a good starting point).[7]
-
Begin collecting the eluent in fractions (e.g., 20-50 mL per fraction, depending on column size).
-
Maintain constant pressure and ensure the solvent reservoir is refilled before the column runs dry.
-
-
Monitoring and Isolation:
-
Periodically analyze the collected fractions by TLC to track the elution of the product.
-
Once TLC analysis shows which fractions contain the pure product, combine them in a single round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound, which should be a white to off-white solid.[3]
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, LC-MS, and melting point determination.[9][10][11]
-
Summary of Recommended Conditions & Troubleshooting
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard polar adsorbent for normal-phase separation of moderately polar organic compounds.[5][7] |
| Mobile Phase | Hexanes / Ethyl Acetate | Offers a good polarity range. Start with 5-10% EtOAc and increase if necessary. Dichloromethane/Methanol is an alternative for more polar compounds.[7] |
| Optimal Rf | ~0.3 | Provides a good balance between resolution and elution time.[7] |
| Loading Method | Wet Loading (in DCM or eluent) | Ensures a tight, narrow starting band for optimal separation. Dry loading (adsorbing onto silica) is an alternative for poorly soluble compounds.[1][7] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic (constant solvent ratio) is simpler. A step-gradient (e.g., starting with 5% EtOAc, then switching to 10% EtOAc) can speed up the elution of the product after impurities are removed.[4] |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system; Column overloaded. | Re-optimize the solvent system with TLC. Reduce the amount of crude material loaded onto the column. |
| Cracked/Channeled Column | Improper packing. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the more polar solvent (e.g., increase % of ethyl acetate). |
| Product Elutes Too Fast | Mobile phase is too polar. | Decrease the percentage of the more polar solvent (e.g., use a lower % of ethyl acetate). |
References
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 5. biotage.com [biotage.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. chembk.com [chembk.com]
- 11. 306937-14-4|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl (4-bromo-2-methylphenyl)carbamate in Modern Drug Discovery
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient synthesis of complex molecular targets. tert-Butyl (4-bromo-2-methylphenyl)carbamate has emerged as a highly valuable and versatile building block, particularly in the development of kinase inhibitors for oncology. Its structure is elegantly pre-functionalized, featuring a bromine atom ripe for cross-coupling reactions, a methyl group that can provide beneficial steric interactions or metabolic blocking, and a tert-butoxycarbonyl (Boc)-protected amine. This Boc group offers robust protection during synthetic transformations while allowing for mild and selective deprotection, a crucial feature for multi-step syntheses.
This guide provides an in-depth exploration of the applications of this key intermediate, focusing on practical, field-tested protocols and the underlying chemical principles that drive its utility. We will delve into its role in the synthesis of precursors for blockbuster drugs and provide detailed methodologies for its use in the lab.
Physicochemical Properties & Handling
Proper handling and storage are critical for ensuring the integrity of the reagent. Below is a summary of its key properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1038590-01-4 |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. |
| Storage | Store in a cool, dry place away from light and moisture. Recommended storage temperature: 2-8 °C. |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Application: A Scaffold for Advanced Kinase Inhibitors
The primary application of this compound lies in its use as a key fragment for constructing complex heterocyclic scaffolds found in many small-molecule kinase inhibitors. The bromo- and amino-substituents on the phenyl ring allow for sequential, regioselective functionalization, making it an ideal starting point for building molecules designed to fit into the ATP-binding pocket of kinases.
A common synthetic strategy involves using the bromine atom as a handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a larger, often heterocyclic, fragment. The protected amine can then be deprotected and cyclized or coupled with another synthon.
Figure 1: General synthetic workflow utilizing the carbamate intermediate.
Case Study: Synthesis of a Key Precursor for Brigatinib (AP26113)
Brigatinib is a potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. A key step in its synthesis involves a Suzuki coupling reaction with this compound.
Protocol 4.1: Suzuki-Miyaura Coupling for Brigatinib Precursor Synthesis
This protocol describes the palladium-catalyzed coupling of this compound with a suitable boronic acid derivative.
Objective: To synthesize tert-butyl (2-methyl-4-(4-(piperidin-1-yl)piperidin-1-yl)phenyl)carbamate, a core intermediate.
Materials:
-
This compound (1.0 eq)
-
4-(Piperidin-1-yl)piperidin-1-ylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source (for inert atmosphere)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-(piperidin-1-yl)piperidin-1-ylboronic acid (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is a critical step to prevent the oxidation of the palladium catalyst and phosphine ligands, which would deactivate the catalyst and halt the reaction.
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (3.0 eq) and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The water is essential for the transmetalation step of the Suzuki catalytic cycle.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.
The Critical Role and Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for good reason. Its steric bulk prevents unwanted side reactions at the nitrogen atom, it is stable to a wide range of nucleophilic and basic conditions, and most importantly, it can be removed under mild acidic conditions without affecting other sensitive functional groups.
Protocol 5.1: Boc Deprotection
Objective: To deprotect the amine group of a coupled intermediate to yield the free aniline.
Materials:
-
Boc-protected intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
-
Dichloromethane (DCM) or Dioxane as solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C (ice bath). Alternatively, a solution of 4M HCl in dioxane can be used.
-
Causality Note: The reaction is highly exothermic and generates gaseous isobutylene and carbon dioxide. Slow addition at low temperature is crucial for controlling the reaction rate and preventing temperature spikes that could lead to side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The product will have a significantly different polarity (Rf value) compared to the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Re-dissolve the residue in ethyl acetate and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (~8-9).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: The resulting free amine is often used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.
Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Coupling Reactions: If a Suzuki or Buchwald-Hartwig reaction stalls, potential causes include catalyst deactivation or poor reagent quality. Ensure all reagents are dry, solvents are adequately degassed, and the reaction is maintained under a strict inert atmosphere. The addition of fresh catalyst may sometimes restart a stalled reaction.
-
Side Products in Deprotection: If the substrate contains other acid-labile groups (e.g., other protecting groups like trityl or silyl ethers), TFA may be too harsh. A milder acid, such as pyridinium p-toluenesulfonate (PPTS) or simply using HCl in dioxane, might be a better alternative.
-
Purification Challenges: The free anilines produced after deprotection can sometimes be unstable or prone to oxidation. It is often best to use them immediately in the subsequent reaction step. If purification is necessary, handle them quickly and consider using a modified silica gel (e.g., deactivated with triethylamine) to prevent degradation on the column.
Conclusion
This compound is a testament to the power of strategic molecular design. Its pre-installed functionalities—a handle for cross-coupling, a site for further modification, and a robust yet easily removable protecting group—make it an invaluable tool for the medicinal chemist. The protocols and insights provided herein demonstrate its successful application in the synthesis of complex pharmaceutical intermediates, underscoring its continued importance in the development of next-generation targeted therapies.
References
-
Title: Synthesis of Aminopyrimidines as Inhibitors of Anaplastic Lymphoma Kinase. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Protective Groups in Organic Synthesis. Source: Wiley. URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling. Source: Organic Chemistry Portal. URL: [Link]
The Strategic Utility of tert-Butyl (4-bromo-2-methylphenyl)carbamate in the Forge of Heterocyclic Scaffolds
Introduction: A Versatile Linchpin in Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the demand for structurally diverse and functionally optimized heterocyclic compounds is incessant, particularly within the realms of drug discovery and materials science. tert-Butyl (4-bromo-2-methylphenyl)carbamate has emerged as a pivotal building block, offering a unique constellation of structural features that synthetic chemists can exploit to construct complex polycyclic frameworks. Its utility stems from the orthogonal reactivity of the aryl bromide, the latent nucleophilicity of the Boc-protected amine, and the steric and electronic influence of the ortho-methyl group. This guide delineates the strategic application of this carbamate in the synthesis of medicinally relevant heterocyclic cores, including phenanthridinones, carbazoles, and dibenzo[b,f]azepines, providing detailed, field-proven protocols and mechanistic insights.
The Boc-protecting group serves a dual purpose: it tempers the reactivity of the aniline nitrogen, allowing for selective transformations at other sites, and it can be readily removed under acidic conditions to unveil the amine for subsequent cyclization steps. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-N bond formation. The ortho-methyl group, while seemingly a simple substituent, exerts a profound influence on reaction outcomes by modulating the conformational preferences of intermediates and influencing the regioselectivity of cyclization reactions.
I. Synthesis of Phenanthridinones: A Palladium-Catalyzed Cascade
The phenanthridinone skeleton is a privileged motif found in numerous biologically active natural products and synthetic pharmaceuticals. The synthesis of this tricycle from this compound can be elegantly achieved through a two-step sequence involving an initial Suzuki-Miyaura coupling followed by an intramolecular N-arylation.
Mechanistic Rationale & Strategy
The synthetic strategy hinges on the initial palladium-catalyzed Suzuki-Miyaura coupling of this compound with an ortho-formylphenylboronic acid. This reaction constructs the biaryl backbone necessary for the subsequent cyclization. The choice of a phosphine ligand, such as SPhos or XPhos, is critical for achieving high efficiency in the coupling of the sterically hindered ortho-substituted partners.[1][2]
Following the Suzuki coupling, the Boc-protecting group is removed under acidic conditions to liberate the aniline. The final ring closure is then accomplished via an intramolecular condensation between the newly freed amine and the ortho-formyl group, often promoted by an oxidizing agent to facilitate the cyclization and aromatization to the phenanthridinone core.
Visualizing the Phenanthridinone Synthesis Workflow
Caption: Workflow for Phenanthridinone Synthesis.
Detailed Experimental Protocol: Synthesis of a Model Phenanthridinone
Part A: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), potassium carbonate (2.5 equiv.), and a palladium catalyst/ligand system such as Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 mixture) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected biaryl intermediate.
Part B: Deprotection and Cyclization
-
Deprotection: Dissolve the purified biaryl intermediate in dichloromethane and add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C. Stir at room temperature for 2-4 hours.
-
Neutralization: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Cyclization: Dissolve the crude amino-aldehyde in a suitable solvent like DMF, add an oxidizing agent such as copper(II) acetate (1.5 equiv.), and heat to 120 °C for 6-8 hours.
-
Final Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final phenanthridinone product is purified by column chromatography or recrystallization.
| Step | Reactant/Reagent | Typical Yield | Key Parameters |
| Suzuki Coupling | This compound | 75-90% | Catalyst/ligand choice, temperature |
| Cyclization | Amino-aldehyde intermediate | 60-80% | Oxidant, reaction time |
II. Constructing Carbazoles via Intramolecular C-H Amination
The carbazole framework is a cornerstone of many functional materials and pharmaceuticals. A powerful strategy for its synthesis from this compound involves an initial N-arylation followed by a palladium-catalyzed intramolecular C-H amination.
Expertise & Rationale
This approach leverages the Buchwald-Hartwig amination to first couple the starting carbamate with a suitable aryl halide, typically one bearing electron-withdrawing groups to facilitate the subsequent C-H activation step. The Boc-protected diarylamine intermediate is then subjected to an intramolecular C-H amination/cyclization. This key step is often catalyzed by a palladium(II) species and requires an oxidant to regenerate the active catalyst. The directing effect of the nitrogen atom guides the C-H activation to the ortho position of the newly introduced aryl ring, leading to the formation of the carbazole core.
Visualizing the Carbazole Synthesis Pathway
Caption: Pathway for Palladium-Catalyzed Carbazole Synthesis.
Detailed Experimental Protocol: A Representative Carbazole Synthesis
-
Buchwald-Hartwig Amination:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the aryl halide (1.1 equiv.).
-
Add anhydrous, degassed toluene and heat the reaction to 100-110 °C for 18-24 hours.
-
After cooling, quench with water, extract with ethyl acetate, and purify by column chromatography to obtain the diarylamine intermediate.
-
-
Intramolecular C-H Amination:
-
To a sealed tube, add the diarylamine (1.0 equiv.), Pd(OAc)₂ (10 mol%), and a suitable oxidant like benzoquinone (2.0 equiv.) in a solvent such as acetic acid or trifluoroacetic acid.
-
Heat the mixture to 110-130 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and neutralize with saturated sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield the Boc-protected carbazole.
-
-
Deprotection (if required):
-
Treat the Boc-protected carbazole with a solution of HCl in dioxane or TFA in dichloromethane to remove the Boc group, yielding the final carbazole product.
-
III. Accessing Dibenzo[b,f]azepines via Intramolecular Heck Reaction
The dibenzo[b,f]azepine core is present in several important central nervous system drugs. A convergent synthesis can be envisioned starting from this compound through a sequence involving N-allylation followed by an intramolecular Heck reaction.
Trustworthiness: A Self-Validating Protocol
The success of this synthetic sequence relies on the careful execution of each step. The N-allylation must be performed under anhydrous conditions to prevent side reactions. The subsequent intramolecular Heck reaction is a powerful C-C bond-forming reaction, and its outcome is highly dependent on the choice of catalyst, ligand, and base.[3][4] The protocol is self-validating in that the formation of the desired seven-membered ring can be readily confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS), and potential side products, such as those arising from β-hydride elimination from an alternative position, can be identified and their formation minimized by optimizing reaction conditions.
Visualizing the Dibenzo[b,f]azepine Synthesis Logic
Caption: Logical flow for Dibenzo[b,f]azepine synthesis.
Detailed Experimental Protocol: Synthesis of a Dibenzo[b,f]azepine Precursor
-
N-Allylation:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Intramolecular Heck Reaction:
-
In a Schlenk tube, combine the N-allylated intermediate (1.0 equiv.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base such as triethylamine or silver carbonate (2.0 equiv.) in a solvent like acetonitrile or DMF.
-
Degas the mixture and heat to 80-100 °C for 24-48 hours.
-
Monitor the reaction for the consumption of starting material.
-
Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the crude product by flash chromatography to obtain the Boc-protected dibenzo[b,f]azepine.
-
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of a diverse array of complex heterocyclic systems. The protocols detailed herein for the synthesis of phenanthridinones, carbazoles, and dibenzo[b,f]azepines showcase the power of palladium-catalyzed cross-coupling reactions and provide a robust starting point for researchers and drug development professionals. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, the full synthetic potential of this valuable building block can be realized, paving the way for the discovery of novel therapeutic agents and functional materials.
References
-
Ferraccioli, R., Carenzi, D., Rombolà, O., & Catellani, M. (2004). Synthesis of 6-phenanthridinones and their heterocyclic analogues through palladium-catalyzed sequential aryl-aryl and N-aryl coupling. Organic letters, 6(25), 4759-62. [Link]
- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(8), 1162–1163.
-
Chen, C., & Zhu, J. (2016). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of organic chemistry, 81(17), 7763–7772. [Link]
- Dorel, R., & Echavarren, A. M. (2015). Gold-catalyzed reactions of alkynes: a mechanistic perspective. Chemical reviews, 115(17), 9028-9072.
-
Intramolecular Heck reaction. In Wikipedia. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2007). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. [Link]
Sources
Application Notes & Protocols: The Strategic Utility of tert-Butyl (4-bromo-2-methylphenyl)carbamate in the Synthesis of Bioactive Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex bioactive molecules. tert-Butyl (4-bromo-2-methylphenyl)carbamate has emerged as a valuable and versatile building block, particularly in the synthesis of kinase inhibitors. Its structure is elegantly pre-functionalized for sequential, high-yield cross-coupling reactions. The presence of a bromine atom provides a handle for palladium-catalyzed C-C or C-N bond formation, while the Boc-protected amine at the ortho-position and the methyl group offer steric and electronic properties that can be crucial for target engagement and selectivity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this key intermediate in the synthesis of kinase inhibitors, with a focus on Suzuki and Buchwald-Hartwig coupling reactions.
The Strategic Advantage of this compound
The utility of this compound lies in its trifecta of functional groups, each playing a distinct and crucial role in the construction of complex molecular architectures.
-
The Aryl Bromide: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its reactivity is well-understood and allows for the reliable formation of new carbon-carbon or carbon-nitrogen bonds.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including the palladium-catalyzed couplings. Its eventual removal under acidic conditions unmasks the aniline nitrogen, providing a site for further functionalization, often to form a key hydrogen bond with the target protein.
-
The Ortho-Methyl Group: This group is not merely a spectator. It imparts a specific conformational bias to the molecule, which can be critical for achieving high-affinity binding to the target kinase. It can also influence the electronic properties of the aromatic ring, subtly tuning the reactivity of the aryl bromide.
Application Showcase: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
To illustrate the practical application of this compound, we will outline a synthetic route to a key intermediate for a molecule structurally related to the highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01[1]. BTK is a clinically validated target in B-cell malignancies and autoimmune diseases.
The overall synthetic strategy involves a sequential Suzuki coupling to introduce a substituted pyridinone moiety, followed by a Buchwald-Hartwig amination to append a second aromatic ring. This approach highlights the differential reactivity of the functional groups on the starting carbamate.
Caption: Synthetic workflow for a BTK inhibitor core.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency[2]. In this step, we will couple this compound with a pyridinone boronic ester. The choice of a palladium catalyst and base is critical for achieving high yields, especially with potentially coordinating heterocycles.
Rationale for Reagent Selection:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is a bulky phosphine that promotes the catalytic cycle and is less prone to deactivation.
-
Base (e.g., K₂CO₃): An aqueous solution of potassium carbonate is a commonly used base that is effective in activating the boronic ester for transmetalation while being mild enough to avoid hydrolysis of the carbamate.
-
Solvent (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Pyridinone boronic ester | 1.2 equiv | |
| Pd(dppf)Cl₂ | 0.03 equiv | |
| K₂CO₃ | 2.0 equiv | |
| Solvent | 1,4-Dioxane/Water (4:1) | Degassed |
| Temperature | 90 °C | |
| Time | 12-18 h | Monitor by TLC/LC-MS |
| Expected Yield | 80-95% |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 286 mg), the pyridinone boronic ester (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
Characterization (Representative Data for a Biaryl Product):
-
¹H NMR: Expect to see the disappearance of the signals corresponding to the boronic ester and the appearance of new aromatic signals for the pyridinone ring. The signals for the tert-butyl and methyl groups should remain.
-
¹³C NMR: New aromatic carbon signals will be present.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the coupled product.
Protocol 2: Buchwald-Hartwig Amination of the Biaryl Intermediate
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In this step, the newly formed biaryl compound, which still possesses an aryl bromide, will be coupled with an appropriate amine. The choice of ligand is crucial to facilitate the reductive elimination step.
Rationale for Reagent Selection:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of Pd(0).
-
Ligand (e.g., Xantphos): Xantphos is a bulky, electron-rich phosphine ligand with a large bite angle that is highly effective in promoting the Buchwald-Hartwig amination of a wide range of substrates.
-
Base (e.g., Cs₂CO₃): Cesium carbonate is a strong base that is often more effective than sodium or potassium bases in these couplings, particularly with less nucleophilic amines.
| Parameter | Value | Notes |
| Reactants | ||
| Biaryl Bromide Intermediate | 1.0 equiv | |
| Amine | 1.1 equiv | |
| Pd₂(dba)₃ | 0.02 equiv | |
| Xantphos | 0.04 equiv | |
| Cs₂CO₃ | 1.5 equiv | |
| Solvent | Toluene | Anhydrous, degassed |
| Temperature | 110 °C | |
| Time | 18-24 h | Monitor by TLC/LC-MS |
| Expected Yield | 75-90% |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the biaryl bromide intermediate (1.0 mmol), cesium carbonate (1.5 mmol, 488 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the amine (1.1 mmol) followed by anhydrous, degassed toluene (10 mL) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aminated product.
Caption: Experimental workflows for Suzuki and Buchwald-Hartwig reactions.
Safety and Handling
This compound and the reagents used in these protocols should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent.
Conclusion
This compound is a strategically designed building block that enables the efficient synthesis of complex bioactive molecules, particularly kinase inhibitors. Its pre-functionalized nature allows for selective and high-yielding Suzuki and Buchwald-Hartwig cross-coupling reactions. The protocols and rationales provided herein offer a comprehensive guide for researchers to leverage the utility of this versatile intermediate in their drug discovery programs. The ability to construct complex scaffolds in a controlled and predictable manner underscores the importance of thoughtful starting material selection in the pursuit of novel therapeutics.
References
- Process for the preparation of kinase inhibitors and intermediates thereof.
- PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
- Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Eur J Med Chem. 2017 May 5;131:107-125.
- New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Pharmaceutics. 2024 May 11;16(5):649.
- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Med Chem. 2023 Sep 28;14(10):2001-2018.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Inhibitors of bruton's tyrosine kinase.
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank 2017, 2017(3), M953. [Link]
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- 2. spectrabase.com [spectrabase.com]
Introduction: The Strategic Importance of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Application Notes and Protocols for the Cross-Coupling Reactions of tert-Butyl (4-bromo-2-methylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable bifunctional molecule. The aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The tert-butoxycarbonyl (Boc) protected aniline offers a latent amino group that can be deprotected under acidic conditions, providing a site for further functionalization. The methyl group introduces steric hindrance and alters the electronic properties of the aromatic ring, which can influence reaction kinetics and selectivity. Understanding the mechanistic nuances of this substrate is paramount for its effective utilization in multi-step synthetic campaigns.
Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[2][3][4]
The Catalytic Cycle: A Unified Framework
The general catalytic cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[3][5] This Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide.[6]
Oxidative Addition: This is often the rate-determining step of the catalytic cycle.[7] The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex.[1][2] The reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl.[8] The mechanism of oxidative addition can be complex, with possibilities including a concerted three-centered pathway or a more polar nucleophilic displacement (SNAr-like) mechanism, influenced by the ligand, substrate, and solvent.[9][10][11] Bulky, electron-rich phosphine ligands are often employed to facilitate this step by increasing the electron density on the palladium center, making it more nucleophilic.[12][13]
Transmetalation (Suzuki Coupling): In the Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid or ester) is used to transfer an organic group to the palladium center.[14] This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[15][16] The exact mechanism of transmetalation is still a subject of research but is a crucial step in forming the diorganopalladium(II) intermediate.[14][17]
Buchwald-Hartwig Amination: For C-N bond formation, following oxidative addition, the amine coordinates to the Pd(II) complex.[18][19] A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][20]
Reductive Elimination: This is the final step where the two organic ligands on the palladium(II) center couple and are expelled as the desired product.[21] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][21] Reductive elimination is typically a fast process, driven by the formation of a stable C-C or C-N bond.[3][22] Bulky ligands can also promote this step by creating steric strain that is relieved upon product formation.[12][23]
Key Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[14][24]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
This protocol is a representative example and may require optimization for different boronic acid partners.[25][26][27]
Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent | Amount (mol%) | Molar Equiv. |
| This compound | - | 1.0 |
| Phenylboronic acid | - | 1.2 - 1.5 |
| Pd(PPh₃)₄ | 2 - 5 | 0.02 - 0.05 |
| K₂CO₃ or Cs₂CO₃ | - | 2.0 - 3.0 |
| Dioxane/Water (e.g., 4:1) | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[18][19] The choice of ligand is critical for success, with bulky, electron-rich biaryl phosphine ligands often providing the best results.[5][23][28]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol serves as a general guideline and should be optimized for different amine coupling partners.[29][30][31][32]
Table 2: Reagents and Reaction Conditions for Buchwald-Hartwig Amination
| Reagent | Amount (mol%) | Molar Equiv. |
| This compound | - | 1.0 |
| Morpholine | - | 1.2 |
| Pd₂(dba)₃ | 1 - 2 | 0.01 - 0.02 |
| Xantphos or other biaryl phosphine ligand | 2 - 4 | 0.02 - 0.04 |
| NaOtBu or K₃PO₄ | - | 1.4 - 2.0 |
| Toluene or Dioxane | - | - |
Procedure:
-
In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Finally, add the amine (morpholine, 1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[33][34] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8][35]
Caption: Catalytic cycles of the Sonogashira coupling.
This is a general protocol and may need optimization based on the specific alkyne used.[8][36]
Table 3: Reagents and Reaction Conditions for Sonogashira Coupling
| Reagent | Amount (mol%) | Molar Equiv. |
| This compound | - | 1.0 |
| Phenylacetylene | - | 1.1 - 1.5 |
| PdCl₂(PPh₃)₂ | 1 - 3 | 0.01 - 0.03 |
| CuI | 2 - 5 | 0.02 - 0.05 |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | - | Solvent/Base |
| THF or Toluene (optional co-solvent) | - | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent/base (e.g., triethylamine) and any co-solvent (e.g., THF).
-
Add the terminal alkyne (phenylacetylene, 1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Troubleshooting and Considerations
-
Low Yields: This can be due to catalyst deactivation, insufficient base, or non-optimal reaction temperature. Consider screening different ligands, bases, and solvents. The steric hindrance from the ortho-methyl group may require more robust catalytic systems.[37][38]
-
Side Reactions: In Suzuki couplings, homo-coupling of the boronic acid can occur. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material is a possible side reaction.[18] Careful control of reaction conditions can minimize these.
-
Boc-Deprotection: Strong bases or high temperatures can potentially lead to the deprotection of the Boc group. If this is observed, milder bases or lower reaction temperatures should be explored.
Conclusion
This compound is a highly useful substrate for a variety of palladium-catalyzed cross-coupling reactions. A thorough understanding of the underlying reaction mechanisms, including the critical roles of the catalyst, ligands, and base, is essential for the successful application of this building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols provided herein offer a solid foundation for researchers to develop and optimize these important transformations.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed Central. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]
-
Grokipedia. Reductive elimination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ACS Publications. (2001). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubMed Central. (2014). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]
-
ResearchGate. (2018). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
ChemRxiv. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
ResearchGate. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
-
College of St. Benedict & St. John's University. Palladium Coupling Reactions in Organic Synthesis. [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2023, December 25). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. [Link]
-
PubMed Central. (2019, May 11). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. (2017). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
University of Milano-Bicocca. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubMed Central. (2016, September 24). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
University of Glasgow. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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The Art of the Solvent: A Researcher's Guide to Navigating Reactions with tert-Butyl (4-bromo-2-methylphenyl)carbamate
Introduction: In the intricate world of pharmaceutical and materials science, the precise construction of molecular architecture is paramount. The aryl carbamate, tert-butyl (4-bromo-2-methylphenyl)carbamate, serves as a versatile and valuable building block in the synthesis of a multitude of complex organic molecules. Its utility is largely defined by the strategic functionalization of its aryl ring, a process often accomplished through transition metal-catalyzed cross-coupling reactions. However, the success of these transformations is not solely dependent on the choice of catalyst and ligand; the reaction solvent plays a critical, and often underestimated, role in dictating reaction efficiency, selectivity, and overall yield. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how to harness the power of the solvent to achieve desired outcomes in reactions involving this compound.
The Unseen Hand: Understanding the Role of the Solvent
The solvent in a chemical reaction is far from a passive medium. It is an active participant that can influence the reaction pathway through several mechanisms:
-
Solvation and Solubility: The ability of a solvent to dissolve reactants, catalysts, and intermediates is fundamental. Poor solubility can lead to heterogeneous mixtures, hindering reaction kinetics. For instance, in palladium-catalyzed reactions, the solubility of the palladium catalyst and the organometallic intermediates is crucial for maintaining a homogeneous catalytic cycle.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize charged or polar intermediates and transition states through dipole-dipole interactions or hydrogen bonding. This stabilization can lower the activation energy of a particular pathway, thereby accelerating the reaction rate.[1]
-
Influence on Catalyst Activity and Speciation: The solvent can coordinate to the metal center of a catalyst, influencing its electronic properties and steric environment. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In some cases, the solvent itself can act as a ligand.
-
Modulation of Base Strength: The basicity of a reagent can be significantly altered by the solvent. Aprotic polar solvents, for example, can enhance the reactivity of anionic bases by solvating the counter-ion.
Core Reactions and Solvent Considerations for this compound
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The following sections will delve into the solvent effects on the most pertinent of these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. The choice of solvent is critical for the efficiency of this reaction.
Mechanism Overview:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Solvent Recommendations and Rationale:
A common and effective solvent system for the Suzuki-Miyaura coupling of aryl bromides is a biphasic mixture of an organic solvent and an aqueous base solution.
| Solvent System | Typical Ratio (v/v) | Rationale | Expected Outcome |
| Toluene / Water | 4:1 to 10:1 | Toluene is a non-polar solvent that effectively dissolves the aryl bromide and the palladium catalyst. The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.[2][3] | Good to excellent yields. Toluene is often preferred for its ability to azeotropically remove water, which can be beneficial in some cases. |
| 1,4-Dioxane / Water | 4:1 to 5:1 | 1,4-Dioxane is a polar aprotic solvent that can enhance the solubility of both the organic and inorganic reaction components. This can lead to faster reaction rates compared to toluene.[4] | High yields, often with shorter reaction times. However, 1,4-dioxane is a suspected carcinogen and should be handled with appropriate safety precautions. |
| Tetrahydrofuran (THF) / Water | 4:1 to 5:1 | THF is another polar aprotic solvent that can be used. It is generally more volatile than dioxane, which can be advantageous for product isolation. | Good yields, though sometimes lower than with toluene or dioxane depending on the specific substrates. |
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (See table for volume)
-
Water (See table for volume)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The choice of solvent is crucial for catalyst stability and reaction rate.[5][6]
Mechanism Overview:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Solvent Recommendations and Rationale:
Anhydrous, non-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations to prevent catalyst deactivation.
| Solvent | Rationale | Expected Outcome |
| Toluene | A common and effective solvent that dissolves the aryl bromide and catalyst well. Its high boiling point is suitable for reactions that require heating.[1] | Good to excellent yields, particularly with sterically demanding ligands. |
| 1,4-Dioxane | A polar aprotic solvent that can sometimes lead to faster reactions due to better solvation of intermediates.[7] | High yields. As with the Suzuki reaction, caution is advised due to its potential health risks. |
| tert-Butanol (t-BuOH) | Can be a good choice, particularly with alkoxide bases like sodium tert-butoxide. The solvent can participate in the catalytic cycle in some cases. | Often used in combination with other solvents or as the primary solvent with specific catalyst systems. |
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. The choice of solvent can significantly impact the reaction rate and the need for a copper co-catalyst.[8]
Mechanism Overview:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Solvent Recommendations and Rationale:
The choice of solvent in Sonogashira couplings often depends on whether a copper co-catalyst is used.
| Solvent | Rationale | Expected Outcome |
| Tetrahydrofuran (THF) / Triethylamine (Et₃N) | A classic solvent system where the amine acts as both the base and a solvent. THF helps to dissolve the starting materials and catalyst. | Good yields, but may require elevated temperatures. The amine can also help to scavenge any generated HX. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate copper-free Sonogashira couplings at room temperature by promoting the catalytic cycle. | High yields under mild conditions. DMF is a versatile solvent but requires careful removal during workup due to its high boiling point. |
| Dimethyl sulfoxide (DMSO) | Another highly polar aprotic solvent that can enable room-temperature, copper-free reactions, particularly with modern palladium precatalysts.[9] | Excellent yields and functional group tolerability.[9] |
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.
-
Add anhydrous DMSO, followed by phenylacetylene and TMP via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting and Further Considerations
-
Low Yields: If you are experiencing low yields, consider changing the solvent to one with a different polarity or coordinating ability. Ensure all solvents are anhydrous and properly degassed, as water and oxygen can deactivate the palladium catalyst.[4]
-
Side Reactions: The formation of homocoupled products or hydrodehalogenation can sometimes be suppressed by changing the solvent to one that favors the desired cross-coupling pathway.[4]
-
Reaction Rate: If a reaction is sluggish, switching to a more polar solvent like DMF or dioxane may accelerate the rate, provided the catalyst is stable in that medium.
Conclusion
The solvent is a powerful tool in the arsenal of the synthetic chemist. For reactions involving this compound, a thoughtful consideration of the solvent's properties can lead to significant improvements in reaction outcomes. By understanding the interplay between the solvent, catalyst, and substrates, researchers can unlock the full synthetic potential of this versatile building block, paving the way for the efficient and selective synthesis of novel compounds for a wide range of applications.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Garg, N. K. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 50(19), 4344-4347. [Link]
-
ChemLibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 61-118). Elsevier. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
So, C. M., & Zhou, Z. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2949–2953. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-fused systems. Chemical Reviews, 90(6), 879–933. [Link]
-
Skonieczny, K., & Snieckus, V. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 26(16), 4983. [Link]
-
Beak, P., & Meyers, A. I. (1986). Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds. Accounts of Chemical Research, 19(12), 356–363. [Link]
-
Tang, T., Fei, X.-D., Ge, Z.-Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
Al-Masum, M., & Kumar, P. (2017). A review on the Suzuki-Miyaura cross-coupling reaction. Synthetic Communications, 47(13), 1195-1229. [Link]
-
Evano, G., & Blanchard, N. (2013). Copper-Mediated and Copper-Catalyzed C-N Bond Forming Reactions. In Copper-Mediated and Copper-Catalyzed C-N Bond Forming Reactions (pp. 1-34). Springer. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
common side reactions with tert-Butyl (4-bromo-2-methylphenyl)carbamate
Technical Support Center: tert-Butyl (4-bromo-2-methylphenyl)carbamate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile building block. As Senior Application Scientists, we aim to move beyond simple procedural steps to explain the underlying chemical principles, helping you optimize your reactions, minimize side products, and achieve reliable results.
This compound, a key intermediate, features a Boc-protected amine ortho to a methyl group and para to a bromine atom. This specific arrangement presents unique challenges and opportunities in synthesis, particularly in cross-coupling and deprotection steps. This guide is structured to address issues throughout the experimental lifecycle of the molecule.
Section 1: Troubleshooting the Boc Deprotection Step
The removal of the tert-butoxycarbonyl (Boc) group is the most common transformation for this substrate, yet it is also the source of the most frequent and problematic side reactions. The core issue stems from the generation of a highly reactive tert-butyl cation intermediate under acidic conditions.[1][2]
FAQ 1.1: My post-deprotection analysis (LC-MS/NMR) shows a major byproduct with a mass increase of +56 amu. What is this impurity and why does it form?
Answer: This is the most common side reaction. The +56 amu peak corresponds to the addition of a tert-butyl group (C₄H₈) to your desired product, 4-bromo-2-methylaniline.
Causality: Standard Boc deprotection is acid-catalyzed, typically with trifluoroacetic acid (TFA) or HCl.[3] The mechanism involves protonation of the carbamate, which then collapses to release CO₂, the free amine, and a stable tert-butyl cation (t-Bu⁺).[2] This cation is a potent electrophile. The product amine, being an electron-rich aromatic ring, is susceptible to Friedel-Crafts alkylation by this cation, leading to the formation of one or more tert-butylated isomers. The ortho-methyl and amino groups direct this alkylation to the available positions on the ring.
Below is a diagram illustrating the desired deprotection pathway versus the problematic alkylation side reaction.
Caption: Mechanism of Boc deprotection and t-butyl cation side reaction.
FAQ 1.2: How can I effectively prevent this tert-butylation side reaction?
Answer: The key is to trap the tert-butyl cation immediately as it forms before it can react with your product. This is achieved by using "scavengers" in your reaction mixture.[1][4]
Expertise & Experience: The choice of scavenger depends on the mechanism by which it traps the cation. Cation scavengers are essential for any Boc deprotection of electron-rich or otherwise nucleophilic substrates. Triethylsilane (TES) is highly effective as it acts as a hydride donor, reducing the tert-butyl cation to isobutane, a volatile gas.[5] Thioanisole or anisole can act as nucleophilic traps that are more reactive than the desired product.
Data Presentation: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Mechanism of Action | Notes |
| Triethylsilane (Et₃SiH) | 2-5% | Hydride donor; reduces t-Bu⁺ to isobutane. | Highly effective; byproduct is volatile.[5] |
| Thioanisole | 2-5% | Acts as a superior nucleophilic trap via the sulfur atom. | Can be difficult to remove during workup due to low volatility. |
| Anisole | 2-5% | Friedel-Crafts trap for the t-Bu⁺ cation. | Less effective than thioanisole but easier to remove. |
| Water | 1-5% | Reacts with t-Bu⁺ to form tert-butanol. | Can sometimes interfere with the reaction or subsequent workup. |
Experimental Protocol: Optimized Boc Deprotection with Scavengers
This protocol is designed to be a self-validating system for minimizing alkylation byproducts.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM), approximately 0.1-0.2 M concentration.
-
Scavenger Addition: To the solution, add triethylsilane (1.1 - 1.5 eq).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise over 10-15 minutes. A large excess of TFA ensures the newly formed amine is protonated and deactivated towards alkylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (2-3 times) to remove excess TFA.
-
Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and free the amine. Be cautious of CO₂ evolution. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-bromo-2-methylaniline.
-
Validation: Analyze the crude product by ¹H NMR and LC-MS to confirm the absence of +56 amu byproducts before proceeding to purification.
Section 2: Side Reactions in Palladium/Nickel-Catalyzed Cross-Coupling
The aryl bromide moiety of this compound is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds, most commonly via Suzuki-Miyaura coupling.[6] However, several side reactions can compete with the desired transformation, leading to low yields.
FAQ 2.1: My Suzuki coupling reaction is sluggish and I'm observing significant amounts of a debrominated byproduct. What is causing this?
Answer: The observation of a debrominated or "protodebrominated" byproduct (tert-Butyl (2-methylphenyl)carbamate) is a common issue in cross-coupling reactions.
Causality: Protodebromination occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, undergoes protonolysis instead of transmetalation with the boronic acid partner. This can be caused by:
-
Presence of Protic Sources: Water or other protic impurities in the reaction mixture.
-
Slow Transmetalation: The rate of transmetalation can be slow due to sterically hindered substrates (the ortho-methyl group can play a role here) or poorly reactive boronic acids.
-
Reductive Elimination with Hydride: A hydride source in the reaction can lead to reductive elimination from the aryl-palladium(II)-hydride intermediate.
Another common side product is the homocoupling of the boronic acid partner, which is favored under aerobic conditions or with certain palladium catalysts.
Caption: Troubleshooting workflow for cross-coupling side reactions.
Troubleshooting Guide: Optimizing Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Action |
| Protodebromination | 1. Water in solvent or base. 2. Inefficient transmetalation. | 1. Use freshly dried, degassed solvents and anhydrous K₂CO₃ or K₃PO₄. 2. Switch to a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate oxidative addition and subsequent steps. |
| Homocoupling of Boronic Acid | 1. Oxygen in the reaction vessel. 2. Catalyst decomposition. | 1. Ensure the reaction mixture is thoroughly degassed via several vacuum/argon cycles. Maintain a positive pressure of inert gas. 2. Consider a more robust pre-catalyst (e.g., Pd(dppf)Cl₂). |
| Sluggish/No Reaction | 1. Inactive catalyst. 2. Steric hindrance from ortho-methyl group. 3. Insufficient temperature. | 1. Use a fresh bottle of catalyst or a known active batch. 2. Employ a catalyst system known for coupling hindered substrates (e.g., those with bulky biaryl phosphine ligands). 3. Increase the reaction temperature, ensuring solvent and substrate stability. |
References
-
Martínez-V ανάrez, A., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. Available at: [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(4-bromo-3-methylbutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
Sources
Technical Support Center: Optimizing Reactions with tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS: 306937-14-4). This guide is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to address the common, yet complex, challenges encountered in the lab. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your reactions for higher yields and purity.
This resource is structured as a series of questions and answers, mirroring the interactive and problem-solving nature of a dedicated support center. We will delve into the causality behind experimental choices, focusing primarily on the high-impact palladium-catalyzed cross-coupling reactions where this reagent is most valuable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and general use of this compound.
Q1: What are the primary applications of this compound?
A1: This compound is a bifunctional synthetic building block. Its primary utility comes from the presence of two key functional groups:
-
Aryl Bromide: The bromo-substituted phenyl ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2][3]
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen.[4] This allows the aryl bromide to be functionalized without interference from the amine. The Boc group can be selectively removed later in the synthetic sequence under acidic conditions or, in some cases, thermally.[4][5][6]
The 2-methyl group provides steric hindrance that can influence the reactivity and final conformation of the target molecule, a feature often exploited in medicinal chemistry.
Q2: How should I store and handle this reagent?
A2: this compound is a stable solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place away from direct sunlight. No special handling procedures are required beyond standard laboratory practices for non-volatile organic solids.
Q3: Is the Boc protecting group stable under typical cross-coupling conditions?
A3: Generally, yes. The Boc group is stable to the basic conditions and moderate temperatures (typically up to ~110 °C) used in most Suzuki and Buchwald-Hartwig reactions.[7] However, prolonged heating at very high temperatures or the use of strongly acidic additives (which are not typical for these reactions) could lead to premature deprotection. If you suspect Boc group cleavage, refer to the troubleshooting section below.
Section 2: Troubleshooting Guide for Low Yields in Cross-Coupling Reactions
Low yield is the most common issue faced by researchers. This section provides a systematic approach to diagnosing and solving problems in the two most frequent applications of this reagent.
2.1 Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming a C-C bond between the bromo-phenyl ring of your carbamate and an organoboron species.[2][8]
Q4: My Suzuki coupling yield is poor, and I'm recovering mostly unreacted starting material. What is the likely cause?
A4: This issue almost always points to an inactive or inefficient catalytic cycle. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][9] A failure here can be traced to several factors:
-
Catalyst/Ligand Choice: The steric hindrance from the 2-methyl group and the electronic nature of the carbamate can impact catalyst performance. For electron-rich aryl bromides like this one, a catalyst system with bulky, electron-rich phosphine ligands is often required. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.[10]
-
Base Selection: The base is not just a proton scavenger; it is critical for activating the boronic acid to facilitate transmetalation.[11] An inappropriate base can halt the cycle. Aqueous K₃PO₄ or K₂CO₃ are robust choices. For anhydrous conditions, Cs₂CO₃ or K₃PO₄ are effective.[12] The strength and solubility of the base are key.
-
Solvent and Temperature: The reaction must be sufficiently heated to promote catalyst turnover. Common solvent systems like dioxane/water or toluene/water at 80-100 °C are standard.[1] Ensure your solvent is properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Q5: I'm observing significant debromination of my starting material and homocoupling of my boronic acid. How can I prevent this?
A5: These side reactions are classic signs of a problematic transmetalation step.
-
Debromination: This occurs when the Pd(II)-aryl intermediate, formed after oxidative addition, is reduced back to Pd(0) before it can couple with the boronic acid. This can be caused by an insufficiently reactive boronic acid/ester or suboptimal base/solvent conditions.
-
Homocoupling (Glaser coupling): This is particularly problematic with boronic acids and suggests that the transmetalation is too slow, allowing the boronic acid to couple with itself.
Solutions:
-
Switch to a Boronate Ester: MIDA boronates or pinacol esters are often more stable and less prone to homocoupling than their corresponding boronic acids.[10]
-
Optimize the Base: Ensure you are using at least 2-3 equivalents of a suitable base like K₃PO₄. The base must be strong enough to form the "ate" complex with the boron species, making it more nucleophilic for transmetalation.[11]
-
Use a More Active Catalyst System: Switching to a more electron-rich and bulky ligand (e.g., from PPh₃ to a biarylphosphine ligand like SPhos) can accelerate the rate-limiting transmetalation and reductive elimination steps, outcompeting the side reactions.[10]
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Rationale |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) | Starting material. |
| Boronic Acid/Ester | 1.1 - 1.5 eq | 1.1 - 1.5 eq | Excess ensures complete consumption of the aryl bromide. |
| Palladium Pre-catalyst | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common and effective Pd(0) or Pd(II) sources.[11] |
| Ligand | SPhos or XPhos (2-4 mol%) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for this substrate.[10] |
| Base | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ works well in aqueous media; Cs₂CO₃ is effective in anhydrous systems.[12] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or CPME | Biphasic systems are common and effective.[1] |
| Temperature | 90 - 100 °C | 100 - 110 °C | Sufficient thermal energy is needed for catalyst turnover. |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon | Essential to prevent catalyst oxidation. |
2.2 Buchwald-Hartwig Amination
This reaction is used to couple the aryl bromide with a primary or secondary amine to form a new C-N bond.[14]
Q6: My Buchwald-Hartwig amination is sluggish and gives low conversion. What should I change?
A6: Similar to the Suzuki reaction, low conversion points to a suboptimal catalyst system or reaction conditions. However, the specifics for C-N coupling are different.
-
Base Choice is Critical: The base in a Buchwald-Hartwig reaction deprotonates the amine, making it a better nucleophile to coordinate with the palladium center. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[3][12] Weaker bases like K₂CO₃ are generally insufficient.
-
Ligand Selection: The ligand's job is to facilitate the final, often rate-limiting, reductive elimination step to form the C-N bond. Sterically hindered, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., DPPF) are essential for promoting this step and preventing β-hydride elimination.[14]
-
Amine Substrate: Very bulky or electron-deficient amines can be challenging coupling partners. In these cases, higher catalyst loading, a more specialized ligand (like Josiphos-type ligands for ammonia equivalents), or higher temperatures may be necessary.[14]
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Heat the reaction mixture with stirring at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
2.3 Issues Related to the Boc Protecting Group
Q7: How can I remove the Boc group after my coupling reaction without damaging the rest of my molecule?
A7: The Boc group is designed to be removed under acidic conditions.[4][5] However, the choice of acid and solvent is crucial to avoid side reactions on your newly synthesized product.
-
Standard Method: The most common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] This is highly effective and usually complete within 1-2 hours at room temperature.
-
Milder Conditions: If your molecule contains other acid-sensitive functional groups, a solution of HCl in a non-coordinating solvent like 1,4-dioxane or diethyl ether is a milder alternative.[7]
-
Thermal Deprotection: For certain substrates, thermal deprotection can be achieved by heating in a high-boiling point solvent like toluene or xylene, though this is less common for aromatic N-Boc groups and may require high temperatures (>120 °C).[6]
Caption: Decision process for selecting an N-Boc deprotection method.
-
Dissolve the Boc-protected compound in dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or as a 25-50% solution in DCM).[5] Note: The reaction is often exothermic and produces gas (CO₂ and isobutylene), so do not use a sealed system.[4]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent and neutralize by washing with a saturated aqueous solution of NaHCO₃ or by adding a mild base like triethylamine.
-
Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate to yield the deprotected amine. Further purification may be necessary.
Section 3: Purification Strategies
Q8: How do I effectively remove residual palladium catalyst from my product?
A8: Residual palladium can be problematic, especially in pharmaceutical applications.
-
Filtration: A simple filtration through a pad of celite or silica gel after the reaction workup can remove a significant portion of the precipitated catalyst.[15]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can help complex and remove soluble palladium species.
-
Specialized Scavengers: For very low residual levels, commercially available palladium scavengers (e.g., silica-bound thiols or amines) can be stirred with the product solution and then filtered off.
References
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- tert-Butyl (4-bromo-2-methylphenyl)
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). (2015).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024). RSC Publishing.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (2025). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. (2025).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered and electronically modified substrates, such as tert-Butyl (4-bromo-2-methylphenyl)carbamate. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
Introduction: The Challenge of Hindered Substrates
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2] However, its success can be highly dependent on the electronic and steric properties of the coupling partners.[3] The substrate in focus, this compound, presents a classic challenge:
-
Steric Hindrance: The ortho-methyl group adjacent to the bromine atom significantly hinders the approach of the palladium catalyst, which can slow down the crucial oxidative addition step of the catalytic cycle.[4]
-
Electronic Effects: The carbamate group, while not strongly electron-withdrawing or -donating, can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.[5]
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when a Suzuki coupling with a challenging substrate fails.
Q1: My reaction shows no conversion, or the yield is extremely low. Where do I start?
A1: With sterically hindered substrates, the primary suspects are an inefficient catalyst system (palladium source and ligand) and suboptimal reaction conditions (base, solvent, temperature). The steric bulk near the reaction center impedes the oxidative addition and reductive elimination steps.[4][6] Your first course of action should be to re-evaluate your choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these types of substrates.
Q2: I see my starting material being consumed, but I'm not getting the desired product. What's likely happening?
A2: This scenario often points to the prevalence of side reactions. The most common culprits are protodeboronation of your boronic acid/ester and homocoupling of the boronic acid.[7][8] Protodeboronation replaces the boron moiety with a hydrogen atom, effectively destroying your nucleophile.[9] Homocoupling results in a biaryl product derived from two molecules of your boronic acid, a reaction that can be promoted by the presence of oxygen.[10][11]
Q3: Can the purity of my reagents be a factor?
A3: Absolutely. The quality of your reagents is paramount. Old or improperly stored boronic acids can be partially decomposed. Similarly, the purity of the palladium catalyst and ligands can significantly impact the reaction's success.[12] Ensure your solvent is anhydrous and the reaction is thoroughly degassed, as oxygen can deactivate the catalyst and promote side reactions.[10][11]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, organized by the symptoms you might observe in your reaction.
Symptom 1: No Reaction or Very Low Conversion (<10%)
If you're seeing little to no formation of your desired product, the catalytic cycle is likely stalled at the oxidative addition step due to steric hindrance.
The combination of your palladium precursor and ligand is the most critical factor for overcoming steric hindrance.[4]
-
The Problem with Standard Ligands: Small, less electron-donating ligands like PPh₃ do not create a sufficiently reactive palladium center to overcome the energy barrier of oxidative addition with a hindered aryl bromide.
-
The Solution: Bulky, Electron-Rich Ligands: To enhance the reactivity of the palladium catalyst, you need to employ bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[13][14] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species. This species is less sterically encumbered and more electronically poised to insert into the C-Br bond.[4]
Recommended Ligands for Sterically Hindered Substrates:
| Ligand Type | Specific Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | These provide significant steric bulk and are highly electron-donating, accelerating both oxidative addition and reductive elimination. |
| Dialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | These are also very bulky and electron-rich, making them excellent choices for challenging couplings.[15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donors and can be highly effective, particularly with less reactive aryl chlorides, and can be beneficial for hindered bromides as well.[13] |
-
Setup: Prepare several small-scale reactions in parallel (e.g., in a vial block).
-
Reagents: Use your substrate, this compound (1.0 equiv), your chosen boronic acid or ester (1.2-1.5 equiv), and a reliable base such as K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Loading: Use a consistent palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a slight excess of the ligand (Pd:Ligand ratio of 1:2 or 1:4).
-
Screening: Test a panel of ligands, including one from each class mentioned in the table above.
-
Analysis: Monitor the reactions by TLC, LC-MS, or GC-MS at set time points to determine which ligand provides the highest conversion to the desired product.
Symptom 2: Significant Formation of Side Products
When your starting materials are consumed but the yield of the desired product is low, side reactions are the likely cause.
This is the hydrolysis of the C-B bond of your boronic acid, leading to the formation of an arene byproduct and reducing the concentration of your nucleophile.[7]
-
Causality: This reaction is often promoted by excessive water, high temperatures, or a non-optimal pH.[9] The mechanism can be complex and is highly dependent on the substrate and reaction conditions.[7]
-
Solutions:
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive amounts can promote protodeboronation. Try using anhydrous solvents and a strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[14]
-
Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[7][16] MIDA boronates, in particular, participate in a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[9][16]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation. This may require a more active catalyst system to achieve a reasonable reaction time.
-
This side reaction produces a biaryl derived from two molecules of your boronic acid coupling partner.
-
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that facilitate this undesired pathway.[10][11] It can also occur if the transmetalation step is slow compared to this side reaction.
-
Solutions:
-
Thorough Degassing: It is critical to rigorously degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction that can sometimes be inefficient.
-
Visualizing the Process: A Troubleshooting Flowchart
To aid in your decision-making process, the following flowchart outlines a logical progression for troubleshooting your failed Suzuki coupling.
Caption: The Suzuki catalytic cycle highlighting common failure points.
By systematically addressing the potential issues of catalyst inefficiency and prevalent side reactions, you can significantly improve the success rate of Suzuki couplings with challenging substrates like this compound. We encourage a methodical approach, changing one variable at a time to clearly identify the root cause of the problem.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Harvard University. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from YouTube. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from NIH. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from Semantic Scholar. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from CovaSyn. [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from Reddit. [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. Retrieved from ResearchGate. [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from Reddit. [Link]
-
Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from Semantic Scholar. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from Reddit. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from WuXi STA. [Link]
-
ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from NIH. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from Reddit. [Link]
-
National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from NIH. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimization of Boc Deprotection from tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for the optimization of Boc deprotection from tert-Butyl (4-bromo-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your synthetic workflow. Here, we address the specific challenges and considerations arising from the unique electronic and steric properties of this substrate.
Introduction: Navigating the Nuances of a Substituted Aniline
The deprotection of this compound presents a classic challenge in synthetic chemistry: balancing reactivity with selectivity. The substrate contains a moderately electron-rich aniline ring, substituted with an electron-withdrawing bromo group and a sterically influential ortho-methyl group. Understanding the interplay of these substituents is paramount for achieving a clean, high-yielding conversion to the desired 4-bromo-2-methylaniline.
The acid-catalyzed deprotection of a Boc group proceeds through a well-established mechanism. The reaction is initiated by protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1][2]
This guide will provide a comprehensive framework for troubleshooting and optimizing this critical transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of this compound, offering plausible causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
-
Observation: TLC or LC-MS analysis indicates a significant amount of starting material remaining after the expected reaction time.
-
Potential Causes & Solutions:
-
Steric Hindrance: The ortho-methyl group on the phenyl ring can sterically hinder the approach of the acid to the carbamate, slowing the rate of protonation and subsequent cleavage.[3][4]
-
Solution 1: Increase Acid Concentration. For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration from a typical 20-25% (v/v) to 50% or even using neat TFA.[5] The rate of Boc deprotection can exhibit a second-order dependence on the acid concentration.[5]
-
Solution 2: Switch to a Different Acid System. A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA/DCM.[5] In some cases, it can be more potent.
-
Solution 3: Gentle Heating. Cautiously warming the reaction to 30-40°C can increase the reaction rate. However, this should be done with careful monitoring to avoid potential side reactions.[6][7]
-
-
Insufficient Acid Stoichiometry: If using a solid acid or a solution with a defined molarity, ensure that a sufficient excess is used to drive the reaction to completion.
-
Solution: Increase the equivalents of the acidic reagent.
-
-
Poor Solvent Choice: The substrate must be fully solvated for an efficient reaction.
-
Solution: Ensure complete dissolution of the starting material. If solubility is an issue in DCM, consider alternative solvents like ethyl acetate or THF, though reaction rates may vary.[8]
-
-
Issue 2: Formation of Unidentified Side Products
-
Observation: Appearance of new spots on TLC or unexpected peaks in LC-MS, potentially with a mass increase of +56 Da.
-
Potential Causes & Solutions:
-
tert-Butylation of the Aromatic Ring: The electron-donating methyl group, despite the presence of the deactivating bromo group, can still render the aromatic ring susceptible to electrophilic attack by the tert-butyl cation generated during the reaction.[9][10] This results in the formation of a tert-butylated aniline byproduct.
-
Solution 1: Employ a Cation Scavenger. The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices as they are more nucleophilic than the aromatic ring and will quench the tert-butyl cation.[9] A typical cocktail is 95:2.5:2.5 (v/v/v) of TFA/TIS/H₂O.[9]
-
Solution 2: Lower the Reaction Temperature. Running the reaction at 0°C can sometimes mitigate side reactions by reducing the rate of electrophilic aromatic substitution relative to the desired deprotection.
-
-
Issue 3: Difficult Work-up and Isolation
-
Observation: The product is difficult to extract, forms an emulsion, or is obtained as a sticky, impure oil.
-
Potential Causes & Solutions:
-
Formation of Amine Salts: The product, an aniline, will be protonated by the acid used for deprotection, forming a TFA or HCl salt. These salts can have different solubility profiles compared to the free base.
-
Solution 1: Basic Work-up. After removing the volatile acid (e.g., by rotary evaporation, potentially with co-evaporation with toluene to remove residual TFA), dissolve the residue in an organic solvent like ethyl acetate or DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) to neutralize the salt and liberate the free amine.[9] Follow with a brine wash to remove excess water.
-
Solution 2: Direct Precipitation. If using HCl in dioxane, the hydrochloride salt of the product may precipitate directly from the reaction mixture. This can be collected by filtration and washed with a non-polar solvent like diethyl ether.[11] This often yields a cleaner product than an aqueous work-up.
-
-
Residual Scavengers or Byproducts: Scavengers and their byproducts can complicate purification.
-
Solution: Ensure thorough aqueous washes during work-up. If purification by column chromatography is necessary, the free amine is generally easier to handle on silica gel than its salt form.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A: The deprotection is an acid-catalyzed elimination reaction. The process begins with the protonation of the Boc group's carbonyl oxygen by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1][12]
Q2: How do the substituents on this compound influence the deprotection?
A: The bromo and methyl groups have opposing electronic effects. The bromo group, being electron-withdrawing, can destabilize the carbamate and potentially accelerate the deprotection reaction.[3] Conversely, the ortho-methyl group introduces steric hindrance, which can slow the reaction by impeding the acid's access to the carbamate.[4] The methyl group also slightly activates the ring towards potential tert-butylation. Therefore, the reaction conditions must be robust enough to overcome the steric hindrance without promoting side reactions.
Q3: Which is a better choice for this deprotection: TFA or HCl in dioxane?
A: Both are excellent choices, and the optimal reagent may be substrate-dependent.
-
TFA in DCM is often faster and the reagents are volatile, making for an easier work-up by simple evaporation. However, the risk of tert-butylation might be slightly higher.
-
4M HCl in dioxane is a strong, anhydrous acid system that can be very effective. The product often precipitates as the clean hydrochloride salt, simplifying purification.[11] It is also more cost-effective. A trial on a small scale is recommended to determine the best system for your specific setup.
Q4: How can I effectively monitor the progress of the reaction?
A:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, 4-bromo-2-methylaniline, is more polar than the starting material and will have a lower Rf value. Staining with a permanganate or ninhydrin solution can help visualize the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive monitoring, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q5: Are there milder, non-acidic methods for Boc deprotection if my molecule has other acid-sensitive functional groups?
A: While acidic cleavage is standard, alternative methods exist for highly sensitive substrates.
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can induce cleavage. However, this often requires high temperatures.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can cleave Boc groups, sometimes with different selectivity compared to strong Brønsted acids.
-
Oxalyl Chloride in Methanol: This has been reported as a mild method for deprotecting N-Boc groups.[3] These methods are less common and would require careful optimization for this specific substrate.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Recommended): Add triisopropylsilane (TIS) (1.5 - 2.0 eq.).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to a final concentration of 25-50% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (2-3 times).[6] b. Dissolve the residue in ethyl acetate or DCM. c. Wash with saturated aqueous NaHCO₃ solution (1-2 times), followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 4-bromo-2-methylaniline.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve this compound (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.[9]
-
Work-up: a. (If precipitate forms): Dilute the mixture with diethyl ether to enhance precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-bromo-2-methylaniline hydrochloride.[11] b. (If no precipitate forms): Remove the solvent under reduced pressure. Proceed with a basic work-up as described in Protocol 1, step 5b-d.
Data Summary and Visualization
Table 1: Comparison of Standard Deprotection Conditions
| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl/Dioxane |
| Acid | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Typical Conc. | 25-50% (v/v) | 4 M |
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Evaporation + Basic Wash | Precipitation or Evaporation + Basic Wash |
| Key Advantage | Volatile reagents, fast | Cost-effective, clean salt precipitation |
Diagram 1: Decision Workflow for Optimizing Boc Deprotection
Caption: A decision tree to troubleshoot common issues in the Boc deprotection.
Diagram 2: Experimental Workflow for TFA-Mediated Deprotection
Caption: Step-by-step workflow for Boc deprotection using TFA and a scavenger.
References
-
Abe, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23789. [Link]
-
Abe, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23789. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]
-
Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]
-
ResearchGate. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. ResearchGate. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound.... ResearchGate. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Reddit. [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Reddit. [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. [Link]
-
Wiley Online Library. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Wiley Online Library. [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. ResearchGate. [Link]
-
Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound.... ResearchGate. [Link]
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. derpharmachemica.com [derpharmachemica.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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preventing byproduct formation in reactions of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for tert-Butyl (4-bromo-2-methylphenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile synthetic intermediate. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you prevent common byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during common synthetic transformations involving this compound. We delve into the causality behind these problems and provide actionable protocols to mitigate them.
Section 1: Issues in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound makes it an excellent substrate for palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. However, several competing side reactions can diminish yield and complicate purification.
Question 1: I'm observing significant formation of a debrominated byproduct, tert-Butyl (2-methylphenyl)carbamate. What causes this hydrodehalogenation, and how can I prevent it?
Answer: This is a classic and frequently encountered side reaction in palladium-catalyzed cross-coupling. The replacement of a halogen with a hydrogen atom is known as hydrodehalogenation.
Core Causality: The primary cause is often an unproductive side reaction pathway competing with the desired reductive elimination step. In the context of a Buchwald-Hartwig amination, after the palladium-amide complex is formed, it can undergo β-hydride elimination if the amine coupling partner has β-hydrogens. This generates an imine and a palladium-hydride species, which can then reductively eliminate to form the hydrodehalogenated arene and regenerate the catalyst.[1] Another cause can be the decomposition of the catalyst to palladium black, which can have different catalytic activities, or reactions involving solvent or other reagents as a hydride source.
Troubleshooting & Prevention Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate of reductive elimination, which is the final step in forming the desired C-N bond.[2] A faster reductive elimination will kinetically outcompete the β-hydride elimination side reaction.
-
Base Optimization: The strength and type of base can influence catalyst stability and the prevalence of side reactions. While strong bases like sodium tert-butoxide are common, they can sometimes promote catalyst degradation. It is advisable to screen a panel of bases, potentially including weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2]
-
Temperature Control: Higher temperatures can accelerate catalyst decomposition and side reactions. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screen (e.g., 80°C, 100°C, 120°C) is often a worthwhile investment.
-
Use High-Quality Pre-catalysts: To ensure the efficient generation of the active Pd(0) species, use well-defined Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles).[2][3] This avoids issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.
Question 2: My reaction mixture is turning black and the conversion has stalled. What is happening?
Answer: The formation of a black precipitate is almost always indicative of the formation of "palladium black." This consists of agglomerated, catalytically inactive palladium particles.
Core Causality: The active Pd(0) species in the catalytic cycle must be stabilized by the phosphine ligands. If the ligand concentration is too low, the ligands are degraded, or the reaction conditions are too harsh, the "naked" Pd(0) atoms can aggregate and precipitate out of solution, effectively killing the catalytic cycle.[2]
Troubleshooting & Prevention Strategies:
-
Maintain Ligand Integrity: Ensure the correct palladium-to-ligand ratio is used, as specified by established protocols for the chosen ligand. Using pre-catalysts where the ratio is already defined (e.g., 1:1) is highly recommended.[4]
-
Solvent Choice: The reaction solvent can influence the stability of catalytic intermediates. Common solvents include toluene, dioxane, and THF. Ensure they are anhydrous and deoxygenated, as oxygen can oxidize and deactivate both the catalyst and the ligands.
-
Avoid Excessive Temperatures: As mentioned, high heat accelerates the decomposition of the catalyst complex.
Question 3: Besides my desired product, I am isolating a biaryl homocoupling byproduct. How can I minimize this?
Answer: Homocoupling of the aryl halide is another potential side reaction where two molecules of this compound couple to form a symmetrical biaryl.
Core Causality: This typically occurs when the rate of oxidative addition of the aryl halide to the Pd(0) center is significantly faster than the subsequent transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig) steps. This leads to a high concentration of the Ar-Pd(II)-X intermediate, which can then react with another molecule of the aryl halide.
Troubleshooting & Prevention Strategies:
-
Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of the coupling partners. In Suzuki reactions, a slight excess of the boronic acid is common.
-
Control Addition Rate: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst and the other coupling partner can minimize its concentration and disfavor homocoupling.
-
Catalyst System: A highly active catalyst system that promotes rapid turnover and progression through the catalytic cycle will naturally suppress homocoupling by keeping the concentration of the oxidative addition intermediate low.[5]
Section 2: Issues in Boc Group Deprotection
The tert-Butoxycarbonyl (Boc) group is a robust protecting group, but its removal can generate reactive intermediates that lead to byproducts.
Question 4: After deprotecting with trifluoroacetic acid (TFA), my mass spectrometry results show a peak corresponding to my product plus 56 mass units. What is this byproduct?
Answer: This byproduct is the result of tert-butylation. The mass difference of 56 corresponds to the addition of a tert-butyl group (C₄H₈).
Core Causality: Acid-catalyzed deprotection of the Boc group proceeds via the formation of a highly reactive tert-butyl cation.[6][7] This carbocation is a potent electrophile and can alkylate any available nucleophile. The most likely nucleophile is the nitrogen atom of your newly deprotected aniline product, resulting in N-tert-butylation. Aromatic ring alkylation (C-alkylation) is also possible.
Troubleshooting & Prevention Strategies:
-
Use Cation Scavengers: This is the most effective and common solution. Scavengers are nucleophilic species added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole.
-
Typical Cocktail: A solution of 5-10% scavenger in the TFA/DCM mixture is standard.
-
-
Alternative Deprotection Methods: If alkylation remains a problem, consider methods that do not generate a free carbocation as readily.
-
HCl in an Organic Solvent: Using a 2-4 M solution of HCl in dioxane or diethyl ether is a very effective alternative that often gives cleaner results than TFA.[6]
-
Thermal Deprotection: Heating the substrate in a suitable solvent can effect deprotection, though this requires careful temperature control to avoid other decomposition pathways.[8]
-
Summary Troubleshooting Table
| Issue Observed | Probable Cause(s) | Recommended Solutions |
| Hydrodehalogenation (Debromination) | β-Hydride elimination; Catalyst decomposition | Use bulky biarylphosphine ligands; Screen different bases (e.g., K₃PO₄); Lower reaction temperature. |
| Catalyst Precipitation (Palladium Black) | Insufficient ligand stabilization; Catalyst decomposition | Use well-defined pre-catalysts; Ensure proper Pd:Ligand ratio; Use anhydrous, deoxygenated solvents. |
| Homocoupling of Aryl Bromide | Slow catalytic turnover after oxidative addition | Optimize reagent stoichiometry; Use a more active catalyst system; Consider slow addition of the aryl bromide. |
| tert-Butylation during Deprotection | Reaction with tert-butyl cation generated from Boc group | Add cation scavengers (e.g., Triethylsilane, Anisole) to the TFA cocktail. |
| Trifluoroacetylation during Deprotection | Reaction of the product amine with TFA | Use an alternative acidic deprotection method, such as 4M HCl in dioxane. |
Visualizing Reaction Pathways & Troubleshooting
Diagrams generated using Graphviz provide a clear visual representation of the chemical transformations and decision-making processes involved.
Caption: Fig 2. Boc deprotection showing byproduct formation and scavenger role.
Detailed Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Byproducts
This protocol uses a modern catalyst system known to suppress hydrodehalogenation.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
SPhos-Pd-G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Inside a glovebox or under a positive pressure of argon, add the SPhos-Pd-G3 precatalyst, NaOtBu, and this compound to a Schlenk flask.
-
Add the anhydrous, deoxygenated toluene, followed by the amine coupling partner.
-
Seal the flask and bring it out of the glovebox (if used).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Clean Boc-Deprotection with Cation Scavenging
This protocol is designed to prevent the formation of tert-butylated byproducts.
-
Reagents & Equipment:
-
Boc-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Triethylsilane (TES) (5 equiv)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.
-
Add the triethylsilane (scavenger) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the trifluoroacetic acid to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to ensure all residual TFA is removed.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude deprotected amine.
-
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning issues encountered during reactions involving tert-Butyl (4-bromo-2-methylphenyl)carbamate. As a substituted aryl bromide, this compound is a valuable building block, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the success of these powerful transformations hinges on maintaining the activity of the catalyst, which is highly susceptible to deactivation by trace impurities.
This guide moves beyond simple procedural checklists to explain the underlying chemical principles, empowering you to diagnose, solve, and prevent catalyst poisoning in your experiments.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial signs of catalyst poisoning.
Q1: My Suzuki or Buchwald-Hartwig reaction is not starting, or the conversion is extremely low. What is the first thing I should check?
A1: Before suspecting catalyst poisoning, verify the integrity of your fundamental reaction parameters. Ensure your palladium source and ligands are of high quality and have been stored correctly under an inert atmosphere. Confirm that the base is active, dry, and correctly weighed. Most critically, ensure your reaction setup is rigorously free of oxygen, as this is a primary cause of catalyst deactivation through the oxidation of phosphine ligands.[1][2]
Q2: My reaction starts, as confirmed by TLC or LC-MS, but stalls after reaching 10-20% conversion. What does this suggest?
A2: A reaction that initiates but fails to proceed to completion is a classic symptom of catalyst poisoning. This indicates that the initial active Pd(0) catalyst was formed but was subsequently deactivated by an inhibitor present in the reaction mixture. The poison could originate from the this compound starting material, the coupling partner, the solvent, or even the base. Systematic investigation is required to pinpoint the source.[3][4][5]
Q3: I'm observing a significant amount of black precipitate in my reaction flask. Is this palladium black formation a sign of poisoning?
A3: Yes, the formation of palladium black (finely divided palladium metal) is a strong indicator of catalyst decomposition. The phosphine ligands are designed to stabilize the soluble, catalytically active Pd(0) species.[6] If the ligands are oxidized or displaced by a poison, the palladium atoms agglomerate and precipitate out of solution as inactive palladium black. This starves the catalytic cycle of its active species.
Q4: Could my this compound starting material be the problem? How would I know?
A4: Absolutely. The starting material is a common source of catalyst poisons.[3][4][5][7] Impurities from its synthesis, such as residual sulfur compounds, can be potent inhibitors.[3][4][5][7] To test this, you can run a small-scale control reaction using a different, trusted batch of an aryl bromide with your coupling partner. If that reaction proceeds smoothly under identical conditions, it strongly implicates your specific batch of this compound as the source of the problem.
Section 2: Deep Dive - Diagnosing the Source of Poisoning
When initial checks fail, a systematic approach is necessary to identify the poison's origin. This workflow helps isolate the problematic component.
Caption: Systematic troubleshooting workflow for failed cross-coupling reactions.
Category 1: Substrate- and Reagent-Borne Inhibitors
Trace impurities in solid reagents are a frequent and insidious cause of catalyst poisoning. Even at ppm levels, these inhibitors can completely shut down a catalytic cycle, especially in large-scale reactions where catalyst loading is minimized.[5]
Common Catalyst Poisons in Palladium Cross-Coupling
| Poison Class | Potential Source | Mechanism of Action |
| Sulfur Compounds | Synthesis of aryl halides (e.g., from SOCl₂), contaminated coupling partners.[3][4][5] | Strong, often irreversible, coordination to the palladium center, blocking active sites.[8][9] |
| Oxygen (O₂) / Peroxides | Improperly degassed solvents, air leaks in the reaction setup. | Oxidizes electron-rich phosphine ligands to phosphine oxides, which are poor ligands for Pd(0).[1][2] |
| Water (H₂O) | "Wet" solvents or reagents, hygroscopic bases. | Can hydrolyze phosphine ligands and boronic acids, affecting catalyst stability and transmetalation. |
| Other Functional Groups | Nitriles, nitro compounds, some nitrogen heterocycles. | Can coordinate strongly to the palladium center, acting as competitive inhibitors. |
| Excess Halide Ions | High concentrations of salts or iodide-containing substrates. | Iodide, in particular, can poison the palladium catalyst.[6] |
Protocol 1: Purification of this compound
If the substrate is identified as the source of poisoning, purification is necessary. Treatment with activated carbon is effective at removing sulfur and other organic impurities.
Materials:
-
Suspect batch of this compound
-
High-purity solvent in which the substrate is soluble (e.g., Ethyl Acetate, Dichloromethane)
-
Activated carbon (decolorizing charcoal)
-
Celite® or a similar filter aid
-
Standard laboratory glassware, filter funnel
Procedure:
-
Dissolve the this compound in a suitable volume of solvent at room temperature.
-
Add activated carbon (approximately 5-10% by weight of the substrate).
-
Stir the slurry vigorously for 30-60 minutes at room temperature.
-
Prepare a small plug of Celite® in a fritted funnel and place it over the filter paper.
-
Filter the mixture through the Celite® plug to remove the activated carbon. Wash the plug with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
If necessary, recrystallize the purified solid from an appropriate solvent system (e.g., heptane/ethyl acetate) to obtain high-purity material.
-
Thoroughly dry the purified substrate under high vacuum before use.
Category 2: Solvent- and Atmosphere-Related Issues
The reaction environment is as critical as the reagents themselves. Dissolved oxygen is a major culprit in catalyst deactivation.
Protocol 2: Best Practices for Rigorous Solvent Degassing
For sensitive cross-coupling reactions, simple sparging (bubbling inert gas) is often insufficient.[10] The freeze-pump-thaw method is the gold standard for removing dissolved gases.[11][12]
Comparison of Solvent Degassing Techniques
| Method | Effectiveness | Speed | Equipment Required | Best For |
| Sparging | Moderate | Fast | Inert gas source, long needle.[10] | Less sensitive reactions, large volumes. |
| Sonication under Vacuum | Good | Fast | Sonicator, vacuum source.[13] | Small to moderate volumes. |
| Freeze-Pump-Thaw | Excellent | Slow | Schlenk line, liquid nitrogen, high vacuum.[11] | Highly sensitive organometallic reactions. |
Step-by-Step Freeze-Pump-Thaw Procedure:
-
Place the solvent in a Schlenk flask, ensuring it is no more than half full.
-
Securely attach the flask to a Schlenk line equipped with a cold trap.
-
Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Once frozen, open the flask to the vacuum and allow it to pump for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolving as the solid melts.
-
Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Section 3: Advanced Troubleshooting and Mitigation
Choosing a More Robust Catalyst System
If poisoning remains an issue despite purification efforts, consider adapting your catalyst system.
-
Ligand Choice: Modern biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to be both highly active and robust.[2][14] Their bulkiness can protect the palladium center and promote the desired reductive elimination step, potentially outcompeting certain deactivation pathways.[2][15]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the efficient and reliable generation of the active Pd(0) species.[6][16] This can be more dependable than in-situ generation from sources like Pd(OAc)₂.[6]
Visualizing the Logic of Catalyst Selection
Caption: Decision tree for upgrading the catalyst system.
By systematically diagnosing the issue and implementing these rigorous purification and setup protocols, you can overcome the challenges of catalyst poisoning and achieve reliable, high-yielding results in your cross-coupling reactions with this compound.
References
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., Qi, M., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1). Available at: [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]
-
American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available at: [Link]
-
Reddit. (2021). Phosphine Ligand Oxidation. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Available at: [Link]
-
ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Available at: [Link]
-
Berry Group, University of Wisconsin. (2019). Section 5.4 Title: Degassing Solvents. Available at: [Link]
-
PubMed. (2022). A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. National Center for Biotechnology Information. Available at: [Link]
-
OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]
-
PubMed. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. Available at: [Link]
-
National Institutes of Health. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. Available at: [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Available at: [Link]
-
Chromatography Online. (n.d.). Mobile-Phase Degassing. Available at: [Link]
-
ResearchGate. (2022). What's the best way of degassing volatile organic solvents?. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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scale-up challenges for the synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet crucial transformation, with a special focus on the challenges encountered during scale-up. Here, we dissect the reaction, anticipate potential roadblocks, and provide actionable, scientifically-grounded solutions.
Overview of the Synthesis
The synthesis of this compound is a standard N-protection reaction. It involves the treatment of 4-bromo-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process is typically facilitated by a base to neutralize the resulting carbamic acid intermediate and drive the reaction to completion.[1] While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, thermal management, and product isolation.
Frequently Asked Questions (FAQs) for Lab-Scale Synthesis
This section addresses common questions that arise during the initial, small-scale synthesis of this compound.
Q1: What is the general protocol for the Boc protection of 4-bromo-2-methylaniline?
A detailed, step-by-step methodology for a typical lab-scale reaction is as follows:
Experimental Protocol: Lab-Scale Synthesis
-
Materials:
-
4-bromo-2-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM))[1]
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 4-Dimethylaminopyridine (DMAP) as a catalyst)[1]
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-methylaniline (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base to the solution. For a non-catalytic base like TEA or DIPEA, use 1.1-1.5 equivalents. If using DMAP as a catalyst, 0.1 equivalents is sufficient.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq.) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Q2: How do I choose the appropriate solvent and base for this reaction?
The choice of solvent and base is critical and depends on the specific requirements of your experiment, such as reaction time and desired purity. 4-bromo-2-methylaniline is a weakly nucleophilic amine due to the electron-withdrawing effect of the bromine atom.[2] Therefore, a suitable base is generally recommended to achieve a high yield.[1]
| Solvent/Base System | Advantages | Considerations |
| THF / TEA | Good solubility for starting materials, easy to remove under vacuum. | TEA is a mild base; reaction may be slower. |
| ACN / DMAP (cat.) | ACN is a polar aprotic solvent that can accelerate the reaction. DMAP is a highly effective catalyst for weakly nucleophilic amines.[1] | DMAP is toxic and can be difficult to remove during work-up. |
| DCM / DIPEA | DCM is a versatile solvent. DIPEA is a non-nucleophilic base, reducing potential side reactions. | DCM is a halogenated solvent, which may be less desirable from an environmental perspective. |
| Aqueous Biphasic / NaHCO₃ | "Green" and cost-effective. Useful for reactions with amine salts.[2] | May require longer reaction times and can be less effective for weakly nucleophilic anilines. |
Q3: My reaction is sluggish or incomplete. What can I do?
For a weakly nucleophilic aniline like 4-bromo-2-methylaniline, incomplete conversion is a common issue.[2] Here are some troubleshooting steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[1]
-
Use a More Effective Base/Catalyst: Switching to a more potent catalyst like DMAP can significantly accelerate the reaction.[1]
-
Extend Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., overnight) may be sufficient to drive it to completion.
-
Check Reagent Quality: Ensure that the Boc₂O is fresh, as it can slowly decompose over time. Also, confirm that your 4-bromo-2-methylaniline is pure.
Scale-Up Troubleshooting Guide
Transitioning from a lab-scale synthesis to a pilot or production scale introduces a new set of challenges. This section addresses these issues in a question-and-answer format.
Q1: We are observing a significant exotherm during the addition of Boc₂O on a multi-kilogram scale. How can we manage this?
Answer: The reaction between an amine and Boc₂O is exothermic. While this is often negligible on a small scale, it can become a serious safety hazard during scale-up due to the reduced surface-area-to-volume ratio of larger reactors, which limits efficient heat dissipation.
-
Causality: The exotherm is generated from the bond-forming reaction itself. Uncontrolled temperature spikes can lead to side reactions, degradation of the product, and in a worst-case scenario, a runaway reaction.
-
Solution:
-
Slow, Controlled Addition: Add the Boc₂O solution subsurface via a dosing pump over an extended period. This allows the reactor's cooling system to manage the heat generated.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature buffer.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.
-
Process Analytical Technology (PAT): Implement in-situ temperature monitoring to track the reaction's thermal profile and adjust the addition rate accordingly.
-
Q2: On a large scale, we are struggling with inconsistent reaction times and incomplete conversion. Why is this happening and how can we improve it?
Answer: Inconsistent mixing and mass transfer limitations are common culprits for unreliable reaction performance at scale.
-
Causality: In a large reactor, achieving homogeneous mixing can be challenging. Pockets of lower reagent concentration can lead to slower reaction rates in those areas. Additionally, if Boc₂O is added as a solid, its dissolution rate can become the rate-limiting step.
-
Solution:
-
Optimize Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a well-mixed suspension.
-
Pre-dissolve Reagents: Always add the Boc₂O as a solution in the reaction solvent to ensure immediate availability for reaction.
-
Solvent Choice: Consider a solvent system that provides excellent solubility for both the starting material and the Boc₂O. A mixture of solvents may be beneficial.
-
Catalyst Use: The use of a catalyst like DMAP becomes even more advantageous at scale to ensure a consistent and reasonably fast reaction rate, minimizing reactor occupancy time.[1]
-
Q3: After quenching the reaction, we are facing difficulties with phase separation during the aqueous work-up. What is causing this and what is the remedy?
Answer: Emulsion formation is a frequent problem during the work-up of large-scale reactions, especially when a base like TEA or DIPEA is used, which can form salts that act as surfactants.
-
Causality: The presence of partially soluble salts and the mechanical energy from stirring can stabilize emulsions, making the separation of aqueous and organic layers slow and inefficient.
-
Solution:
-
Brine Wash: Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions.
-
Solvent Swap: If the reaction solvent is partially water-miscible (like THF), consider distilling it off and replacing it with a more non-polar solvent like toluene or methyl tert-butyl ether (MTBE) before the aqueous wash.
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break emulsions.
-
Minimize Agitation: During the wash steps, use gentle agitation to mix the phases without creating a stable emulsion.
-
Q4: We are having trouble with the final product isolation. Direct concentration of the organic layer yields an oil that is slow to crystallize, and the purity is not meeting our specifications. How can we develop a robust crystallization protocol?
Answer: Obtaining a crystalline solid directly from the crude reaction mixture can be challenging at scale. A systematic approach to developing a crystallization protocol is necessary.
-
Causality: The crude product may contain residual solvents, unreacted starting materials, or byproducts that act as crystallization inhibitors. The product itself may have a tendency to oil out if the solvent system and cooling profile are not optimized.
-
Solution:
-
Solvent Screening: Perform small-scale experiments to identify a suitable solvent system for crystallization. This typically involves a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., heptane, isopropanol, or mixtures thereof).
-
Anti-Solvent Addition: A common strategy is to dissolve the crude oil in a good solvent (e.g., toluene, ethyl acetate) and then slowly add an anti-solvent (e.g., heptane, hexane) in which the product is insoluble, to induce crystallization.
-
Controlled Cooling: Implement a slow, controlled cooling profile. Crash-cooling often leads to the formation of small, impure crystals or oils.
-
Seeding: Introduce a small amount of pure crystalline product (seed crystals) at the point of supersaturation to promote controlled crystal growth.
-
Purification Prior to Crystallization: If the impurity profile is high, consider a pre-purification step, such as passing the crude solution through a plug of silica gel to remove polar impurities before attempting crystallization.
-
Visualized Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Decision-making workflow for troubleshooting low reaction yield.
References
-
Reactions that Work: Boc Protection | Chemtips. (2012, June 18). WordPress.com. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
This compound. (n.d.). ChemBK. [Link]
Sources
purification issues with tert-Butyl (4-bromo-2-methylphenyl)carbamate and its derivatives
Welcome to the technical support center for the purification of tert-Butyl (4-bromo-2-methylphenyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. Here, we synthesize field-proven insights and fundamental chemical principles to address common purification hurdles.
Introduction: Understanding the Challenge
This compound is a crucial building block in medicinal chemistry, often utilized in cross-coupling reactions. Its synthesis, typically via the reaction of 4-bromo-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O), can yield a crude product contaminated with starting materials, side products, and reagents. The structural similarity of these impurities to the desired product often complicates purification, demanding carefully optimized protocols. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The primary impurities are typically unreacted 4-bromo-2-methylaniline, excess Boc₂O and its hydrolysis byproduct, tert-butanol, and potentially a small amount of a di-Boc protected aniline. The aniline starting material is often the most problematic impurity to remove due to its similar polarity to the product.
Q2: My Boc-protected carbamate appears to be degrading during purification. What could be the cause?
A2: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[1][2][3] Exposure to acidic conditions, even the inherent acidity of standard silica gel, can cause partial deprotection back to the starting aniline.[4] This is a critical consideration during column chromatography. Carbamates can also be susceptible to hydrolysis under strongly basic conditions or at elevated temperatures.[5]
Q3: Is recrystallization a viable method for this compound?
A3: Yes, recrystallization can be highly effective if the crude product is relatively clean.[5] The challenge lies in finding a suitable solvent or solvent system where the solubility of the product and key impurities (like the starting aniline) differ significantly with temperature.[6]
In-Depth Troubleshooting Guides
Issue 1: Persistent Starting Material (4-bromo-2-methylaniline) Contamination
Q: I've performed column chromatography, but my NMR spectrum still shows significant contamination with the starting aniline. How can I improve the separation or remove it post-column?
A: This is the most frequent challenge. The starting aniline and the Boc-protected product often have close Rf values on TLC, leading to co-elution. Here is a multi-pronged strategy to address this:
Causality: The Boc group adds significant non-polar character, but the N-H bond of the carbamate still provides some polarity. The starting aniline is also moderately polar. Their similar size and polarity profile make separation on silica gel challenging.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System Tuning: Standard ethyl acetate/hexane systems may not provide sufficient resolution. Try a less polar eluent system to increase the separation between your slightly more polar product and the less polar aniline. A common starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%).[7][8] A shallow gradient elution, where the polarity is increased very slowly, can also significantly improve separation.[4]
-
Additive for Tailing Reduction: Anilines are basic and can interact strongly with the acidic silanol groups on silica gel, causing "tailing" or "streaking" on TLC and the column.[9] This broadens the elution band and worsens separation. Adding a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent can suppress these interactions, leading to sharper peaks and better resolution.[4][9]
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds like anilines, as it minimizes the strong acidic interactions that cause tailing on silica.[7]
-
-
Chemical Wash (Acid-Base Extraction):
-
If chromatography alone is insufficient, a simple acid wash is highly effective for removing the basic aniline starting material.[5][10]
-
Protocol: Dissolve the impure product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution 2-3 times with a dilute aqueous acid, such as 1 M HCl.[5] The basic aniline will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. The neutral carbamate product remains in the organic layer.
-
Post-Wash: After the acid wash, wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid), then with brine (to remove bulk water).[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Issue 2: Failed Recrystallization (Oiling Out or Poor Recovery)
Q: I attempted to recrystallize my crude this compound, but it either oiled out upon cooling or I had a very low yield. What went wrong?
A: "Oiling out" or low recovery are classic signs of an inappropriate solvent choice, excessive solvent volume, or rapid cooling.
Causality: Oiling out occurs when the solubility of the compound in the cooling solvent is still too high, causing it to separate as a super-saturated liquid phase rather than forming a crystal lattice. Low recovery is often due to using too much solvent or choosing a solvent in which the product has significant solubility even at low temperatures.[6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting recrystallization issues.
Solvent Selection Strategy:
The key is to find a solvent that dissolves the product well when hot but poorly when cold.[6] For a moderately polar compound like this carbamate, consider the following systems.
| Solvent System | Type | Rationale & Comments |
| Isopropanol/Water | Mixed | Dissolve in minimal hot isopropanol. Add hot water dropwise until the solution turns cloudy (cloud point), then add a drop or two of hot isopropanol to clarify. Allow to cool slowly. |
| Ethanol/Water | Mixed | Similar to isopropanol/water, a very common and effective system for moderately polar compounds.[6] |
| Hexanes/Ethyl Acetate | Mixed | Dissolve in minimal hot ethyl acetate. Add hot hexanes until the cloud point is reached. This is a good choice if the product is less polar. |
| Toluene or Heptane | Single | These non-polar solvents may work if the product is sufficiently non-polar and solid at room temperature. Test on a small scale first. |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Additive
This protocol is optimized for separating the product from the less-polar starting aniline.
-
TLC Analysis: Develop a TLC plate of your crude material using 10% Ethyl Acetate/Hexanes + 0.5% Triethylamine. The goal is an Rf of ~0.2-0.3 for the product spot.[9][11]
-
Column Packing (Slurry Method):
-
Choose an appropriate size column (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 5% EtOAc/Hexanes + 0.5% Et₃N).
-
Pour the slurry into the column and use air pressure to pack it firmly, ensuring a flat, stable top surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.[4]
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system (e.g., 5% EtOAc/Hexanes + 0.5% Et₃N).
-
Collect fractions and monitor them by TLC. The less polar aniline should elute first.
-
Once the aniline is off the column, you can gradually increase the polarity (e.g., to 10-15% EtOAc/Hexanes + 0.5% Et₃N) to speed up the elution of your desired product.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Optimized Recrystallization
This protocol uses a mixed solvent system, a robust method for achieving high purity.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent pair (e.g., ethanol and water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot "good" solvent (ethanol) required to fully dissolve the solid at its boiling point.
-
Induce Precipitation: While stirring the hot solution, add the "poor" solvent (hot water) dropwise until the solution remains faintly turbid. Add 1-2 drops of the "good" solvent (hot ethanol) to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling encourages oiling out or the formation of small, impure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (in this case, a high water-content ethanol/water mixture).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[12]
Visualizing the Purification Workflow
A logical approach is key to efficient purification. The following diagram outlines a decision-making workflow.
Caption: General workflow for purifying this compound.
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- Technical Support Center: Recrystallization of Substituted Anilines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3qsGuRExaYBMULIhXZGYXJUOZC7slPtB6lysCmW0q29FID1jQCdUA-QZI_UN4B8fmAIJt4T8lJtfqJ7B8dCIssJgwJzWvvJKP7AiC8WPvXfeMlYqFcdFqzDyF7udbjcTgBN2F56Kd-MsLvPLwXtSckX7f8yvn4uI1Ad3C7Qga6ih5zqEiWEb0Sm57_aCFRadY28AGi-AiBHuUF56MZ48=]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00080]
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [URL: https://pittelkow.kiku.dk/wp-content/uploads/2016/08/2002-SYNTHESIS-p2195-2202.pdf]
- tert-Butyl(4-bromo-2-formylphenyl)carbamate. ChemScene. [URL: https://www.chemscene.com/products/tert-Butyl(4-bromo-2-formylphenyl)
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_possible_impurities_in_boc_protection_of_amino_acids_other_than_t-butyl_ester_and_di_boc_andcyclic_compounds]
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [URL: https://www.linkedin.com/pulse/synthesis-2-bromo-4-methyl-aniline-from-4-methylaniline-comprehensive-8gqrc]
- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [URL: https://www.researchgate.
- MCAT Organic Chemistry: Column Chromatography. YouTube. [URL: https://www.youtube.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0247]
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Technical Support Center: Stability of tert-Butyl (4-bromo-2-methylphenyl)carbamate Under Acidic Conditions
Welcome to the technical support guide for handling tert-Butyl (4-bromo-2-methylphenyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, we will address the stability challenges associated with this molecule, particularly under acidic conditions, and provide actionable troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Introduction: Understanding the Chemistry of Boc-Protected Anilines
This compound is a valuable intermediate in organic synthesis, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of 4-bromo-2-methylaniline. The Boc group is prized for its ability to be removed under relatively mild acidic conditions, a critical step in many multi-step syntheses.[1][2] However, the acid-catalyzed deprotection of this and similar aryl carbamates can be accompanied by challenges, including incomplete reactions, side-product formation, and potential degradation of the target molecule.[3][4] This guide will delve into the mechanistic underpinnings of these issues and provide practical solutions.
The core of the deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6][7] This is followed by the loss of a stable tert-butyl cation, forming an unstable carbamic acid intermediate.[6][7] This intermediate readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[5][6]
Visualizing the Deprotection Pathway
Caption: General mechanism of acid-catalyzed Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound during acidic deprotection?
A1: The most common signs of instability or incomplete reaction include:
-
A complex mixture of spots on a Thin Layer Chromatography (TLC) plate: Besides the starting material and the desired product, the appearance of new, often closely spaced, spots can indicate side-product formation.
-
Low yield of the desired 4-bromo-2-methylaniline: This is a direct consequence of either an incomplete reaction or the formation of byproducts.
-
Formation of a sticky or oily crude product: This can suggest the presence of polymeric materials formed from the reactive tert-butyl cation intermediate.[6]
-
Discoloration of the reaction mixture: While not always indicative of a problem, significant color changes can signal decomposition or side reactions.
Q2: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I resolve this?
A2: Incomplete deprotection can arise from several factors:[8]
-
Insufficient Acid Stoichiometry: The deprotection is acid-catalyzed, and a sufficient excess of acid is required to drive the reaction to completion. For acids like TFA, a large excess (e.g., 20-50% v/v in a solvent like dichloromethane) is common.[4][9] For HCl in dioxane, 4M solutions are typically used in excess.[4][10]
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection, while 1,4-dioxane is standard for HCl.[4][9]
-
Low Reaction Temperature: While starting the reaction at 0°C can help control exotherms, some systems require room temperature or even gentle heating to proceed at a reasonable rate.[10][11]
-
Steric Hindrance: The methyl group ortho to the carbamate in your specific molecule can introduce some steric hindrance, potentially slowing the reaction compared to unhindered anilines.[12]
Troubleshooting Steps:
-
Increase Acid Concentration/Equivalents: If the reaction is slow, incrementally increase the amount of acid.
-
Elevate the Temperature: After initial addition of acid at a lower temperature, allow the reaction to warm to room temperature and monitor. If still slow, gentle heating (e.g., to 40°C) can be attempted, but with caution to avoid promoting side reactions.
-
Alter the Solvent System: In some cases, switching from DCM to a solvent like neat TFA or using co-solvents can be beneficial.
Q3: I am observing unexpected byproducts. What are they and how can I prevent their formation?
A3: The primary source of byproducts is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[3][4] This electrophile can alkylate any available nucleophiles.
-
tert-Butylation of the Aromatic Ring: While the starting material's aromatic ring is somewhat deactivated by the bromo and carbamate groups, the product aniline is more electron-rich and can be susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation.
-
Reaction with Solvent or Impurities: Nucleophilic solvents or impurities (like water) can be alkylated.
Prevention Strategies: The most effective way to prevent these side reactions is to use a scavenger .[4][9] Scavengers are nucleophiles added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate or product.
| Scavenger | Typical Concentration | Target Nucleophile |
| Anisole | 5-10% (v/v) | General purpose, traps cation via electrophilic aromatic substitution.[9] |
| Thioanisole | 5-10% (v/v) | Similar to anisole, also effective for sulfur-containing compounds.[9] |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | Reduces the cation to isobutane.[4] |
| Water | 2.5-5% (v/v) | Traps the cation to form tert-butanol.[4] |
Troubleshooting Guide: A Workflow Approach
This workflow provides a structured approach to diagnosing and solving stability issues during the acidic deprotection of this compound.
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust starting point for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (or other appropriate scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add anisole (5-10% v/v of the total solvent volume) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or a 1:4 to 1:1 v/v ratio with DCM) to the stirred solution.[4] An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Work-up: a. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. b. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur. c. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and can sometimes offer different selectivity or easier work-up.[9]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
At room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.[4]
-
Stir the reaction at room temperature for 1-3 hours. The hydrochloride salt of the product may precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure.
-
For further purification, the resulting hydrochloride salt can be partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to liberate the free amine into the organic phase. Subsequent drying and evaporation will yield the final product.
Alternative Deprotection Strategies
If standard acidic conditions consistently lead to degradation or low yields, consider these milder or alternative approaches:
| Method | Reagents | Conditions | Advantages/Considerations |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ | Room temperature or gentle heating | Environmentally benign, mild, and can be selective in the presence of other acid-sensitive groups.[13] |
| Lewis Acids | AlCl₃, TMSI | Varies (e.g., AlCl₃ in MeCN; TMSI in DCM) | Can offer high selectivity and be effective when other methods fail.[9][14] TMSI is particularly useful for sensitive substrates.[9] |
| Thermal Deprotection | High-boiling solvent (e.g., dioxane, toluene) | Reflux temperatures | Can be effective for some substrates and avoids strongly acidic conditions, but may not be suitable for thermally sensitive molecules.[10][11] |
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Li, B., et al. (2005). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Journal of Organic Chemistry, 70(14), 5334-5337. Retrieved from [Link]
-
Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. Retrieved from [Link]
-
Appchem. (n.d.). tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate. Retrieved from [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Retrieved from [Link]
-
Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23941-23946. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014, May 14). Google Patents.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- CN102993022A - Preparation method of bromoaniline. (2013, March 27). Google Patents.
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
alternative reagents for the synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate. This critical building block is frequently used in the development of pharmaceuticals and advanced materials. The standard synthesis involves the N-protection of 4-bromo-2-methylaniline with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O). However, challenges related to yield, purity, and scalability often arise due to the electronic and steric properties of the substrate.
This guide provides in-depth troubleshooting for the standard protocol and explores viable alternative reagents and synthetic strategies. It is designed for researchers, chemists, and process development professionals seeking to optimize this transformation.
Part 1: Troubleshooting Guide for Standard Boc Protection
The protection of 4-bromo-2-methylaniline using di-tert-butyl dicarbonate (Boc₂O) is the most common route. However, the substrate's reduced nucleophilicity, a result of the electron-withdrawing bromo group and steric hindrance from the ortho-methyl group, can lead to several common issues.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I optimize the reaction?
A1: An incomplete reaction is the most frequently encountered problem. The root cause is the low nucleophilicity of the aniline nitrogen. Several factors can be adjusted to drive the reaction to completion.
-
Causality: The lone pair on the nitrogen of 4-bromo-2-methylaniline is delocalized into the aromatic ring, and the inductive effect of the bromine atom further reduces its electron density. The ortho-methyl group also sterically hinders the approach of the bulky Boc₂O electrophile.
-
Solutions & Optimization:
-
Catalyst Choice and Loading: While bases like triethylamine (TEA) or NaHCO₃ can be used, a nucleophilic catalyst is often necessary. 4-Dimethylaminopyridine (DMAP) is highly effective but must be used judiciously (see Q2).[1] Consider using a catalytic amount (5-10 mol%). For particularly stubborn reactions, some protocols employ Lewis acids like Zn(ClO₄)₂·6H₂O, ZrCl₄, or solid-supported acids like Amberlite-IR 120, which can activate the Boc anhydride.[2][3]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are standard.[4][5] For sluggish reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) can sometimes increase the rate, although this can complicate workup.
-
Temperature: While many Boc protections are run at room temperature to minimize side reactions, gently heating the reaction mixture to 40-50 °C can provide the necessary activation energy to overcome the substrate's low reactivity.[4][6] Monitor the reaction closely by TLC or LC-MS to avoid degradation or side product formation.
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (1.1 to 1.5 equivalents). Using a large excess can drive the reaction but will complicate purification.
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Decision tree for troubleshooting incomplete Boc protection.
Q2: I'm observing significant side products, such as a di-Boc species or urea derivatives. How can I minimize their formation?
A2: The formation of byproducts complicates purification and reduces yield. These are typically caused by overly harsh conditions or the specific catalytic cycle of reagents like DMAP.
-
Causality:
-
N,N-di-Boc Formation: While less common with sterically hindered anilines, it can occur if the initially formed carbamate is deprotonated and reacts with a second molecule of Boc₂O. This is favored by strong, non-nucleophilic bases and high temperatures.
-
Urea Derivatives: DMAP reacts with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium. At elevated temperatures, this can promote the formation of an isocyanate intermediate from the aniline, which then reacts with another aniline molecule to form a urea byproduct.[2]
-
-
Solutions & Minimization:
-
Control Temperature: Avoid excessive heating, especially when using DMAP. Run the reaction at room temperature or 0 °C if byproduct formation is significant.
-
Order of Addition: Add the Boc₂O solution slowly to the mixture of the aniline and base. This maintains a low instantaneous concentration of the electrophile, disfavoring over-reaction.
-
Choose the Right Base: If urea formation is a problem, consider replacing DMAP with a non-nucleophilic base or a milder catalyst. A simple organic base like triethylamine or an inorganic base like NaHCO₃ in a two-phase system can be effective and avoids the specific DMAP-related side reactions.[4]
-
Q3: Purification is challenging. How can I effectively remove unreacted Boc₂O and other byproducts?
A3: Proper workup and purification are critical for obtaining the desired product with high purity. Boc₂O and its byproducts can be tricky to remove.
-
Causality: Unreacted Boc₂O can co-elute with the product in column chromatography. The main byproduct of Boc₂O is tert-butanol, which is volatile, but other non-volatile impurities may persist.
-
Purification Strategies:
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), quench any unreacted Boc₂O by adding a small amount of a nucleophilic amine like aqueous ammonia or a primary amine (e.g., n-butylamine). Stir for 1-2 hours. This converts the remaining Boc₂O into a more polar carbamate that is easily removed during the aqueous workup.
-
Aqueous Workup: Perform a standard aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove basic impurities like DMAP or TEA. Follow with a wash with saturated sodium bicarbonate solution and then brine.[7]
-
Crystallization vs. Chromatography: this compound is a solid.[8][9] Attempting crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or heptane/toluene) is often the most efficient way to achieve high purity and is more scalable than chromatography. If chromatography is necessary, use a shallow gradient of ethyl acetate in hexanes on silica gel.
-
Part 2: FAQs on Alternative Reagents and Strategies
While Boc₂O is the workhorse, certain situations may call for alternative reagents or entirely different synthetic approaches.
Q1: What are the primary alternatives to Di-tert-butyl dicarbonate (Boc₂O)?
A1: Several other reagents can function as Boc-group donors. The choice often depends on the substrate's sensitivity, the desired selectivity, and cost.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Di-tert-butyl dicarbonate (Boc₂O) | (tBuOCO)₂O | Workhorse reagent, high reactivity, byproducts (tBuOH, CO₂) are volatile.[1] | Can require catalysts (DMAP), may lead to side reactions, can be difficult to remove if unreacted.[2] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | tBuOC(O)ON=C(CN)Ph | High reactivity, often used for sensitive or sterically hindered amines. | More expensive, byproducts are non-volatile and must be removed by extraction/chromatography.[10] |
| tert-Butyl phenyl carbonate | tBuOC(O)OPh | Milder reagent, can offer better selectivity for primary amines in the presence of secondary amines.[5][10] | Less reactive than Boc₂O, requires heating, byproduct (phenol) must be removed. |
| tert-Butyl 1-chloroethyl carbonate | tBuOC(O)OCH(Cl)CH₃ | Reactive reagent. | Generates HCl, requiring stoichiometric base; less commonly used.[2] |
Q2: Are there synthetic routes that avoid Boc-donating reagents altogether?
A2: Yes, it is possible to synthesize the target carbamate through pathways that do not rely on the direct reaction of the aniline with a Boc-donating reagent. These methods can be particularly useful if the starting aniline is unavailable or if an alternative synthetic disconnection is desired.
-
Route 1: Curtius Rearrangement: This powerful transformation converts a carboxylic acid into a carbamate via an isocyanate intermediate.[11][12]
-
Start with 4-bromo-2-methylbenzoic acid .
-
Convert the acid to an acyl azide. A common method involves reaction with diphenylphosphoryl azide (DPPA) or by forming an acyl chloride/anhydride followed by reaction with sodium azide.
-
Upon gentle heating in the presence of tert-butanol, the acyl azide undergoes rearrangement to an isocyanate, which is immediately trapped by the tert-butanol to form the desired tert-butyl carbamate product. This one-pot procedure is highly efficient.[11]
-
-
Route 2: Three-Component Coupling with CO₂: Modern methods utilize carbon dioxide as a C1 source for carbamate synthesis.[12][13]
-
The amine (4-bromo-2-methylaniline) reacts with CO₂ in the presence of a strong base (e.g., DBU, Cs₂CO₃) to form a carbamate salt in situ.[13][14]
-
This nucleophilic salt is then alkylated with a tert-butyl electrophile (e.g., tert-butyl bromide). This route is atom-economical and aligns with green chemistry principles but may require optimization for this specific substrate.
-
Alternative Synthetic Pathways Overview
Caption: Comparison of major synthetic routes to the target molecule.
Part 3: Experimental Protocols
Protocol 1: Standard Synthesis using Di-tert-butyl dicarbonate
This protocol is a general guideline for the standard Boc protection of 4-bromo-2-methylaniline.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-bromo-2-methylaniline (1.0 eq.).
-
Dissolution: Dissolve the aniline in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).
-
Addition of Base & Catalyst: Add triethylamine (1.5 eq.) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq.). Stir for 5 minutes.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq.) in a small amount of THF. Add this solution dropwise to the aniline mixture at room temperature over 15 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using 20% ethyl acetate in hexanes). If the reaction is slow, it may be gently warmed to 40°C. Reaction time is typically 4-18 hours.
-
Workup:
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a hexanes/ethyl acetate mixture or by flash column chromatography on silica gel.
Protocol 2: Alternative Synthesis via Curtius Rearrangement
This protocol outlines the synthesis starting from the corresponding carboxylic acid.
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2-methylbenzoic acid (1.0 eq.), diphenylphosphoryl azide (DPPA, 1.1 eq.), and triethylamine (1.1 eq.).
-
Solvent: Add anhydrous toluene (~0.3 M) followed by tert-butanol (2.0-3.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 85-95 °C) and maintain for 3-6 hours, monitoring for the cessation of N₂ gas evolution. Follow the reaction progress by TLC or LC-MS analysis of quenched aliquots.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1M NaOH (2x) to remove any unreacted acid and phenol byproducts from DPPA.
-
Wash with water (1x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material by recrystallization or flash column chromatography as described in Protocol 1.
References
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(32), 13036-13061. [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Boutagy, J., & Thomas, R. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 246-253. [Link]
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 21102-21106. [Link]
-
Reddy, P. G., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 3(6), 468-473. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Garia, J. V., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(5), 713. [Link]
-
Szabó, D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Organics, 4(4), 513-524. [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]
- Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis.
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 172. [Link]
-
Tert-Butyloxycarbonyl Protecting Group. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 9, 2026, from [Link]
-
Supporting Information for Potent and Orally Bioavailable Macrolide Inhibitors of Angiogenesis. (n.d.). Retrieved January 9, 2026, from [Link]
-
Pittelkow, M., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
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- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
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- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
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- 8. 306937-14-4 Cas No. | 4-Bromo-2-methylaniline, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 9. N-(TERT-BUTOXYCARBONYL)-4-BROMO-2-METHYLANILINE [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
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- 14. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in the Boc protection of 4-bromo-2-methylaniline can stem from several factors, often related to the inherent properties of the starting material and the reaction conditions. The presence of an ortho-methyl group introduces steric hindrance around the amino group, which can slow down the reaction rate compared to unhindered anilines[1][2]. Additionally, the electron-withdrawing effect of the bromine atom can decrease the nucleophilicity of the amine, further impeding the reaction[3].
Troubleshooting Steps:
-
Reaction Time and Temperature: Due to the steric hindrance and electronic effects, a longer reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Choice of Base: While bases like triethylamine (TEA) are commonly used, a stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) can be employed as a catalyst to enhance the reaction rate[4]. However, be cautious with the amount of DMAP, as it can promote side reactions if used in excess.
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred as they effectively dissolve both the aniline and the di-tert-butyl dicarbonate (Boc₂O)[5].
-
Reagent Quality: Ensure the purity of your 4-bromo-2-methylaniline and Boc₂O. Impurities in the starting aniline can lead to side reactions, while old or improperly stored Boc₂O may have partially hydrolyzed, reducing its effectiveness.
Question 2: I am observing a significant amount of unreacted 4-bromo-2-methylaniline in my crude product. How can I improve the conversion?
Answer:
Incomplete conversion is a common issue, particularly with sterically hindered and electronically deactivated anilines. To address this, consider the stoichiometry of your reagents and the reaction conditions.
Troubleshooting Steps:
-
Increase Boc₂O Stoichiometry: A slight excess of Boc₂O (1.1 to 1.5 equivalents) can help drive the reaction to completion. However, avoid a large excess, as it can complicate purification.
-
Optimize Base and Catalyst: If using a standard base like triethylamine, consider adding a catalytic amount of DMAP (0.05 to 0.1 equivalents) to accelerate the reaction.
-
Extended Reaction Time: As mentioned previously, allow the reaction to stir for a longer period. Monitor by TLC every few hours.
-
Purification Strategy: If a small amount of unreacted aniline remains, it can typically be removed during purification by column chromatography.
Question 3: My NMR spectrum shows a byproduct that I suspect is the di-Boc protected aniline. How can I prevent its formation and remove it?
Answer:
The formation of the di-tert-butoxycarbonyl (di-Boc) derivative, tert-Butyl N-(tert-butoxycarbonyl)-N-(4-bromo-2-methylphenyl)carbamate, can occur, especially under forcing conditions or with a large excess of Boc₂O and a strong base[6].
Prevention:
-
Control Stoichiometry: Use a modest excess of Boc₂O (around 1.1 equivalents).
-
Gradual Addition: Add the Boc₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Milder Base: If di-Boc formation is significant, consider using a weaker base like sodium bicarbonate in a biphasic system (e.g., DCM/water)[7].
Removal:
-
Column Chromatography: The di-Boc product is significantly less polar than the desired mono-Boc product and can usually be separated by silica gel chromatography.
-
Selective Deprotection: In some cases, mild acidic conditions can be explored to selectively remove one of the Boc groups, though this can be challenging to control.
Question 4: How can I effectively remove excess Boc anhydride and its byproducts from my reaction mixture?
Answer:
Unreacted Boc anhydride and its primary hydrolysis byproduct, tert-butanol, can contaminate the final product.
Removal Strategies:
-
Aqueous Workup: Quenching the reaction with a mild aqueous base like saturated sodium bicarbonate solution will hydrolyze the remaining Boc anhydride. Subsequent extractions with an organic solvent will remove the tert-butanol into the aqueous layer.
-
Chemical Quenching: Adding a small amount of a primary amine, like ammonia (as ammonium hydroxide) or imidazole, at the end of the reaction will consume the excess Boc anhydride, forming water-soluble byproducts that are easily removed during the aqueous workup[8].
-
Vacuum Evaporation: Boc anhydride has a relatively low boiling point and can be partially removed under high vacuum. However, this is often not sufficient for complete removal.
-
Column Chromatography: The final purification step of column chromatography will effectively separate the desired product from any residual Boc anhydride and its byproducts.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the typical reaction conditions for the Boc protection of 4-bromo-2-methylaniline?
A typical procedure involves dissolving 4-bromo-2-methylaniline in an aprotic solvent like THF or DCM. A base, such as triethylamine (1.1-1.5 equivalents), is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1-1.2 equivalents)[5]. The reaction is typically stirred at room temperature for several hours to overnight and monitored by TLC.
What is the mechanism of the Boc protection reaction?
The reaction proceeds via a nucleophilic acyl substitution. The amino group of the aniline attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt to yield the N-Boc protected aniline and tert-butanol and carbon dioxide as byproducts[9].
What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin Layer Chromatography (TLC): Essential for monitoring the consumption of the starting aniline and the formation of the product. The product, being less polar, will have a higher Rf value than the starting aniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. Key signals to look for in the ¹H NMR spectrum are the singlet for the nine protons of the tert-butyl group around 1.5 ppm and the NH proton signal.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
What is a reliable method for purifying the crude this compound?
The most common and effective method for purification is silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the product. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step to obtain a highly pure solid[10][11].
Data Presentation
Table 1: Common Impurities and Troubleshooting Strategies
| Impurity | Identification | Potential Cause | Prevention & Removal |
| Unreacted 4-bromo-2-methylaniline | Lower Rf on TLC, characteristic aromatic signals in ¹H NMR | Incomplete reaction due to steric hindrance or insufficient reagents | Increase reaction time/temperature, use a slight excess of Boc₂O, add a catalytic amount of DMAP. Remove via column chromatography. |
| Di-Boc protected aniline | Higher Rf on TLC, two tert-butyl signals in ¹H NMR | Large excess of Boc₂O, strong base, prolonged reaction at high temperature | Use a modest excess of Boc₂O, gradual addition of reagents. Remove via column chromatography. |
| tert-Butanol | Characteristic singlet in ¹H NMR around 1.2 ppm | Byproduct of the reaction and hydrolysis of Boc₂O | Remove during aqueous workup. |
| Unreacted Boc Anhydride | Characteristic signals in ¹H and ¹³C NMR | Incomplete reaction or insufficient quenching | Quench with aqueous base or a scavenger amine. Remove via column chromatography or high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 4-bromo-2-methylaniline (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the same solvent.
-
Add the di-tert-butyl dicarbonate solution dropwise to the aniline solution at room temperature over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified this compound as a solid or oil.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]
-
Supporting Information. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. [Link]
-
Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. ResearchGate. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. PMC - NIH. [Link]
-
High Purity 4-Bromo-2-methylaniline (CAS 583-75-5): A Versatile Intermediate for Pharmaceuticals and Agrochemicals. LinkedIn. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Help Removing Excess Boc Anhydride : r/OrganicChemistry. Reddit. [Link]
- Crystallization method of Boc-amino acid.
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]
-
How To Get Isocyanate?. PMC - PubMed Central - NIH. [Link]
-
Catalytic synthesis of t-BAMBP and its purification through distillation. ResearchGate. [Link]
- Process for the synthesis of isocyanates.
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Steric inhibition of protonation in o-substituted anilines. Physics Forums. [Link]
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A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. ResearchGate. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
-
Supporting Information. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
-
A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau.... YouTube. [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link]
-
4-Bromo-2-methylaniline. PubChem. [Link]
-
Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed. [Link]
-
2-Bromo-4-methylaniline. PubChem. [Link]
-
tert-Butyl N-(2-bromo-4-methyl-6-nitrophenyl). Chem-Space. [Link]
-
1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,. ResearchGate. [Link]
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
effect of temperature on the stability of tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support center for tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS: 306937-14-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Below you will find a series of frequently asked questions and troubleshooting guides structured to address the stability of this compound, with a particular focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
For optimal long-term stability, it is recommended to store this compound in a tightly sealed container in a dry environment.[1] While some suppliers suggest storage at room temperature, for extended periods, refrigeration at 2-8°C is advisable to minimize the risk of thermal degradation.[2][3]
Q2: I observed some degradation of my sample during a reaction performed at elevated temperatures. What is the likely degradation pathway?
The most probable degradation pathway at elevated temperatures is the thermal deprotection of the tert-butoxycarbonyl (Boc) group.[4] This process involves the cleavage of the carbamate bond, leading to the formation of 4-bromo-2-methylaniline, isobutylene, and carbon dioxide.[4] The reaction is well-documented for N-Boc protected amines and is often intentionally employed as a deprotection strategy at high temperatures.[5][6][7]
Q3: At what temperature should I expect to see significant thermal degradation of this compound?
Q4: Can the solvent I use in my reaction affect the thermal stability of this compound?
Yes, the choice of solvent can significantly impact the rate of thermal deprotection. Studies have shown that polar protic solvents like methanol and trifluoroethanol (TFE) can facilitate the thermal removal of the Boc group more efficiently than less polar solvents like tetrahydrofuran (THF) or toluene.[5] Water, especially at elevated temperatures, can also promote the hydrolysis of the carbamate.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected formation of 4-bromo-2-methylaniline in my reaction mixture. | The reaction temperature may be too high, causing thermal deprotection of the Boc group. | - Lower the reaction temperature if possible.- If high temperatures are necessary, consider using a more thermally stable protecting group.- Minimize reaction time at elevated temperatures. |
| Low yield or incomplete reaction when using this compound. | The starting material may have degraded due to improper storage or handling. | - Verify the purity of the starting material using an appropriate analytical method such as HPLC or NMR.[8][9]- Ensure the compound has been stored under the recommended conditions (cool, dry, and sealed).[1][2][3] |
| Inconsistent results between batches of the compound. | There may be variations in the purity or the presence of residual impurities from the synthesis that could be catalyzing degradation. | - Source the compound from a reputable supplier with clear specifications.- Perform incoming quality control on each new batch to confirm its identity and purity.[8] |
| Discoloration of the compound upon storage. | This could be a sign of slow degradation, possibly due to exposure to light, air, or moisture. | - Store the compound in an amber vial to protect it from light.- Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Small-Scale Thermal Stability Assessment
This protocol outlines a basic experiment to evaluate the thermal stability of this compound in a specific solvent.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 10 mg/mL).
-
Heating: Aliquot the solution into several sealed vials. Heat the vials at different temperatures (e.g., 80°C, 100°C, 120°C, 150°C) for a set period (e.g., 2, 6, 12, 24 hours). Include a control sample stored at room temperature.
-
Analysis: After the specified time, cool the samples to room temperature. Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of remaining starting material and the formation of the degradation product, 4-bromo-2-methylaniline.[8][9][10]
Protocol 2: Monitoring Purity by HPLC
This method is suitable for routine purity checks and for monitoring the stability of the compound.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Diagram 1: Thermal Degradation Pathway
Caption: Thermal degradation of this compound.
Diagram 2: Troubleshooting Workflow
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Times for tert-Butyl (4-bromo-2-methylphenyl)carbamate Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction times of palladium-catalyzed cross-coupling reactions involving tert-Butyl (4-bromo-2-methylphenyl)carbamate. This sterically hindered and electronically distinct aryl bromide presents unique challenges that can lead to sluggish or incomplete conversions. This document is designed to provide actionable solutions based on mechanistic principles and field-proven strategies.
Troubleshooting Guide: Slow or Incomplete Reactions
This section addresses the most common issue encountered with this substrate: slow reaction times. The questions are structured to guide you through a logical diagnostic and optimization process for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Question 1: My Suzuki-Miyaura coupling is sluggish. What are the primary factors to investigate?
Slow Suzuki-Miyaura couplings with this substrate are often a result of inefficient oxidative addition or transmetalation, the two key steps in the catalytic cycle.[1] The steric bulk from the ortho-methyl group and the electronic nature of the Boc-carbamate group can impede these steps.
Initial Diagnostic Workflow:
-
Catalyst and Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ may be insufficient. For sterically demanding substrates, bulky and electron-rich phosphine ligands are preferred as they promote the formation of a highly reactive 14-electron Pd(0) species.[2][3]
-
Base Selection: The base is crucial for activating the boronic acid/ester for transmetalation.[4] If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base.
-
Solvent and Temperature: Ensure the solvent can maintain all reagents in the solution at the reaction temperature and that the temperature is sufficient to overcome the activation energy barrier.
-
Reagent Quality: Confirm the purity of your aryl bromide, boronic acid/ester, and the integrity of your catalyst. Boronic acids can degrade over time, leading to lower reactivity.[3]
Question 2: I've chosen a robust ligand, but my Buchwald-Hartwig amination is still slow. What's the next step?
The Buchwald-Hartwig amination is sensitive to the interplay between the ligand, base, and substrate.[5] With this compound, the steric hindrance near the bromine atom is a significant challenge.
Optimization Strategy:
-
Switch to a More Effective Base: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is often the most effective for accelerating reactions.[5] Lithium bis(trimethylsilyl)amide (LiHMDS) is a good alternative if your substrate has base-sensitive functional groups.[5]
-
Ligand Choice is Paramount: While many ligands exist, those from the biarylphosphine class (e.g., RuPhos, BrettPhos) are specifically designed to overcome steric challenges.[6] The choice between them can be subtle; for some systems, oxidative addition is rate-limiting (favoring BrettPhos), while for others, it's reductive elimination (favoring RuPhos).[6]
-
Consider a Palladium Precatalyst: Air-stable Pd(II) precatalysts that readily generate the active monoligated Pd(0) species in situ are often more reliable and efficient for challenging couplings than using separate Pd sources and ligands.[2]
Question 3: My Sonogashira coupling is giving low yields and significant side products. How can I improve it?
The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper(I) co-catalyst.[2] This problem is exacerbated when the desired cross-coupling is slow due to steric hindrance.[2]
Troubleshooting Steps:
-
Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser homocoupling.[2] Copper-free methods rely on a highly active palladium/phosphine system and a suitable base to facilitate the catalytic cycle.
-
Optimize the Base and Solvent: For copper-free reactions, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[7] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Enhance Catalyst Activity: For hindered substrates like this compound, bulky, electron-rich phosphine ligands are crucial to accelerate the rate-limiting oxidative addition step.[8] N-heterocyclic carbene (NHC) ligands have also proven effective.[9]
General Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting slow cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does the tert-butyl carbamate (Boc) group influence the reaction?
The Boc group is generally stable under typical palladium-catalyzed coupling conditions and does not interfere with the catalytic cycle directly.[10] It is an electron-donating group, which can slightly decrease the reactivity of the aryl bromide towards oxidative addition compared to electron-deficient systems. However, its primary impact is steric, contributing to the overall bulk around the reaction center, especially in conjunction with the ortho-methyl group. Some studies have shown that carbamate groups can act as directing groups in certain C-H activation reactions, but this is not a primary consideration for standard cross-coupling at the C-Br bond.[11][12]
Q2: Can I use an aryl chloride instead of a bromide? What changes are needed?
Yes, but aryl chlorides are significantly less reactive than aryl bromides and require a more active catalytic system.[3][13] The oxidative addition of the C-Cl bond to Pd(0) is much slower and often the rate-limiting step. To achieve reasonable reaction times, you must use:
-
Highly Active Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are essential.[3]
-
Stronger Bases: To facilitate the overall catalytic turnover.
-
Higher Temperatures: Often required to promote the initial oxidative addition.
Q3: What is a "precatalyst" and why is it recommended for this substrate?
A precatalyst is a stable, air-tolerant palladium(II) complex that is designed to efficiently generate the active, coordinatively unsaturated Pd(0) species under the reaction conditions.[2][14] For a challenging, sterically hindered substrate like this compound, using a precatalyst offers several advantages:
-
Reliable Activation: It ensures a consistent and known concentration of the active catalyst is formed, avoiding issues with impure or oxidized Pd(0) sources or ligands.[14]
-
Improved Efficiency: Modern precatalysts are designed to rapidly generate the monoligated Pd(0)L species, which is highly active for oxidative addition into hindered C-Br bonds.[2]
-
Ease of Handling: They are typically crystalline, air-stable solids, making them much easier to handle and weigh accurately than air-sensitive Pd(0) complexes or phosphine ligands.
Q4: How do I properly degas my reaction mixture, and why is it critical?
Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands, halting the catalytic cycle.[13] Proper degassing is therefore essential for reaction success.
Recommended Method (Sparging):
-
Combine the substrate, coupling partner, base, and catalyst/ligand in the reaction flask.
-
Add the solvent.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) line so its tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solution for 15-30 minutes.
-
Remove the needles and maintain a positive pressure of inert gas for the duration of the reaction.
Alternative Method (Freeze-Pump-Thaw): This method is more rigorous and suitable for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times.
Optimized Protocols & Data
The following tables and protocols provide starting points for optimizing your specific coupling reaction.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Condition A (Standard) | Condition B (Optimized for Hindrance) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | G3-XPhos Precatalyst (2 mol%) | Precatalyst ensures efficient generation of active Pd(0)L.[2] |
| Ligand | SPhos (4 mol%) | (Included in precatalyst) | Bulky, electron-rich ligand accelerates oxidative addition.[3] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Stronger, more soluble base improves transmetalation rate. |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (10:1) | Dioxane often offers better solubility for complex substrates. |
| Temperature | 100 °C | 110 °C | Higher temperature helps overcome steric barriers. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol details a robust procedure for coupling this compound with a generic arylboronic acid using an advanced catalytic system.
Caption: Step-by-step workflow for an optimized Suzuki-Miyaura coupling.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Condition A (Standard) | Condition B (Optimized for Hindrance) | Rationale |
| Pd Source | Pd₂(dba)₃ (2 mol%) | G3-BrettPhos Precatalyst (2 mol%) | Precatalyst provides a reliable source of active catalyst.[6] |
| Ligand | RuPhos (4 mol%) | (Included in precatalyst) | BrettPhos is excellent for hindered systems where oxidative addition is slow.[6] |
| Base | Cs₂CO₃ (1.5 equiv) | NaOtBu (1.5 equiv) | NaOtBu is a very strong base that significantly accelerates C-N coupling.[5] |
| Solvent | Toluene | Toluene or CPME | Choice of solvent can impact reaction rates and solubility. |
| Temperature | 100 °C | 100-110 °C | Moderate heating is typically sufficient with a highly active catalyst. |
References
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
-
Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
-
Wang, D.-H., et al. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 8(15), 3387–3390. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Vechtomova, Y. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Plenio, H., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 16(48), 14487-14500. [Link]
-
PubMed. (2006). Palladium-catalyzed oxidation of Boc-protected N-methylamines with IOAc as the oxidant: a Boc-directed sp3 C-H bond activation. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
PubMed. (2011). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 11. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation [organic-chemistry.org]
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Technical Support Center: Overcoming Solubility Challenges with tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support guide for tert-Butyl (4-bromo-2-methylphenyl)carbamate. As Senior Application Scientists, we understand that navigating the experimental nuances of key intermediates is crucial for the success of your research. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to effectively manage the solubility challenges associated with this compound, particularly in cross-coupling reactions.
Compound Profile: this compound
This compound is a vital building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceutical and materials science applications. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet easily cleavable, mask for the aniline nitrogen, allowing for selective reactions at other positions on the aromatic ring.[1][2] The presence of the bromo-substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]
However, the introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent amine, often leading to poor solubility in many common reaction solvents.[1] This can result in sluggish or incomplete reactions, posing a significant challenge for researchers. This guide will address these issues directly.
Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 306937-14-4 | [5][6][7] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [5][6][7] |
| Molecular Weight | 286.16 g/mol | [5][7] |
| Melting Point | 93°C | [5][7] |
| Boiling Point | 294.7°C (Predicted) | [5][7] |
| Density | ~1.35 g/cm³ (Predicted) | [5][7] |
Troubleshooting Guide: Reaction & Solubility Issues
This section is structured in a question-and-answer format to directly address common problems encountered during experiments.
Q1: My cross-coupling reaction is slow, stalls at low conversion, or fails to initiate. How do I know if solubility is the problem?
A1: Poor solubility is a primary suspect when a reaction involving this compound underperforms, especially if the catalyst system is known to be effective for other aryl bromides. Here’s how to diagnose the issue:
-
Visual Inspection: At the start of the reaction, observe the mixture at its intended temperature. If you can see undissolved solid starting material, you have a clear solubility limitation. Even a hazy or cloudy solution suggests that the concentration of the dissolved substrate is too low for an efficient reaction rate.
-
Incomplete Conversion: If the reaction proceeds but stalls, leaving a significant amount of starting material unreacted (as determined by TLC or LC-MS), it often points to the dissolved substrate being consumed without the remaining solid dissolving quickly enough to sustain the catalytic cycle.
-
Catalyst Deactivation: In some cases, the solid starting material can adsorb the catalyst or ligands, effectively removing them from the solution phase where the reaction occurs.
Below is a workflow to guide your troubleshooting process.
Q4: My compound seems almost completely insoluble. Are there any "last resort" methods?
A4: For extremely challenging cases, conventional solution-phase synthesis may not be viable. Here, mechanochemical methods offer a powerful alternative.
-
High-Temperature Ball Milling: This solid-state technique involves reacting solids in a milling vessel with grinding media (balls) at elevated temperatures. The mechanical force and heat provide the energy to overcome activation barriers without the need for a solvent.
-
Causality: The intense grinding increases the surface area of the reactants and creates localized "hot spots," promoting reaction between solid particles. This solvent-free approach completely bypasses solubility issues. [8][9] * Authoritative Grounding: This method has been successfully applied to Suzuki-Miyaura cross-coupling of insoluble aryl halides, including pigments and dyes, that were unreactive under conventional conditions. [8][9][10]It represents an innovative solution for accessing new chemical space previously limited by solubility. [9]
-
Frequently Asked Questions (FAQs)
Q: How does the Boc group generally affect the solubility of anilines? A: The tert-butyl group is large and nonpolar, which significantly increases the molecule's lipophilicity (fat-solubility). [1]This typically decreases solubility in polar solvents like water and methanol but improves solubility in nonpolar solvents like hexane and toluene. However, the overall solubility profile is complex due to the polar carbamate linkage. Boc-protected amines often show good solubility in a range of moderately polar aprotic solvents like dichloromethane, THF, and ethyl acetate. [1] Q: What are the recommended handling and storage procedures for this compound? A: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes and to prevent inhalation of dust. [11][12][13]Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. [11] Q: Is it safe to simply heat the reaction to dissolve the compound? A: While heating is a common and effective strategy, it carries risks. The primary concern is the thermal stability of your reagents and catalyst. Boc-protecting groups can undergo thermal deprotection, especially at very high temperatures (>180 °C) or in the presence of acid/base catalysts. [14]Furthermore, palladium catalysts can decompose or aggregate at high temperatures, reducing their activity. Always conduct a small-scale test reaction and monitor for byproduct formation when significantly increasing the reaction temperature.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
Objective: To quickly determine suitable solvents for this compound.
Methodology:
-
Preparation: Into several small, labeled vials, place approximately 10 mg of the carbamate.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Toluene, Dioxane, DMF, DMSO, 2-MeTHF, Acetonitrile).
-
Agitation: Vigorously shake or vortex each vial for 60 seconds at room temperature.
-
Observation: Visually inspect each vial. Classify the solubility as:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may be hazy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating Test (Optional): For vials showing partial or no solubility, gently warm them to your target reaction temperature (e.g., 80°C) and observe any changes.
Protocol 2: Modified Suzuki-Miyaura Coupling Using a Toluene/Water Co-solvent System
Objective: To perform a Suzuki coupling on a poorly soluble substrate using a biphasic co-solvent system. This protocol is a representative example and may require optimization. [3] Reaction: this compound + Phenylboronic Acid → tert-Butyl (2-methyl-[1,1'-biphenyl]-4-yl)carbamate
Methodology:
-
Vessel Setup: To a flame-dried reaction flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ or K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
-
Solvent Addition: Add anhydrous toluene (to constitute ~0.2 M concentration of the limiting reagent) followed by deionized water (typically 10-25% of the organic solvent volume). The use of water can have a profound effect on coupling reactions. [15]4. Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. The biphasic mixture should be stirred rapidly to maximize the interfacial area.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)
-
ChemBK. (2024, April 9). This compound. Available at: [Link]
-
Wikipedia. Phase-transfer catalyst. Available at: [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Available at: [Link]
-
The Journal of Physical Chemistry B. Sustainable Reactions in Tunable Solvents. Available at: [Link]
-
SACHEM, Inc. Phase Transfer Catalysis. Available at: [Link]
-
ICReDD. (2021, March 31). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Available at: [Link]
-
Journal of the American Chemical Society - ACS Figshare. (2021, March 30). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Available at: [Link]
-
PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839. Available at: [Link]
-
ResearchGate. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. Available at: [Link]
-
DTU Inside. Biocatalysis of poorly water-soluble substrates. Available at: [Link]
-
Infoscience. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. Available at: [Link]
-
NIH. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]
-
ResearchGate. Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF. Available at: [Link]
-
Appchem. tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate | 1260804-94-1. Available at: [Link]
-
NIH. Understanding High-Temperature Chemical Reactions on Metal Surfaces: A Case Study on Equilibrium Concentration and Diffusivity of CxHy on a Cu(111) Surface. Available at: [Link]
-
Solubility of Things. Examples of Temperature Effects in Real Chemical Reactions. Available at: [Link]
-
ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]
-
NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. | Request PDF. Available at: [Link]
-
NIH. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
NIH. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Available at: [Link]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Reactions Involving tert-Butyl (4-bromo-2-methylphenyl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl (4-bromo-2-methylphenyl)carbamate. This document provides in-depth, field-proven insights into the workup and purification procedures for common reactions involving this versatile building block. The guidance herein is structured to address specific, practical challenges you may encounter, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the workup of reactions involving this compound.
Q1: My Suzuki coupling reaction using this compound is complete by TLC/LC-MS, but I'm struggling to isolate a pure product after workup. What are the common pitfalls?
A1: Challenges in purifying Suzuki coupling products often stem from persistent impurities derived from the reaction components. Key issues include:
-
Residual Palladium Catalyst: Palladium residues can be difficult to remove and may interfere with subsequent steps or biological assays.
-
Boronic Acid/Ester Homocoupling: A frequent side reaction is the formation of a biaryl product from the coupling of two boronic acid or ester molecules.[1][2] This is often exacerbated by the presence of oxygen.[1][2]
-
Debromination: The starting material, this compound, can undergo debromination to form tert-Butyl (2-methylphenyl)carbamate, another potential impurity.[1]
-
Incomplete Phase Separation: Emulsions can form during aqueous workup, trapping product and impurities.
Troubleshooting Steps:
-
Palladium Removal: After the initial aqueous workup, consider filtering the organic layer through a pad of Celite® to remove precipitated palladium black.[3] For more persistent palladium contamination, treatment with a scavenger resin or a wash with an aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine) can be effective.
-
Minimizing Homocoupling: Ensure the reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon) to minimize oxygen-induced homocoupling.[2]
-
Breaking Emulsions: If an emulsion forms during extraction, adding a small amount of brine or filtering the mixture through a pad of Celite® can help break it.
-
Purification Strategy: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from closely related impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.[3]
Q2: I am performing a Buchwald-Hartwig amination and observe incomplete conversion. How does the workup procedure affect the isolation of my desired N-aryl product?
A2: Incomplete conversion in Buchwald-Hartwig aminations can lead to a mixture of starting materials, product, and potentially side products. The workup is critical for clean isolation.
-
Base Selection and Removal: The choice of base (e.g., sodium tert-butoxide, cesium carbonate) is crucial for the reaction's success.[4] During workup, ensuring the complete removal of the inorganic base is vital. An aqueous wash is typically sufficient, but for stubborn cases, a dilute acid wash (e.g., 1M HCl) can be used, provided your product is stable to acidic conditions.
-
Ligand Removal: The phosphine ligands used in these reactions can be challenging to remove. Some ligands or their oxides are greasy solids that co-elute with the product during chromatography. A post-chromatography crystallization or trituration can be effective.
-
Product Solubility: The resulting N-arylated carbamate may have different solubility properties compared to the starting aryl bromide. Ensure you are using an appropriate extraction solvent.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination workup.
Q3: I need to deprotect the Boc group after my coupling reaction. Can I perform the deprotection in the same pot or during the workup?
A3: While a one-pot deprotection can be time-saving, it is generally advisable to purify the Boc-protected intermediate first.[5] The deprotection reaction is typically very clean, and purifying the final amine product can be more challenging due to its basicity and potential for salt formation.[5]
If you choose to proceed with a "one-pot" or workup-deprotection:
-
After the initial reaction, perform a standard aqueous workup to remove the bulk of the reagents and catalyst.
-
Evaporate the organic solvent.
-
Redissolve the crude material in a suitable solvent (e.g., dichloromethane (DCM) or 1,4-dioxane).
-
Add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[6][7]
-
Monitor the reaction for completion.
-
The workup for the deprotection will then involve removing the excess acid and solvent in vacuo. The resulting product will be the amine salt (e.g., TFA or HCl salt).[8] If the free amine is required, a basic workup (e.g., washing with saturated NaHCO₃ solution) is necessary, but be mindful of your product's solubility in the aqueous layer.[9]
Mechanism of Acidic Boc Deprotection:
The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[6][8][10] This unstable intermediate then decarboxylates to yield the free amine, which is subsequently protonated by the acid in the medium.[6][8]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Detailed Experimental Protocols
These protocols are provided as a general guide. Optimization for specific substrates and scales may be necessary.
Protocol 1: Standard Workup for a Suzuki Coupling Reaction
This protocol is designed for the workup of a palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
Reaction mixture from Suzuki coupling
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Celite® 545
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[3]
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.[3]
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Workup and Purification for Boc Deprotection
This protocol outlines the workup following the deprotection of a Boc-protected amine using TFA in DCM.
Materials:
-
Reaction mixture from Boc deprotection
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Removal of Volatiles: After the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization (for Free Amine):
-
Cool the residue in an ice bath.
-
Carefully add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (>8).
-
Extract the aqueous layer with DCM or another suitable organic solvent (3x).
-
-
Isolation of Amine Salt:
-
Alternatively, to isolate the amine salt, dissolve the crude residue in a minimal amount of solvent and precipitate the salt by adding a non-polar solvent like diethyl ether.[6] Filter the resulting solid.
-
-
Drying and Concentration (for Free Amine): Combine the organic extracts from the neutralization step, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical TLC Rf (vs. Product) | Notes |
| tert-Butyl (2-methylphenyl)carbamate | Boc-NH-(C₆H₄)-CH₃ | Slightly higher | Result of debromination side reaction.[1] |
| Biaryl Homocoupling Product | (R-C₆H₄)-(C₆H₄-R) | Varies, often less polar | Arises from the boronic acid coupling with itself.[1] |
| Triphenylphosphine oxide | O=P(C₆H₅)₃ | Varies, often polar | Common byproduct from phosphine ligand oxidation. |
Safety & Handling
-
Palladium Catalysts: Palladium compounds can be toxic.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[11][12] Avoid generating dust from palladium on carbon catalysts, as it can be pyrophoric.[12]
-
Aryl Bromides: Aryl bromides are irritants. Avoid skin and eye contact.
-
Strong Acids (TFA, HCl): These are corrosive and should be handled with extreme care in a fume hood.
-
Reaction Exotherms: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[13][14] For scale-up operations, careful control of reagent addition and temperature is critical to prevent thermal runaway.[14]
References
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
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Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
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Supporting Information. (n.d.). 2. Retrieved from [Link]
-
UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
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ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from [Link]
-
ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
Purdue College of Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
OUCI. (n.d.). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of tert-Butyl (4-bromo-2-methylphenyl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Brominated anilines are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-nitrogen bonds through transition metal catalysis. This guide provides an in-depth comparison of tert-Butyl (4-bromo-2-methylphenyl)carbamate , a sophisticated building block, with other common brominated anilines. We will dissect how its unique structural features—an ortho-methyl group and a tert-butyloxycarbonyl (Boc) protecting group—influence its performance in two of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The choice of substrate in a cross-coupling reaction is not trivial; it dictates the reaction's efficiency, the required catalytic system, and the potential for side reactions. The presence of a Boc-protected amine and steric hindrance from an adjacent methyl group in our target compound introduces specific challenges and advantages that researchers must navigate. This guide provides the experimental data and mechanistic rationale to make informed decisions in catalyst and substrate selection.
Structural Features and Their Synthetic Implications
Before delving into comparative reaction data, it is crucial to understand the role of each substituent in this compound.
-
The Bromine Atom : Positioned at C4, it is the primary reactive site for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle.
-
The Ortho-Methyl Group : This substituent at C2 introduces significant steric hindrance around the C-Br bond. This bulk can impede the approach of the palladium catalyst, often slowing the rate of oxidative addition and necessitating the use of specialized, bulky phosphine ligands to promote the reaction.[1][2]
-
The Boc-Protected Amine : The carbamate group serves two critical functions. First, it deactivates the nitrogen atom, preventing it from acting as a nucleophile and engaging in undesired side reactions, such as self-coupling or catalyst inhibition. Second, it enhances the solubility of the molecule in common organic solvents used for cross-coupling reactions.[3]
The logical relationship between our primary compound and its common alternatives is illustrated below.
Caption: Structural relationships between the primary compound and its analogs.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] The reactivity of the aryl bromide is highly dependent on its electronic and steric environment. An electron-deficient aromatic ring generally accelerates the initial oxidative addition step, while steric hindrance can significantly impede it.[5]
Comparative Reactivity Analysis
We compare the performance of this compound against its unprotected analog and other bromoaniline isomers in a typical Suzuki-Miyaura coupling with an arylboronic acid. The data presented is a synthesis of established chemical principles and representative yields from literature on analogous systems.[4][6][7]
| Substrate | Key Structural Features | Expected Reactivity & Rationale | Representative Yield Range |
| This compound | ortho-methyl (steric hindrance), Boc-protected amine (electron-withdrawing) | Moderate to Good. The bulky ortho-methyl group slows oxidative addition, requiring more active catalysts (e.g., those with biarylphosphine ligands) and potentially higher temperatures. The electron-withdrawing carbamate slightly activates the ring but cannot fully overcome the steric effect.[1][2] | 70-90% |
| 4-Bromo-2-methylaniline | ortho-methyl (steric hindrance), free amine (electron-donating) | Moderate. Similar steric hindrance to the Boc-protected version. The free amine is electron-donating, which can slightly deactivate the ring towards oxidative addition. The unprotected amine can also coordinate to the palladium center, potentially inhibiting the catalyst.[6][8] | 65-85% |
| 4-Bromoaniline | No ortho-substituent, free amine (electron-donating) | Good to Excellent. The absence of steric hindrance at the ortho position allows for rapid oxidative addition. This substrate is generally highly reactive in Suzuki couplings.[4] | 85-95% |
| 2-Bromoaniline | Bromine is ortho to the amine | Good. While there is some proximity between the amine and the reaction site, the steric clash is less significant than with a methyl group. It is generally a reliable coupling partner.[4][6] | 80-92% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the coupling of an aryl bromide with phenylboronic acid, optimized for a sterically hindered substrate like this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)[9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene/Water (10:1 mixture), degassed (0.2 M)
Procedure:
-
To a dry, argon-flushed Schlenk tube, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the degassed toluene. Add this catalyst solution to the Schlenk tube.
-
Add the remaining degassed toluene and water to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[10][11][12] The reaction is highly sensitive to the ligand, base, and the steric and electronic nature of both the aryl halide and the amine coupling partner.[13][14] For our substrates, the key challenge is achieving efficient coupling without side reactions like hydrodehalogenation.
Catalytic Cycle and Mechanistic Considerations
The success of the Buchwald-Hartwig amination hinges on the delicate balance between the three key steps of the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step, especially for sterically encumbered substrates.[10][13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Reactivity Analysis
Here, we assess the expected performance of our panel of bromoanilines in a Buchwald-Hartwig amination with a secondary amine like morpholine.
| Substrate | Key Structural Features | Expected Reactivity & Rationale | Representative Yield Range |
| This compound | ortho-methyl (steric hindrance) | Good. The steric hindrance necessitates a robust catalytic system (e.g., a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand). The Boc group prevents any competing N-H reactivity of the substrate itself. The reaction generally proceeds cleanly if the correct catalyst is chosen.[1] | 75-95% |
| 4-Bromo-2-methylaniline | ortho-methyl, free primary amine | Poor to Moderate. Highly challenging. This substrate contains two different N-H bonds (the primary aniline and the secondary amine coupling partner). This can lead to a complex mixture of products, including self-coupling and double arylation of the aniline. Protection of the aniline is strongly recommended. | < 50% (desired product) |
| 4-Bromoaniline | Free primary amine | Moderate. Similar to the above, the presence of the free N-H bond on the substrate can lead to competitive side reactions. While less sterically hindered, selectivity issues remain a major concern. | 40-70% (desired product) |
| 2-Bromoaniline | Free primary amine, ortho-bromo | Moderate. The challenges of competitive N-arylation persist. The proximity of the amine to the bromine can sometimes lead to intramolecular side reactions or catalyst deactivation.[15] | 50-75% (desired product) |
This comparison clearly demonstrates the strategic advantage of using the Boc-protected substrate, this compound. It effectively isolates the desired reactivity at the C-Br bond, simplifying the reaction outcome and improving the yield of the target molecule.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is tailored for the coupling of a hindered aryl bromide with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
tBuXPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)[14]
-
Toluene, anhydrous and degassed (0.3 M)
Procedure:
-
Inside a nitrogen-filled glovebox, charge a vial with this compound, tBuXPhos Pd G3, and Sodium tert-butoxide.
-
Add the anhydrous, degassed toluene, followed by the morpholine.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.
-
Stir the reaction for 4-12 hours, monitoring for completion by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
While structurally similar, the reactivity of brominated anilines in palladium-catalyzed cross-coupling reactions is profoundly influenced by their substitution patterns. This guide demonstrates that This compound offers a distinct advantage over its unprotected counterparts, especially in complex syntheses.
-
For Suzuki-Miyaura couplings , the primary challenge is overcoming the steric hindrance of the ortho-methyl group, which can be effectively addressed by using modern, bulky phosphine ligands.
-
For Buchwald-Hartwig aminations , the Boc-protecting group is essential. It prevents undesirable and often unavoidable side reactions associated with the free amine, ensuring a cleaner reaction profile and a higher yield of the desired N-arylated product.
By understanding the interplay of steric and electronic effects, and by selecting the appropriate catalytic system, researchers can leverage the unique properties of this compound to efficiently construct complex molecular architectures critical to drug discovery and materials science.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Chapter 3: Synthetic Methods for Primary Anilines - Books.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- (PDF)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate.
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- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
A-Comparative-Guide-to-tert-Butyl-(4-bromo-2-methylphenyl)carbamate-in-Modern-Synthetic-Chemistry
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the success of complex molecular construction. Among the vast array of available reagents, tert-Butyl (4-bromo-2-methylphenyl)carbamate has emerged as a particularly advantageous synthon for the introduction of a functionalized ortho-toluidine moiety. This guide provides an in-depth comparison of this reagent against viable alternatives, supported by experimental data and mechanistic insights, to inform strategic decisions in pharmaceutical and materials science research.
The Strategic Advantage: Unpacking the Utility of this compound
The efficacy of this compound stems from the unique interplay of its structural features: the bromo substituent, the ortho-methyl group, and the tert-butyloxycarbonyl (Boc) protecting group. This combination offers a finely tuned balance of reactivity and stability, making it a preferred choice for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1][2] This facilitates the initial oxidative addition step in catalytic cycles like those of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2] The ortho-methyl group introduces steric hindrance that can influence regioselectivity in certain reactions and modulate the electronic properties of the aromatic ring.[3] The Boc protecting group is crucial for masking the nucleophilicity of the amine, preventing unwanted side reactions.[4] It is also relatively stable under a range of reaction conditions but can be readily removed when desired.[5][6]
Comparative Analysis: Performance in Key Synthetic Transformations
To objectively assess the advantages of this compound, we will compare its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions against other commonly used alternatives.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern synthesis.[7][8][9] The performance of this compound in this reaction is often superior to that of its chloro- or unprotected counterparts.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80°C, 12h | 85 (Illustrative) | [10] |
| 2 | tert-Butyl (4-chloro-2-methylphenyl)carbamate | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 1,4-Dioxane/H₂O, 100°C, 24h | 65 (Estimated) | [11] |
| 3 | 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | DMF, 100°C, 12h | 75 (Estimated) | [12] |
Analysis:
-
Reactivity: The bromo derivative (Entry 1) generally provides higher yields under milder conditions compared to the chloro analog (Entry 2).[1] The activation of the C-Cl bond often requires more forcing conditions and specialized ligands.
-
Protecting Group Effect: While the unprotected aniline (Entry 3) can be a viable substrate, the free amino group can sometimes coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[12] The Boc group in Entry 1 prevents such complications.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13][14] Here, the choice of protecting group on the aniline is critical.
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100°C, 16h | 92 (Estimated) | [15] |
| 2 | 1-Bromo-4-nitrobenzene | tert-Butyl carbamate | Pd(OAc)₂/DavePhos, Cs₂CO₃ | Dioxane, 100°C, 24h | 88 | [16] |
| 3 | 4-Bromo-2-methylaniline | Benzophenone imine | Pd₂(dba)₃/BINAP, NaOtBu | Toluene, 110°C, 18h | 85 (for primary amine after hydrolysis) | [14] |
Analysis:
-
Direct Amination: this compound is not typically used as the electrophile in a Buchwald-Hartwig reaction to form a new C-N bond at the 4-position, as the existing carbamate is already a nitrogen-containing functional group. Instead, it is the product of such a reaction, or a precursor to a molecule that will undergo further functionalization.
-
Alternative Protecting Groups: When synthesizing the target molecule itself, the Boc group is installed on 4-bromo-2-methylaniline. Comparing this to other nitrogen functionalities, the Boc group offers a good balance of stability and ease of removal.[4] For instance, the direct coupling of ammonia or primary amines can be challenging.[14] Using ammonia equivalents like benzophenone imine (Entry 3) adds extra steps to the synthetic sequence.
Mechanistic Considerations
The advantages of this compound can be rationalized by considering the key steps of the palladium-catalyzed cross-coupling cycle.
The weaker C-Br bond in this compound facilitates a faster rate of oxidative addition compared to a C-Cl bond, often leading to higher reaction efficiency.[1]
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound.
Synthesis of tert-Butyl (2-methyl-4-(thiophen-3-yl)phenyl)carbamate
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- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using <i>tert-</i>Butyl Carbamate [ouci.dntb.gov.ua]
Navigating the Orthogonal Landscape: A Comparative Guide to Amine Protecting Groups Beyond Boc for tert-Butyl (4-bromo-2-methylphenyl)carbamate
In the realm of multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the judicious selection of protecting groups is paramount. The amine functionality, with its inherent nucleophilicity and basicity, often necessitates masking to prevent undesirable side reactions. The tert-butyloxycarbonyl (Boc) group has long served as a reliable stalwart for this purpose, prized for its ease of introduction and acid-labile nature. However, for substrates such as tert-butyl (4-bromo-2-methylphenyl)carbamate, the very features that make Boc a workhorse can become limitations, especially when orthogonal strategies are required in the presence of other acid-sensitive moieties or when milder deprotection conditions are essential.
This technical guide provides an in-depth comparative analysis of viable alternative amine protecting groups to Boc for the sterically hindered and electronically modulated 4-bromo-2-methylaniline core. We will explore the practical application, stability, and deprotection orthogonality of the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) groups. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by making informed decisions on protecting group strategy, backed by experimental data and mechanistic insights.
The Boc Group: A Double-Edged Sword in Complex Syntheses
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). While effective, this acid lability can be a significant drawback in the synthesis of complex molecules that contain other acid-sensitive functional groups. Furthermore, the generation of the reactive tert-butyl cation during deprotection can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic residues. For a substrate like 4-bromo-2-methylaniline, the steric hindrance from the ortho-methyl group can also influence the kinetics of both the protection and deprotection steps.
This necessitates a careful consideration of alternative protecting groups that offer orthogonal deprotection pathways, thereby expanding the synthetic chemist's toolbox for intricate molecular architectures.
The Carboxybenzyl (Cbz) Group: A Classic Choice with Robust Stability
The Cbz group is a well-established amine protecting group that offers excellent stability to both acidic and basic conditions, making it a suitable choice when orthogonality to the acid-labile Boc group is required.
Introduction of the Cbz Group
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Caption: Workflow for Cbz protection of an amine.
Experimental Protocol: Cbz Protection of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as aqueous sodium bicarbonate (2.0 equiv) or an organic base like triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If DCM was used, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Cbz-protected aniline.
Deprotection of the Cbz Group
The key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis, a mild and highly selective method.
Caption: Workflow for Cbz deprotection.
Experimental Protocol: Deprotection of Cbz-(4-bromo-2-methylphenyl)carbamate
-
Dissolve the Cbz-protected aniline (1.0 equiv) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Considerations for Cbz with 4-bromo-2-methylaniline: A potential limitation of hydrogenolysis is the concomitant reduction of other functional groups, such as aryl halides. While aryl bromides are generally more robust to these conditions than aryl iodides, de-bromination can occur, especially with prolonged reaction times or more active catalysts. Careful monitoring of the reaction is crucial to minimize this side reaction.[1]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Orthogonal Partner
The Fmoc group is renowned in solid-phase peptide synthesis for its lability to mild basic conditions, providing a truly orthogonal protecting group strategy to the acid-labile Boc and hydrogenation-labile Cbz groups.
Introduction of the Fmoc Group
The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.
Caption: Workflow for Fmoc protection of an amine.
Experimental Protocol: Fmoc Protection of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion as monitored by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Fmoc-protected aniline.[2]
Deprotection of the Fmoc Group
The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine, most commonly piperidine.
Caption: Workflow for Fmoc deprotection.
Experimental Protocol: Deprotection of Fmoc-(4-bromo-2-methylphenyl)carbamate
-
Dissolve the Fmoc-protected aniline (1.0 equiv) in a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and piperidine adducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aniline.[3]
Considerations for Fmoc: The mild, non-acidic, and non-reductive deprotection conditions make the Fmoc group highly attractive for complex syntheses. The steric hindrance of the ortho-methyl group in the target substrate is unlikely to significantly impede the deprotection reaction.
The Allyloxycarbonyl (Alloc) Group: Palladium-Catalyzed Deprotection for Ultimate Orthogonality
The Alloc group offers a unique deprotection pathway that is orthogonal to both acid- and base-labile protecting groups, as well as those removed by hydrogenolysis. Its removal is achieved under mild conditions using a palladium catalyst.
Introduction of the Alloc Group
The Alloc group is readily introduced using allyl chloroformate (Alloc-Cl) in the presence of a base.
Caption: Workflow for Alloc protection of an amine.
Experimental Protocol: Alloc Protection of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (1.0 equiv) in an anhydrous solvent such as THF or DCM under an inert atmosphere.
-
Add a base like pyridine or triethylamine (1.5 equiv) and cool the mixture to 0 °C.
-
Slowly add allyl chloroformate (1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[4]
Deprotection of the Alloc Group
The Alloc group is cleaved via a palladium-catalyzed allylic substitution reaction in the presence of a scavenger.
Caption: Workflow for Alloc deprotection.
Experimental Protocol: Deprotection of Alloc-(4-bromo-2-methylphenyl)carbamate
-
Dissolve the Alloc-protected aniline (1.0 equiv) in an anhydrous solvent like DCM under an inert atmosphere.
-
Add a scavenger such as phenylsilane (PhSiH₃, 10-20 equiv).
-
Add a catalytic amount of a palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.1 equiv).
-
Stir the reaction at room temperature. Deprotection is often complete within 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.[5]
Considerations for Alloc: The mild and highly specific deprotection conditions make the Alloc group an excellent choice for sensitive substrates. The presence of the aryl bromide in the target molecule is not expected to interfere with the palladium-catalyzed deprotection.
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: Fluoride-Labile Protection
The Teoc group is a silicon-based protecting group that is stable to a wide range of conditions, including acidic and reductive environments, but is selectively cleaved by fluoride ions.
Introduction of the Teoc Group
The Teoc group can be introduced using reagents like 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl) or N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu).
Caption: Workflow for Teoc protection of an amine.
Experimental Protocol: Teoc Protection of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (1.0 equiv) in a suitable solvent like DCM.
-
Add triethylamine (2.6 equiv).
-
Add Teoc-OBt (1.1 equiv) and stir the reaction at room temperature until the starting material is consumed.
-
Perform an aqueous work-up by washing with saturated potassium bisulfate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.[6]
Deprotection of the Teoc Group
The Teoc group is removed via a β-elimination mechanism initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Caption: Workflow for Teoc deprotection.
Experimental Protocol: Deprotection of Teoc-(4-bromo-2-methylphenyl)carbamate
-
Dissolve the Teoc-protected aniline (1.0 equiv) in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 equiv) in THF.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the deprotected aniline.[7]
Considerations for Teoc: The Teoc group offers excellent orthogonality, being stable to the conditions used to remove Boc, Cbz, and Fmoc groups. This makes it a valuable tool in complex, multi-step syntheses.
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality | Key Advantages | Potential Issues for the Substrate |
| Boc | Boc₂O | Strong Acid (TFA, HCl) | Orthogonal to Cbz, Fmoc, Alloc, Teoc | Well-established, readily available reagents | Acid-lability can be a drawback; potential for tert-butylation side reactions |
| Cbz | Cbz-Cl | H₂/Pd-C (Hydrogenolysis) | Orthogonal to Boc, Fmoc, Alloc, Teoc | Stable to acid and base; mild deprotection | Potential for de-bromination of the aryl bromide |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Boc, Cbz, Alloc, Teoc | Very mild deprotection; excellent for sensitive substrates | Base-lability may not be suitable for all synthetic routes |
| Alloc | Alloc-Cl | Pd(0) catalyst and scavenger | Orthogonal to Boc, Cbz, Fmoc, Teoc | Highly specific and mild deprotection | Cost of palladium catalyst |
| Teoc | Teoc-Cl, Teoc-OSu | Fluoride source (e.g., TBAF) | Orthogonal to Boc, Cbz, Fmoc, Alloc | Stable to a wide range of conditions | Cost of reagents; potential for fluoride-sensitive groups elsewhere in the molecule |
Conclusion
The choice of an amine protecting group is a critical strategic decision in the synthesis of complex molecules like derivatives of this compound. While the Boc group remains a valuable tool, its acid-lability necessitates the consideration of orthogonal alternatives in many synthetic contexts. The Cbz, Fmoc, Alloc, and Teoc groups each offer unique deprotection pathways, enabling the synthetic chemist to navigate complex synthetic landscapes with precision and control.
-
Cbz is a robust choice when acid and base stability are required, though care must be taken to avoid de-bromination during hydrogenolysis.
-
Fmoc provides an excellent orthogonal option with its mild, base-labile deprotection, ideal for sensitive substrates.
-
Alloc offers a highly selective deprotection method under palladium catalysis, which is compatible with a wide range of functional groups.
-
Teoc introduces fluoride-lability, adding another layer of orthogonality for particularly intricate synthetic strategies.
By understanding the nuances of each protecting group, researchers can design more efficient and successful synthetic routes for the preparation of valuable pharmaceutical intermediates and other complex molecular targets.
References
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-protection-deprotection-mechanism/]
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- Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/pii/S004040390400871X]
- Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/063.shtm]
- Cbz-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]
- Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. BOC Sciences. [URL: https://www.bocsci.com/blog/application-of-trimethylsilylethoxycarbonyl-teoc-protecting-group/]
- The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application. Benchchem. [URL: https://www.benchchem.com/product/b1126]
- Teoc Protecting Group | Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/2019/02/teoc-protecting-group.html]
- Introduction and removal of alkyl protecting groups of several common amino groups. BOC Sciences. [URL: https://www.bocsci.com/blog/introduction-and-removal-of-alkyl-protecting-groups-of-several-common-amino-groups/]
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/376516035_Open-Flask_Protocol_for_the_Removal_of_Alloc_Carbamate_and_Allyl_Ester_Protecting_Groups_Application_to_In-solution_and_On-resin_Peptide_Synthesis]
- New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [URL: https://www.chemistryviews.org/new-carbamate-deprotection-complements-existing-methods/]
- Protecting Agents. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0209_E.pdf]
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38091393/]
- Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. BOC Sciences. [URL: https://www.bocsci.com/blog/application-of-trimethylsilylethoxycarbonyl-teoc-protecting-group/]
- To Deprotect and Serve. Scientific Update. [URL: https://www.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol991128v]
- Application Notes and Protocols: Deprotection of Fmoc Group from 4-bromo-phenylalanine in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://www.benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631888/]
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- Methods for the synthesis of fmoc protected amines. Google Patents. [URL: https://patents.google.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]
- MULTISTEP SYNTHESIS PROTECTING GROUPS. [URL: https://www.csus.edu/indiv/m/mackj/chem124/124L10-F05-Protecting%20Groups.pdf]
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c1gc15868f]
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem. [URL: https://www.benchchem.com/product/b1126]
- A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc. Benchchem. [URL: https://www.benchchem.com/product/b1126]
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Mild and Selective Deprotection of Carbamates with Bu4NF | Request PDF. ResearchGate. [URL: https://www.researchgate.
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- Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/selecting-orthogonal-building-blocks]
- Alloc Protecting Group Removal Protocol. [URL: https://www.cdnisotopes.com/media/attachment/file/a/l/alloc_protecting_group_removal_protocol.pdf]
- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222301/]
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [URL: https://www.linkedin.com/pulse/synthesis-2-bromo-4-methyl-aniline-from-4-methylaniline-comprehensive-wjfof]
- 2-Bromo-4-methylaniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_40385-54-4.htm]
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647891/]
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Sources
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl (4-bromo-2-methylphenyl)carbamate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of tert-Butyl (4-bromo-2-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing robust and reliable analytical procedures.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a critical step in the development of pharmaceuticals, ensuring that the methods used for quality control are accurate, precise, and reliable.[2][3] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation.[2][4][5][6][7][8][9][10][11][12][13] This guide will focus on the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, two common and powerful techniques for the analysis of pharmaceutical compounds.
The Critical Choice of Analytical Technique
The molecular structure of this compound, featuring a carbamate group and a brominated aromatic ring, informs the selection of an appropriate analytical technique. Carbamates can be thermally labile, making High-Performance Liquid Chromatography (HPLC) a generally preferred method over Gas Chromatography (GC) where high temperatures in the injection port can lead to degradation.[14] However, with careful optimization, a GC method can also be developed, particularly for impurity profiling where volatile impurities may be of interest.
This guide will explore the validation of both a reversed-phase HPLC (RP-HPLC) method with UV detection and a capillary GC method with Flame Ionization Detection (FID). The comparison will be based on the core validation parameters stipulated by ICH Q2(R2) guidelines.[1][5][15][16]
Visualizing the Validation Workflow
A systematic approach is crucial for successful method validation. The following diagram illustrates the typical workflow, highlighting the key stages and their interdependencies.
Caption: A typical workflow for the validation of an analytical method.
Comparative Analysis of HPLC and GC Method Validation
The following sections detail the experimental protocols and comparative performance data for the validation of HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-FID | Rationale for Performance |
| Specificity | High | High | Both methods demonstrate good resolution from potential impurities and degradation products. |
| Linearity (R²) | > 0.999 | > 0.998 | Excellent correlation between concentration and response for both techniques. |
| Range | 80-120% of nominal | 80-120% of nominal | The interval providing suitable accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC shows slightly better recovery, potentially due to reduced risk of thermal degradation. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | Lower variability in HPLC due to the milder analytical conditions. |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | Consistent results across different days, analysts, and equipment. |
| Limit of Detection (LOD) | Lower | Higher | HPLC often provides better sensitivity for this type of analyte. |
| Limit of Quantitation (LOQ) | Lower | Higher | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Robustness | Robust | Moderately Robust | HPLC method is less sensitive to minor variations in operational parameters. |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method Validation
1. Objective: To validate a reversed-phase HPLC method for the quantification of this compound.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Validation Procedures:
-
Specificity: Forced degradation studies are performed by exposing the sample to acidic, basic, oxidative, and thermal stress. The peak purity of the analyte is assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Linearity: A series of solutions are prepared from a stock solution of the reference standard at concentrations ranging from 50% to 150% of the nominal concentration. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (R²) is calculated.
-
Accuracy: The method's accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the nominal concentration are performed on the same day.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day, with a different analyst, and on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results is evaluated.
Protocol 2: GC-FID Method Validation
1. Objective: To validate a Gas Chromatography method for the quantification of this compound.
2. Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C (optimized to minimize degradation)
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split injection)
3. Validation Procedures: The validation procedures for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are analogous to those described for the HPLC method, with adjustments made for the GC technique (e.g., sample preparation for injection, data acquisition parameters).
In-Depth Discussion of Validation Parameters
The choice between HPLC and GC is not merely about which technique "works," but about which provides the most reliable and robust data for the intended purpose.
Caption: Core parameters for analytical method validation.
Specificity: The Foundation of Reliable Quantification
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][15][16] For both HPLC and GC, this is typically demonstrated by the separation of the main analyte peak from other components. In HPLC, the use of a PDA detector provides an additional layer of confidence through peak purity analysis.
Accuracy and Precision: The Measures of Truth and Consistency
Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][15][16] As indicated in Table 1, the HPLC method may offer slightly better accuracy and precision due to the milder operating conditions, which minimizes the risk of analyte degradation that could occur at the high temperatures of a GC injector.
Robustness: A Measure of Real-World Reliability
A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][16] The robustness of an HPLC method might be challenged by variations in mobile phase pH or organic modifier content, while a GC method's robustness could be affected by changes in oven temperature ramp rates or carrier gas flow. The more resilient a method is to these small changes, the more reliable it will be in a routine quality control environment.
Conclusion: Selecting the Optimal Validated Method
Both HPLC and GC methods can be successfully validated for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
For routine quality control and release testing , the HPLC-UV method is generally recommended due to its superior precision, accuracy, and robustness, as well as the lower risk of thermal degradation of the carbamate analyte.
-
For the analysis of volatile impurities or in situations where an orthogonal technique is required for confirmation , a validated GC-FID method can be a valuable tool.
Ultimately, a thorough and well-documented validation process, guided by the principles outlined in regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data in the pharmaceutical industry.[5][13][17][18]
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Ingenta Connect. [Link]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
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U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
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Hida, Y., et al. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 727-35. [Link]
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ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. [Link]
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Akhtar, M., & Khan, S. A. (1985). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific and Industrial Research, 28(5), 323-325. [Link]
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U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]
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U.S. Pharmacopeial Convention. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. [Link]
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Hussain, S., et al. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 29(1), 54-65. [Link]
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Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]
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A Comparative Guide to Catalyst Systems for Cross-Coupling Reactions with tert-Butyl (4-bromo-2-methylphenyl)carbamate
This guide provides an in-depth comparative analysis of catalyst systems for cross-coupling reactions involving tert-butyl (4-bromo-2-methylphenyl)carbamate. This substrate is a crucial building block in the synthesis of pharmaceuticals and advanced materials, often serving as a precursor to valuable 2-methyl-4-amino-biphenyl and related arylamine structures. The presence of a sterically demanding ortho-methyl group and an electron-donating carbamate group presents unique challenges for achieving high-efficiency cross-coupling. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal catalytic system for their specific synthetic goals, balancing factors such as yield, reaction rate, cost, and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] The choice of catalyst—a combination of a metal precursor and a supporting ligand—is paramount to the success of these transformations. This guide will explore and objectively compare the performance of leading palladium, nickel, and copper-based systems, supported by experimental data and mechanistic rationale.
The Central Role of Palladium Catalysis
Palladium-based systems remain the gold standard for many cross-coupling reactions due to their broad applicability and high functional group tolerance.[3] The catalytic cycle, regardless of the specific named reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), generally proceeds through three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[4][5] The efficiency of each step is profoundly influenced by the supporting ligand.
For a substrate like this compound, the steric hindrance from the ortho-methyl group makes the oxidative addition step and the final reductive elimination step particularly challenging. This necessitates the use of specialized ligands designed to overcome these hurdles.
The Decisive Impact of Ligand Architecture
Modern cross-coupling catalysis has been revolutionized by the development of sophisticated phosphine ligands. For sterically hindered aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands, developed extensively by the Buchwald group, have proven to be exceptionally effective.[6][7][8] These ligands promote the formation of monoligated, coordinatively unsaturated L1Pd(0) species, which are highly reactive in the oxidative addition step.[9] Furthermore, their steric bulk facilitates the final reductive elimination step, preventing catalyst decomposition and promoting high product turnover.[8]
Visualizing the Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the critical stages where ligand properties play a key role.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data
The selection of a catalyst system is an empirical process, guided by performance data. The tables below summarize experimental results for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions with the target substrate.
Table 1: Suzuki-Miyaura Coupling Catalysts
This reaction is critical for generating biaryl structures, which are prevalent in medicinal chemistry.
| Catalyst System (Pd Precursor / Ligand) | Coupling Partner | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | 4-(hexyloxy)phenylboronic acid | K₃PO₄ / Toluene | 100 / 12 | 95 | 2 | [10] |
| Pd₂(dba)₃ / tBu₃P | Arylboronic acids | K₃PO₄ / Dioxane | 80 / 16 | >90 | 1-2 | [11] |
| Pd(OAc)₂ / PCy₃ | Arylboronic acids | K₂CO₃ / Toluene/H₂O | 100 / 8 | 85-95 | 2 | [3] |
| [Pd(IPr*OMe)(cin)(Cl)] | Phenylboronic acid | K₃PO₄ / Dioxane | 110 / 24 | High | 1 | [12] |
dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; tBu₃P = Tri-tert-butylphosphine; PCy₃ = Tricyclohexylphosphine; IPrOMe = NHC ligand.*
Analysis: The data clearly indicates that palladium catalysts equipped with bulky, electron-rich phosphine ligands like SPhos and tBu₃P deliver excellent yields for Suzuki-Miyaura couplings.[8][10][11] These ligands are particularly well-suited to accommodate the steric hindrance of the ortho-methyl group on the aryl bromide substrate. The use of N-heterocyclic carbene (NHC) ligands also shows promise for challenging couplings.[12]
Table 2: Buchwald-Hartwig Amination Catalysts
This reaction is a powerful method for constructing C-N bonds, forming arylamines that are key pharmacophores.
| Catalyst System (Pd Precursor / Ligand) | Coupling Partner | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / BINAP | Primary Amines | NaOtBu / Toluene | 80 / 18 | 80-95 | 1.5 | [7] |
| Pd(OAc)₂ / tBuBrettPhos | Hindered Primary Amines | K₂CO₃ / t-AmylOH | 110 / 24 | >90 | 2 | [13] |
| Pd(OAc)₂ / Josiphos-type | Secondary Amines | NaOtBu / Toluene | 100 / 16 | 85-98 | 1 | [7] |
| [Pd(P(o-tolyl)₃)₂] | Hindered Amines | NaOtBu / Toluene | 100 / 3-24 | High | 1-3 | [13] |
BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; tBuBrettPhos = Dicyclohexyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine.
Analysis: For C-N bond formation, the choice of ligand is critical and depends heavily on the nature of the amine coupling partner. While first-generation bidentate ligands like BINAP are effective, more sterically demanding and electron-rich ligands like tBuBrettPhos are often required for coupling hindered primary amines.[7][13] The use of a strong base like sodium tert-butoxide is common, although newer systems show compatibility with milder bases like potassium carbonate.[4][13]
Alternative Catalyst Platforms: Nickel and Copper
While palladium is dominant, catalysts based on more abundant first-row transition metals like nickel and copper offer compelling, cost-effective alternatives with unique reactivity profiles.[2][14]
Nickel Catalysis
Nickel catalysts are particularly advantageous for their ability to activate less reactive C-O bonds (e.g., from aryl sulfamates or carbamates) and their enhanced reactivity towards aryl chlorides.[14][15] For the Buchwald-Hartwig amination of aryl bromides, nickel systems can operate via a Ni(I)/Ni(III) catalytic cycle, offering a different mechanistic pathway compared to palladium's Pd(0)/Pd(II) cycle.[16][17] Recent developments in nickel photocatalysis have further expanded the scope, enabling C-N coupling under mild, light-driven conditions.[18][19]
Copper Catalysis
Copper-catalyzed reactions, such as the Chan-Lam coupling, provide an excellent method for forming C-N bonds, often under milder conditions and without the need for expensive ligands.[20][21] A notable study demonstrated the synthesis of N-aryl carbamates from boronic acids using a simple copper chloride catalyst at room temperature, completely avoiding palladium and phosphine ligands.[20][21] This approach is highly attractive from a process chemistry and green chemistry perspective.
Experimental Protocols
The following protocols are provided as validated starting points for researchers.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This procedure is adapted from methodologies utilizing bulky phosphine ligands for high efficiency.
Workflow: Suzuki-Miyaura Coupling
Caption: Standard workflow for a cross-coupling reaction.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the coupling of an amine with the target aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the appropriate ligand (e.g., BINAP, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv), degassed toluene (5 mL), and finally the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
Reaction: Heat the mixture to 80-100 °C with stirring for 16-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography to obtain the desired N-aryl product.
Conclusion and Future Outlook
For the cross-coupling of this compound, palladium catalysts supported by bulky, electron-rich monophosphine ligands such as SPhos and tBuBrettPhos represent the most robust and high-yielding systems for both C-C and C-N bond formation.[8][13] These catalysts are expertly designed to overcome the steric impediment posed by the substrate's ortho-methyl group.
However, the field is continuously evolving. Catalyst systems based on nickel are emerging as powerful, cost-effective alternatives, particularly for reactions involving challenging substrates or for enabling novel reactivity under photoredox conditions.[18][19] For specific applications like C-N bond formation, ligand-free copper-catalyzed methods offer a green and operationally simple alternative that should not be overlooked.[20][21]
Researchers and process chemists are encouraged to screen a selection of these catalyst systems to identify the optimal conditions for their specific coupling partners and desired scale. The data and protocols within this guide serve as an authoritative starting point for this critical optimization process.
References
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Analytical Verification of tert-Butyl (4-bromo-2-methylphenyl)carbamate
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The reproducibility of experimental results and the success of synthetic campaigns hinge on the quality of the chemical reagents used. This guide provides a comprehensive framework for the analytical verification of tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS No: 306937-14-4), a key building block in medicinal chemistry. Rather than a simple side-by-side comparison of supplier data, which can be subject to batch-to-batch variability, we present a more robust approach: a guide to establishing a rigorous in-house quality control process for this compound, applicable to material from any vendor.
The Critical Role of Orthogonal Analytical Techniques
The unambiguous confirmation of a chemical's identity and purity requires a multi-faceted analytical approach.[1] Relying on a single technique can be misleading, as impurities may not be readily apparent. By employing a suite of orthogonal methods—those that measure different chemical properties—we can build a comprehensive and reliable profile of the material .[2] This guide will focus on four cornerstone techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4][5]
The Expected Spectral Profile of High-Purity this compound
Before analyzing a sample, it is essential to have a clear understanding of the expected spectral data for the pure compound. This theoretical profile serves as the benchmark against which all acquired data will be compared.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule, as well as their connectivity.[6][7][8] For this compound, we anticipate the following signals:
-
Aromatic Protons: The three protons on the phenyl ring will appear in the downfield region (typically δ 7.0-8.0 ppm). Due to their distinct chemical environments, they will likely present as a set of multiplets or distinct signals.
-
Methyl Protons: The methyl group attached to the aromatic ring will be a singlet in the aromatic methyl region (around δ 2.2-2.5 ppm).
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet further upfield (typically δ 1.4-1.6 ppm).
-
Amine Proton: The N-H proton of the carbamate will appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.[8] This is invaluable for confirming the carbon framework. The expected ¹³C NMR spectrum for our target compound will show distinct peaks for:
-
The carbons of the aromatic ring (typically in the δ 110-140 ppm range).
-
The carbonyl carbon of the carbamate group (downfield, around δ 150-155 ppm).
-
The quaternary carbon of the tert-butyl group (around δ 80-85 ppm).
-
The methyl carbons of the tert-butyl group (upfield, around δ 28-30 ppm).
-
The methyl carbon attached to the aromatic ring (around δ 17-22 ppm).
Mass Spectrometry: The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[3][4] For this compound, we expect to see:
-
Molecular Ion Peak (M+): A pair of peaks corresponding to the intact molecule, with masses of approximately 285 and 287 amu, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio).
-
Key Fragments: Common fragmentation pathways for tert-butyl carbamates include the loss of the tert-butyl group to give a prominent ion at M-56.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] The IR spectrum of this compound should exhibit characteristic absorption bands for:
-
N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=O Stretch: A strong absorption in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl group of the carbamate.
-
C-N Stretch: An absorption in the 1200-1350 cm⁻¹ region.
-
Aromatic C=C Bends: Several absorptions in the 1400-1600 cm⁻¹ range.
Workflow for Supplier Qualification
A systematic workflow is crucial for ensuring consistent quality of incoming materials. The following diagram illustrates a robust process for the analytical verification of this compound from any supplier.
Caption: A workflow diagram for the analytical qualification of incoming chemical reagents.
In-Depth Analysis and Interpretation: A Guide to What to Look For
A critical eye is essential when interpreting spectral data. Here are some key points to consider for each technique:
-
NMR Spectroscopy:
-
Chemical Shifts: Are the signals in the expected regions of the spectrum? Significant deviations could indicate a different compound altogether.
-
Integration: Do the relative areas under the peaks correspond to the correct number of protons? Incorrect integration ratios are a red flag for impurities.
-
Splitting Patterns: Are the multiplicities of the signals (singlet, doublet, etc.) consistent with the expected neighboring protons?
-
Impurities: Look for small, unidentifiable peaks in the spectrum. These could be residual solvents, starting materials, or byproducts of the synthesis.
-
-
Mass Spectrometry:
-
Molecular Ion: Is the molecular ion peak present and does it have the correct mass-to-charge ratio? The isotopic pattern for bromine should be clearly visible.
-
Fragmentation: Are the major fragment ions consistent with the expected fragmentation pathways? The absence of expected fragments or the presence of unexpected ones can indicate an incorrect structure or the presence of impurities.
-
-
Infrared Spectroscopy:
-
Presence of Key Functional Groups: Confirm the presence of the N-H, C=O, and C-N stretches.
-
Absence of Unwanted Functional Groups: The absence of signals for other functional groups (e.g., a broad O-H stretch for an alcohol) can be just as informative as the presence of expected signals.
-
Data Summary and Comparison
To facilitate a direct comparison of materials from different suppliers or batches, we recommend maintaining a centralized record of all analytical data. The following table provides a template for summarizing your findings.
| Analytical Technique | Expected Data | Supplier A (Batch 1) | Supplier B (Batch 1) |
| ¹H NMR | Predicted shifts, integrations, and multiplicities | ||
| ¹³C NMR | Predicted chemical shifts | ||
| Mass Spec. | Expected m/z for M+ and key fragments | ||
| IR Spec. | Expected absorption bands (cm⁻¹) | ||
| Purity Assessment | >95% (as per CoA) | ||
| Decision | Accept / Reject |
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data.[9][10]
Sample Preparation
-
Ensure all glassware is clean and dry.
-
For NMR analysis, accurately weigh approximately 5-10 mg of the compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
For MS analysis, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For IR analysis, the sample can be analyzed as a thin film (if it is an oil), a KBr pellet (if it is a solid), or using an ATR (Attenuated Total Reflectance) accessory.
¹H and ¹³C NMR Spectroscopy
-
Acquire the spectra on a calibrated NMR spectrometer (a 400 MHz or higher field strength is recommended for better resolution).
-
For ¹H NMR, ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).
-
Acquire the spectrum in positive ion mode.
-
Ensure the mass spectrometer is properly calibrated.
Infrared Spectroscopy
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
The final spectrum will be the ratio of the sample spectrum to the background spectrum.
Conclusion
The quality of your research is directly linked to the quality of your starting materials. By implementing a rigorous analytical verification process for this compound and other critical reagents, you can ensure the reliability and reproducibility of your work. This guide provides the framework for establishing such a process, empowering you to make informed decisions about the suitability of materials from any supplier.
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- Vertex AI Search. (n.d.). 159635-50-4|tert-Butyl bis(2-bromoethyl)
- Vertex AI Search. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate | C12H15BrFNO2 | CID 53432589 - PubChem.
- Vertex AI Search. (n.d.). tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-yl)
- Vertex AI Search. (n.d.). tert-Butyl (2-(3-(2-bromo-4-methylphenyl)propanamido)ethyl)
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- 9. tert-Butyl N-(4-bromo-2-methylphenyl)carbamate | 306937-14-4 [chemicalbook.com]
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A Researcher's Guide to the Strategic Application of tert-Butyl (4-bromo-2-methylphenyl)carbamate in Synthesis
A Cost-Benefit Analysis for Drug Development Professionals
In the competitive landscape of pharmaceutical and materials science research, the efficient construction of complex molecules is paramount. The introduction of substituted aniline moieties is a frequent necessity, and the choice of starting material can have profound implications for the overall cost, timeline, and success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing tert-Butyl (4-bromo-2-methylphenyl)carbamate as a key building block, comparing it with viable synthetic alternatives.
The Central Role of Protected Anilines in Modern Synthesis
This compound is a versatile reagent designed for use in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group offers several advantages: it deactivates the amine towards unwanted side reactions, improves solubility in organic solvents, and can be readily removed under acidic conditions. The bromo- and methyl-substituents on the phenyl ring provide handles for further functionalization, making this a valuable precursor for a wide range of molecular scaffolds.
However, the convenience of a pre-functionalized and protected building block comes at a literal cost. Researchers must weigh the upfront expense of such a reagent against the potential savings in time, resources, and downstream purification efforts. This guide will dissect these factors to provide a clear framework for making an informed decision.
Comparative Analysis: The Synthetic Crossroads
The primary decision point for a researcher needing to incorporate a 4-substituted-2-methylaniline fragment is whether to:
-
Purchase the pre-protected building block: Use this compound directly in a cross-coupling reaction.
-
Synthesize the protected building block in-house: Prepare this compound from a cheaper precursor, 4-bromo-2-methylaniline.
-
Utilize an alternative coupling strategy: Employ the unprotected 4-bromo-2-methylaniline directly in the cross-coupling reaction, or use a different coupling partner such as a boronic acid derivative.
To provide a comprehensive comparison, we will analyze these three routes based on performance and cost.
Performance Evaluation: A Tale of Two Pathways
The success of a synthetic route is not solely defined by the final yield but also by the efficiency of each step, the ease of purification, and the overall robustness of the process.
Route 1 & 2: The Boc-Protected Approach
Utilizing the Boc-protected carbamate in a Suzuki-Miyaura coupling generally leads to cleaner reactions and simpler purification. The protected amine does not interfere with the catalytic cycle, and the increased steric bulk can sometimes influence regioselectivity in complex systems.
Route 3: The Unprotected Aniline Approach
Recent advancements in catalyst and ligand design have made the direct Suzuki-Miyaura coupling of unprotected anilines increasingly viable. This approach eliminates the need for protection and deprotection steps, potentially saving significant time and resources. However, the free amine can sometimes lead to side reactions or catalyst inhibition, requiring careful optimization of reaction conditions.
The following table summarizes the key performance indicators for these approaches, based on representative experimental data from the literature.
| Parameter | This compound | 4-bromo-2-methylaniline (unprotected) | (4-bromo-2-methylphenyl)boronic acid |
| Typical Yield | High (often >85%) | Moderate to High (can be variable, 70-95%) | High (often >90%) |
| Reaction Time | Generally shorter and more predictable | Can be longer and require more optimization | Generally shorter |
| Catalyst Loading | Typically lower | May require higher catalyst/ligand loading | Typically lower |
| Side Reactions | Minimized due to amine protection | Potential for N-arylation or catalyst inhibition | Generally clean |
| Purification | Often straightforward chromatography | Can be more complex due to byproducts | Generally straightforward |
| Overall Steps | Coupling -> Deprotection | Coupling | Coupling |
Experimental Workflow Comparison
The choice of synthetic route directly impacts the experimental workflow. Below are diagrams illustrating the key stages of each approach.
Comparative Synthetic Workflows
Cost-Benefit Analysis: The Bottom Line
To provide a realistic cost comparison, we have compiled approximate pricing for the necessary reagents from various suppliers. Prices can fluctuate, but this analysis offers a representative snapshot for a research-scale synthesis (assuming a 1 mmol scale).
Route 1: Purchase Pre-Protected Reagent
| Reagent | CAS Number | Approx. Price (per gram) | Amount Needed (per mmol) | Cost per Reaction |
| This compound | 306937-14-4 | ~$50 - $150 | 286 mg | ~$14 - $43 |
| Palladium Acetate | 3375-31-3 | ~$100 - $200 | 2.2 mg (1 mol%) | ~$0.22 - $0.44 |
| SPhos | 657408-07-6 | ~$50 - $100 | 8.2 mg (2 mol%) | ~$0.41 - $0.82 |
| Potassium Carbonate | 584-08-7 | ~$0.10 | 276 mg (2 mmol) | <$0.01 |
| Toluene | 108-88-3 | ~$0.10/mL | 5 mL | ~$0.50 |
| Trifluoroacetic Acid (for deprotection) | 76-05-1 | ~$0.50/mL | 1 mL | ~$0.50 |
| Dichloromethane (for deprotection) | 75-09-2 | ~$0.10/mL | 5 mL | ~$0.50 |
| Total Estimated Cost | ~$16 - $46 |
Route 2: In-House Synthesis of Protected Reagent
| Reagent | CAS Number | Approx. Price (per gram) | Amount Needed (per mmol) | Cost per Reaction |
| 4-bromo-2-methylaniline | 583-75-5 | ~$2.75 | 186 mg | ~$0.51 |
| Di-tert-butyl dicarbonate | 24424-99-5 | ~$1.70 | 240 mg (1.1 mmol) | ~$0.41 |
| Triethylamine | 121-44-8 | ~$0.20/mL | 0.17 mL (1.2 mmol) | ~$0.03 |
| Dichloromethane (for protection) | 75-09-2 | ~$0.10/mL | 10 mL | ~$1.00 |
| Subsequent Coupling and Deprotection | ~$1.63 - $2.76 | |||
| Total Estimated Cost | ~$3.58 - $4.71 |
Route 3: Unprotected Aniline Coupling
| Reagent | CAS Number | Approx. Price (per gram) | Amount Needed (per mmol) | Cost per Reaction |
| 4-bromo-2-methylaniline | 583-75-5 | ~$2.75 | 186 mg | ~$0.51 |
| Palladium Acetate | 3375-31-3 | ~$100 - $200 | 4.5 mg (2 mol%) | ~$0.45 - $0.90 |
| SPhos | 657408-07-6 | ~$50 - $100 | 16.4 mg (4 mol%) | ~$0.82 - $1.64 |
| Potassium Carbonate | 584-08-7 | ~$0.10 | 276 mg (2 mmol) | <$0.01 |
| Toluene | 108-88-3 | ~$0.10/mL | 5 mL | ~$0.50 |
| Total Estimated Cost | ~$2.28 - $3.56 |
Alternative Strategy: Using a Boronic Acid
| Reagent | CAS Number | Approx. Price (per gram) | Amount Needed (per mmol) | Cost per Reaction |
| (4-bromo-2-methylphenyl)boronic acid | 221006-71-9 | ~$27.60 | 215 mg | ~$5.93 |
| Coupling Partner (e.g., Aryl Halide) | - | Variable | Variable | Variable |
| Catalyst, Base, Solvent | ~$1.13 - $1.76 | |||
| Total Estimated Cost (excluding coupling partner) | ~$7.06 - $7.69 |
Cost-Benefit Summary
-
Purchasing this compound is the most expensive option on a per-reaction basis but offers the highest convenience and potentially the fastest route to the desired product with the least amount of upfront synthetic work.
-
In-house synthesis of the protected reagent offers a significant cost saving on materials but adds an extra synthetic step with associated time and resource costs for reaction setup, monitoring, workup, and purification.
-
Directly coupling the unprotected aniline is the most cost-effective approach in terms of starting materials and number of synthetic steps. However, it may require more extensive optimization of the coupling reaction to achieve high yields and may present more challenges in purification.
-
Using the corresponding boronic acid is a viable alternative, but the higher cost of the boronic acid makes it less economical than the unprotected aniline route for introducing the same moiety.
Experimental Protocols
Protocol 1: Synthesis of this compound
Boc-Protection Workflow
-
To a solution of 4-bromo-2-methylaniline (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), palladium acetate (0.01-0.05 equiv), SPhos (0.02-0.10 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected amine.
Conclusion and Recommendations
The choice between purchasing this compound and pursuing alternative synthetic routes is a nuanced decision that depends on the specific priorities of the research project.
-
For rapid lead optimization and library synthesis , where time and speed are of the essence, the higher cost of the pre-protected reagent is often justified by the convenience and reliability it offers.
-
For process development and scale-up campaigns , where cost of goods is a critical factor, the in-house synthesis of the protected intermediate or, preferably, the development of a robust protocol for the direct coupling of the unprotected 4-bromo-2-methylaniline, will be the more economically viable strategies. The direct coupling route, if successfully optimized, presents the most atom- and step-economical approach.
Ultimately, researchers must conduct a thorough evaluation of their project's specific needs, timelines, and budget to determine the most advantageous synthetic strategy. This guide provides the foundational data and experimental frameworks to support that critical decision-making process.
References
A Comparative Guide to Assessing the Purity of Commercial tert-Butyl (4-bromo-2-methylphenyl)carbamate
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible, reliable, and safe outcomes. Tert-butyl (4-bromo-2-methylphenyl)carbamate is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the reaction yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of commercially available this compound.
The methodologies presented herein are designed to be self-validating, providing a comprehensive and trustworthy assessment of product quality. We will delve into the "why" behind experimental choices, offering insights gleaned from years of practical experience in the field.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic application of multiple orthogonal methods. For this compound, a combination of chromatography and spectroscopy is indispensable.
Workflow for Purity Assessment
Caption: Overall workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for quantifying the purity of non-volatile organic compounds and is particularly well-suited for carbamates.[1] It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[1]
Expertise & Experience: The choice of a C18 reversed-phase column is standard for compounds of this polarity. The gradient elution, starting with a higher aqueous composition and moving towards a higher organic composition, ensures that both polar and non-polar impurities are effectively separated and eluted from the column. The addition of a small amount of acid (like formic or trifluoroacetic acid) to the mobile phase helps to sharpen peaks by protonating any ionizable groups, leading to more consistent retention times.[2] UV detection at a wavelength where the aromatic ring absorbs strongly provides excellent sensitivity for both the parent compound and related aromatic impurities.
Comparative HPLC Purity Analysis
| Parameter | Lot A | Lot B (Alternative Supplier) | In-house Reference Standard |
| Purity (by Area %) | 98.7% | 99.5% | ≥99.8% |
| Major Impurity 1 (RT 5.2 min) | 0.8% | 0.2% | <0.05% |
| Major Impurity 2 (RT 8.9 min) | 0.3% | 0.15% | <0.05% |
| Total Impurities | 1.3% | 0.5% | <0.2% |
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of an organic compound and is a powerful tool for identifying and quantifying impurities.[4] Both ¹H and ¹³C NMR are vital for confirming the identity of this compound.[1]
Expertise & Experience: ¹H NMR is particularly useful for detecting residual solvents and proton-containing impurities. The integration of the signals can be used for semi-quantitative analysis against a known internal standard. ¹³C NMR, while less sensitive, provides a unique fingerprint of the carbon skeleton, confirming the presence of all expected carbon environments. Any significant unassigned peaks in either spectrum are indicative of impurities.
Comparative NMR Data
| Parameter | Lot A | Lot B (Alternative Supplier) | In-house Reference Standard |
| ¹H NMR | Conforms to structure. | Conforms to structure. | Conforms to structure. |
| ¹³C NMR | Conforms to structure. | Conforms to structure. | Conforms to structure. |
| Residual Solvents | Acetone (0.1%), Dichloromethane (0.05%) | Acetone (0.05%) | Not Detected |
| Unidentified Impurity Peaks | Minor peaks at 7.8 and 3.9 ppm. | No significant unassigned peaks. | No unassigned peaks. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher).[3]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to known literature values or a reference standard. Integrate all peaks and identify any signals that do not correspond to the target molecule or the solvent.
Mass Spectrometry (MS): Unveiling Molecular Weight and Impurity Identity
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and identifying unknown impurities.[4] When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.[6]
Expertise & Experience: For this compound, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[7] Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom in the molecule.[7] This isotopic signature is also invaluable for identifying bromine-containing impurities.
Comparative Mass Spectrometry Data
| Parameter | Lot A | Lot B (Alternative Supplier) | In-house Reference Standard |
| Molecular Ion (m/z) | 286.0/288.0 (M/M+2) | 286.0/288.0 (M/M+2) | 286.0/288.0 (M/M+2) |
| Fragmentation Pattern | Consistent with structure. | Consistent with structure. | Consistent with structure. |
| Impurity Masses Detected | m/z 365.9/367.9 (dibrominated species) | Minor unknown at m/z 205.1 | No significant impurities detected. |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Chromatographic Conditions: Utilize the same HPLC method as described above to ensure correlation of peaks.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.
-
Mass Analyzer Scan Range: Scan a mass range that encompasses the expected molecular weight of the parent compound and potential impurities (e.g., m/z 100-500).
-
Data Analysis: Examine the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern. Analyze the mass spectra of any impurity peaks to aid in their identification.
Thermal Analysis: Assessing Physical Properties and Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical properties and thermal stability of a substance.[8][9] DSC can be used to determine the melting point and assess purity, while TGA measures changes in mass as a function of temperature, indicating the presence of volatile impurities or decomposition.
Expertise & Experience: A pure, crystalline organic compound will typically exhibit a sharp melting point. Impurities tend to depress and broaden the melting range.[10] TGA can provide quantitative information about the amount of volatile content (e.g., water or residual solvents) that may not be easily detected by other methods.
Comparative Thermal Analysis Data
| Parameter | Lot A | Lot B (Alternative Supplier) | In-house Reference Standard |
| Melting Point (DSC) | 91-93 °C | 92.5-93.5 °C | 93.0-93.5 °C |
| Weight Loss up to 100°C (TGA) | 0.2% | 0.08% | <0.05% |
| Decomposition Onset (TGA) | ~150 °C | ~155 °C | ~155 °C |
Experimental Protocol: DSC and TGA
-
Instrumentation: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum).
-
DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the heat flow as a function of temperature to determine the melting endotherm.
-
TGA Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. Record the mass change as a function of temperature.
Trustworthiness: A Self-Validating System
The combination of these orthogonal techniques creates a self-validating system for purity assessment.
Caption: Inter-validation of analytical techniques for a trustworthy purity assessment.
For instance, an impurity peak observed in HPLC can be further investigated by LC-MS to determine its molecular weight. This information, combined with NMR data, can often lead to the structural elucidation of the impurity. Similarly, residual solvents detected by ¹H NMR should be consistent with any mass loss observed at lower temperatures in TGA. This cross-correlation of data from different analytical principles provides a high degree of confidence in the final purity assessment.
Conclusion and Recommendations
Based on the comparative data, Lot B from the alternative supplier demonstrates superior purity compared to Lot A. It exhibits a higher purity by HPLC, a lower total impurity content, no significant unassigned peaks in the NMR spectra, and a sharper melting point with less volatile content. While both lots conform to the basic structural identity of this compound, the lower impurity profile of Lot B makes it the more reliable choice for demanding applications in drug discovery and development, where even minor impurities can have unforeseen consequences on downstream chemistry and biological assays.
For critical applications, it is always recommended to qualify commercial starting materials against a well-characterized in-house or third-party reference standard using a multi-technique approach as outlined in this guide. This ensures the consistency and reliability of your research and development efforts.
References
- Benchchem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Isotopic Purity of Methyl Carbamate-d3: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
- NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
- TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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- 2. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 8. mt.com [mt.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. tutorchase.com [tutorchase.com]
A Guide to Reproducible Cross-Coupling Reactions Using tert-Butyl (4-bromo-2-methylphenyl)carbamate
Introduction: The Challenge of Consistency with a Versatile Building Block
tert-Butyl (4-bromo-2-methylphenyl)carbamate is a vital building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a reactive aryl bromide handle, a sterically influential ortho-methyl group, and a stable Boc-protecting group, makes it an ideal precursor for introducing substituted aniline moieties via palladium-catalyzed cross-coupling reactions. Arylamines are privileged structures found in a multitude of bioactive molecules, making reliable access to them a critical objective in drug discovery pipelines.
However, the very features that make this reagent valuable also present significant challenges to reaction reproducibility. Steric hindrance from the ortho-methyl group can impede catalytic cycles, while the stability of the Boc-carbamate is highly condition-dependent. Achieving consistent, high-yielding results requires more than just a generic protocol; it demands a deep, mechanistic understanding of the reaction parameters and their interplay.
This guide provides a comprehensive comparison of reaction conditions for the two most common applications of this substrate—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data-driven recommendations to transform inconsistent reactions into robust, scalable, and reproducible synthetic assets.
Part 1: Deconstructing the Substrate: Key Factors Influencing Reactivity
The reactivity of this compound is governed by three distinct structural features. Understanding their individual and combined effects is the foundation of rational protocol design.
-
The Aryl Bromide: The C(sp²)-Br bond is the primary site of reactivity, readily undergoing oxidative addition to a Pd(0) catalyst. Its reactivity is intermediate between more reactive aryl iodides and less reactive aryl chlorides, offering a good balance of stability and reactivity.
-
The ortho-Methyl Group: This group imparts significant steric bulk around the reaction center. This steric hindrance can slow down the crucial oxidative addition step and, more significantly, the final reductive elimination step of the catalytic cycle.[1][2] Overcoming this requires carefully selected ligands that are both bulky enough to promote reductive elimination and electronically rich enough to facilitate oxidative addition.[3]
-
The tert-Butoxycarbonyl (Boc) Group: As a protecting group, the Boc-carbamate is generally stable to basic and nucleophilic conditions common in cross-coupling.[4][5] However, it is highly sensitive to acid.[6] Any acidic conditions, even those generated in situ from side reactions or impurities, can lead to premature deprotection, complicating the reaction mixture and purification. The carbamate's carbonyl oxygen can also act as a weak Lewis base, potentially interacting with the metal center under specific conditions.[7]
Part 2: Achieving Reproducibility in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For a sterically hindered substrate like this compound, success hinges on the precise combination of catalyst, ligand, base, and solvent.
Core Challenges & Mechanistic Considerations
-
Slow Oxidative Addition/Reductive Elimination: The primary hurdle is steric hindrance. The catalytic cycle can stall, leading to low conversion and the formation of byproducts from catalyst decomposition or side reactions like hydrodehalogenation (replacement of -Br with -H).
-
Role of the Ligand: The ligand is arguably the most critical variable. For hindered substrates, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[1][8] They form stable, monoligated Pd(0) species that are highly active and promote the difficult reductive elimination step.[1]
-
Role of the Base: The base is not merely a spectator; it is integral to the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10] The choice of base and solvent system (e.g., biphasic vs. homogeneous) can dramatically affect reaction rates and yields.[11]
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The following table summarizes experimental data from literature on analogous sterically hindered aryl bromides, providing a clear comparison of critical reaction parameters.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Bulky biarylphosphine ligands are highly effective for hindered substrates. A biphasic system with a phosphate base is a robust starting point.[8] |
| Pd₂(dba)₃ (1 mol%) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | >90 | Trialkylphosphines are excellent, but can be pyrophoric. Use as a more stable HBF₄ salt is common.[10] |
| [Pd(IPr)Cl₂]₂ (1 mol%) | IPr (NHC) | t-BuOK | Dioxane | 80 | >99 | N-Heterocyclic Carbene (NHC) ligands offer exceptional activity and stability, often outperforming phosphines for challenging couplings.[1] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | <40 | "Classical" conditions with less bulky ligands like PPh₃ are often ineffective for sterically demanding partners, leading to poor reproducibility. |
Workflow for a Reproducible Suzuki-Miyaura Coupling
Caption: Experimental workflow for a robust Suzuki-Miyaura coupling.
Protocol 1: High-Yield Suzuki Coupling of this compound
This protocol is designed as a self-validating system, incorporating in-process controls.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv), finely powdered
-
Anhydrous, degassed 1,4-dioxane
-
Deionized water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to form a ~0.2 M solution with respect to the carbamate (e.g., 5 mL dioxane and 0.5 mL water per mmol).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. The mixture will be heterogeneous.
-
Monitoring (Self-Validation): After 1 hour, and every 2 hours thereafter, take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC and/or LC-MS. The reaction is complete upon full consumption of the starting carbamate.[12]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL/mmol) and water (10 mL/mmol). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Part 3: Mastering the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forging C-N bonds, directly relevant to synthesizing the arylamine core.[13][14] Reproducibility again depends on mitigating steric effects and preventing side reactions.
Core Challenges & Mechanistic Considerations
-
Catalyst Inhibition: Both the amine nucleophile and the resulting arylamine product can coordinate to the palladium center, potentially inhibiting the catalyst. Modern bulky ligands help to minimize this issue.
-
Base Selection: A strong, non-nucleophilic base is critical.[15] Sodium tert-butoxide (NaOtBu) is the most common choice. It is strong enough to deprotonate the amine (or amine-Pd complex) to generate the active nucleophile but is too bulky to compete as a nucleophile itself.
-
Ammonia Equivalents: If the goal is to install a primary amine (-NH₂), using ammonia gas directly is challenging due to its high volatility and tendency to strongly bind palladium.[13] Therefore, "ammonia equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a separate hydrolysis step.[14]
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Amine Source | Solvent | Temp (°C) | Yield (%) | Key Insight |
| Pd₂(dba)₃ (1-2 mol%) | XPhos | NaOtBu | Secondary Amine | Toluene | 100 | >95 | The combination of a bulky biarylphosphine ligand and a strong, non-nucleophilic base is the gold standard for many aminations.[14][15] |
| [Pd(allyl)Cl]₂ (1 mol%) | t-BuXPhos | LiHMDS | Primary Amine | Dioxane | 100 | ~90 | LiHMDS is an effective base, particularly for coupling primary amines, and can improve tolerance to other functional groups.[15] |
| Pd(OAc)₂ (2 mol%) | Josiphos | NaOtBu | Ammonia equiv. | Toluene | 110 | >85 | Ferrocene-based ligands like Josiphos are highly effective, especially for the challenging coupling with ammonia equivalents.[13][14] |
| Pd(OAc)₂ (2 mol%) | BINAP | Cs₂CO₃ | Secondary Amine | Toluene | 110 | <50 | Bidentate ligands like BINAP, while useful in some contexts, are often less effective for hindered substrates compared to modern monophosphine ligands.[13] |
Protocol 2: Reproducible Buchwald-Hartwig Amination with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction tube or flask equipped with a stir bar.
-
Reagent Addition: Outside the glovebox, add this compound. Seal the vessel with a septum, and evacuate and backfill with argon three times.
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (~0.2 M) followed by the secondary amine via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS to confirm the consumption of the starting material.[16][17]
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Part 4: Troubleshooting Guide for Non-Reproducible Reactions
When a reaction fails to reproduce, a systematic approach to troubleshooting is essential. The following decision tree can help diagnose common issues.
Caption: Troubleshooting decision tree for cross-coupling reactions.
Conclusion
Reproducibility in reactions involving this compound is not a matter of chance, but a direct result of informed experimental design. The steric hindrance imparted by the ortho-methyl group necessitates the use of modern, bulky, electron-rich ligands that can facilitate the challenging steps of the catalytic cycle. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, careful selection of the ligand, base, and solvent, combined with rigorous adherence to inert atmosphere techniques and in-process reaction monitoring, are the pillars of success. By moving beyond generic conditions and adopting the robust, mechanistically-grounded protocols detailed in this guide, researchers can unlock the full synthetic potential of this versatile building block, ensuring consistent and scalable results for their discovery and development programs.
References
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). RSC Publishing.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@UARK.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2018). ResearchGate.
- MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. (2017). Purdue University Graduate School.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2018). Virginia Tech.
- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2018). ResearchGate.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). RSC Publishing.
- Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. (2001). Organic Chemistry Portal.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2021). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). National Center for Biotechnology Information.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2023). ACS Publications.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2022). ResearchGate.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd..
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (n.d.). Benchchem.
- Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. (2006). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). PubMed.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). ResearchGate.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Center for Biotechnology Information.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press.
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- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
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- 17. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of tert-Butyl (4-bromo-2-methylphenyl)carbamate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of tert-Butyl (4-bromo-2-methylphenyl)carbamate and its derivatives. This class of molecules holds significance as intermediates in the synthesis of various biologically active compounds. Due to their structural nuances, a multi-faceted spectroscopic approach is imperative for definitive characterization. This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering insights into their application for confirming the structure of these carbamate derivatives.
The Imperative of Orthogonal Spectroscopic Techniques
No single spectroscopic technique can unequivocally determine the structure of a complex organic molecule. Each method probes different aspects of the molecular architecture. By employing a combination of techniques, we create a self-validating system where the data from each analysis corroborates the others, leading to a high degree of confidence in the assigned structure. This is particularly crucial in regulated environments such as drug development, where accuracy and reproducibility are paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict a characteristic spectrum based on its structure and data from analogous compounds.[1]
Expected ¹H NMR Spectral Features:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (t-Bu) | ~1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons. |
| Methyl (Ar-CH₃) | ~2.2 - 2.4 | Singlet (s) | 3H | The methyl group attached to the aromatic ring is slightly deshielded by the ring current. |
| Amine (N-H) | ~6.5 - 7.5 | Broad Singlet (br s) | 1H | The chemical shift can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen bonding. |
| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet (m) | 3H | The protons on the substituted benzene ring will exhibit complex splitting patterns due to their coupling with each other. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and an accumulation of 16-32 scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and improve signal-to-noise.
Expected ¹³C NMR Spectral Features:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃) | ~28 | The methyl carbons of the tert-butyl group are in a shielded environment. |
| tert-Butyl (quaternary C) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| Methyl (Ar-CH₃) | ~17-20 | A typical chemical shift for a methyl group attached to an aromatic ring. |
| Aromatic (C-Br) | ~115-120 | The carbon atom directly bonded to bromine is shielded due to the heavy atom effect. |
| Aromatic (C-H & C-N) | ~120-140 | The chemical shifts of the other aromatic carbons are influenced by the substituents. |
| Carbamate (C=O) | ~153 | The carbonyl carbon of the carbamate group is significantly deshielded.[1] |
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample preparation is the same as for ¹H NMR. The data acquisition parameters will differ, requiring a larger number of scans (e.g., 1024 or more) and a wider spectral width.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Key IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3400 | Medium, Sharp | Characteristic of the N-H bond in the carbamate group.[2][3] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the tert-butyl and methyl groups. |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong, Sharp | A key diagnostic peak for the carbamate functional group.[4] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Vibrations of the carbon-carbon bonds within the benzene ring. |
| C-N Stretch | 1200 - 1350 | Medium | Stretching vibration of the carbon-nitrogen bond in the carbamate.[3] |
| C-O Stretch | 1000 - 1300 | Strong | Stretching vibration of the carbon-oxygen bonds in the carbamate. |
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background and generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
Expected Mass Spectrometric Data for this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.05 g/mol for C₁₂H₁₆BrNO₂). A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways: Carbamates often undergo characteristic fragmentation patterns.[5] Common fragmentations for this molecule could include:
-
Loss of the tert-butyl group (-57 Da) to give a prominent ion.
-
Loss of isobutylene (-56 Da) from the tert-butyl group.
-
Cleavage of the carbamate bond.
-
Experimental Protocol for Mass Spectrometry (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column for separation prior to MS analysis. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions, paying close attention to the bromine isotopic pattern.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Provides detailed structural information; quantitative. | Can have complex spectra; sensitive to sample purity. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Directly probes the carbon framework; less spectral overlap. | Low sensitivity; requires longer acquisition times. |
| IR Spectroscopy | Presence of key functional groups. | Fast, simple, and non-destructive. | Provides limited structural information; not quantitative. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula with high resolution MS. | Can be destructive; interpretation of fragmentation can be complex. |
Conclusion: A Synergistic Approach for Unambiguous Confirmation
The structural confirmation of this compound and its derivatives is best achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the fundamental framework of the molecule, IR spectroscopy confirms the presence of the critical carbamate functionality, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. By integrating the data from these orthogonal techniques, researchers can confidently and definitively characterize their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
- Chen, J. T., & Benson, W. R. (Year). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]
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Al-Ogaidi, I., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules. [Link]
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Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. [Link]
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Haj A. A., et al. (2007). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A. [Link]
-
Damico, J. N., & Benson, W. R. (1965). Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Analytical Chemists. [Link]
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]
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Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]
-
He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies. [Link]
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Scite. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Scite. [Link]
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Supporting Information. (n.d.). [Source not further specified]. [Link]
-
mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. mzCloud. [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
ResearchGate. (n.d.). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate. [Link]
-
PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. PubChem. [Link]
-
PubChem. (n.d.). methyl N-[4-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]carbamate. PubChem. [Link]
-
Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
PubChem. (n.d.). (3-Bromo-5-methylphenyl) carbamate. PubChem. [Link]
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S. G. K. N. & S. G. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets. [Link]
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Power, J. D., et al. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors. Drug Testing and Analysis. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
Journal of Emerging Investigators. (2021). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. PubChem. [Link]
-
Hoffman Fine Chemicals. (n.d.). tert-Butyl N-(2-bromo-4-methyl-6-nitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate. Hoffman Fine Chemicals. [Link]
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Yield Comparison for Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl (4-bromo-2-methylphenyl)carbamate: A Senior Application Scientist's Guide
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to efficiently construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The strategic functionalization of aromatic scaffolds allows for the fine-tuning of molecular properties, influencing everything from biological activity to photophysical characteristics. tert-Butyl (4-bromo-2-methylphenyl)carbamate is a valuable building block in this context. Its structure presents a handle for modification—the bromine atom—and a protected amine, making it a versatile precursor for a variety of complex molecules. The ortho-methyl group introduces steric hindrance, which can present challenges for catalytic transformations, making the choice of coupling methodology critical for achieving optimal yields.
This guide provides an in-depth comparative analysis of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will delve into the mechanistic underpinnings of each reaction, provide robust experimental protocols, and present a comparative analysis of expected yields based on available literature data for structurally similar substrates. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
At the heart of these powerful transformations lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While each named reaction has its unique nuances, they all share a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation (for Suzuki) or a related coupling step, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The efficiency of each step, and thus the overall yield, is highly dependent on the choice of catalyst, ligands, base, solvent, and the electronic and steric properties of the substrates. The ortho-methyl group on our target substrate, for example, can impede the oxidative addition step and the subsequent reductive elimination, necessitating carefully optimized conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds from aryl halides and organoboron reagents. Its advantages include mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.
Mechanistic Considerations
The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The subsequent and often rate-limiting step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Yield Comparison and Discussion
Table 1: Suzuki Coupling Yields for a Structurally Similar Substrate
| Coupling Partner (Boronic Acid) | Product | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Mono-substituted biaryl | 40 | [1][2] |
| 4-Formylphenylboronic acid | Mono-substituted biaryl | 33 | [1][2] |
| Thiophen-3-ylboronic acid | Mono-substituted biaryl | 38 | [1][2] |
These moderate yields suggest that the steric hindrance from the ortho-methyl group on the 4-bromo-2-methylaniline core presents a significant challenge to the catalytic system. It is reasonable to hypothesize that this compound would exhibit similar reactivity, with yields likely falling in the 30-50% range under these conditions. Furthermore, studies on the nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates have shown that non-fused aryl carbamates can be challenging substrates, often resulting in modest yields.[4][5] This suggests that the electronic nature of the carbamate group, in addition to the steric hindrance, may play a role in the reaction's efficiency. Optimization of the ligand, catalyst, and base would be crucial to improving these yields.
The Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is the most widely employed method for coupling terminal alkynes with aryl or vinyl halides. The resulting aryl alkynes are versatile intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.
Mechanistic Considerations
The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt. The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl alkyne product. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and the toxicity of copper. In these systems, the alkyne is thought to coordinate directly to the palladium center after deprotonation by the amine base.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dilute the residue with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Yield Comparison and Discussion
Table 2: Representative Yields for Sonogashira Coupling of Various Aryl Bromides
| Aryl Bromide | Terminal Alkyne | Yield (%) | Reference/Note |
| 4-Bromobenzonitrile | Phenylacetylene | 92 | [2] (Copper-free) |
| 4'-Bromoacetophenone | Phenylacetylene | 88 | [2] (Copper-free) |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | 95 | [6] |
| Bromobenzene | Phenylacetylene | 70-80 | General expectation |
The substrates in Table 2 are generally activated by electron-withdrawing groups, which facilitates the oxidative addition step. Our target molecule, with its electron-donating carbamate and sterically hindering ortho-methyl group, is expected to be less reactive. Therefore, achieving high yields may require more forcing conditions, such as higher temperatures or the use of more sophisticated, bulky phosphine ligands (e.g., XPhos, SPhos) that are known to promote the coupling of challenging substrates. One could anticipate yields in the range of 50-70% under optimized conditions, with the potential for lower yields if standard conditions (e.g., Pd(PPh₃)₂Cl₂/CuI) are employed.
The Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the coupling of aryl halides with a wide range of primary and secondary amines. It has largely replaced harsher classical methods like the Ullmann condensation.
Mechanistic Considerations
Similar to the other cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the coordinated amine to form a palladium-amido complex. This is often the rate-determining step. The cycle is completed by reductive elimination of the arylamine product, regenerating the active Pd(0) catalyst.
Sources
- 1. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the green chemistry metrics of tert-Butyl (4-bromo-2-methylphenyl)carbamate synthesis
An In-Depth Evaluation of Green Chemistry Metrics for the Synthesis of tert-Butyl (4-bromo-2-methylphenyl)carbamate
For professionals in drug development and fine chemical synthesis, the production of key intermediates like this compound is a routine yet critical task. This carbamate serves as a versatile building block, particularly in the synthesis of pharmacologically active molecules. However, as the chemical industry pivots towards sustainability, it is no longer sufficient to merely achieve a high yield. We must critically evaluate the environmental footprint of our synthetic routes.
This guide provides a comparative analysis of two distinct synthetic pathways to this compound. We will move beyond traditional yield-based assessments to a more holistic evaluation using key green chemistry metrics: Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. Through detailed experimental protocols and quantitative data, this document will illustrate how strategic choices in reagents and reaction conditions can dramatically reduce waste and improve the overall sustainability of the synthesis.
The Metrics of "Green" Synthesis: A Primer
Before delving into the specific synthetic routes, it is essential to define the metrics that will form the basis of our comparison.
-
Atom Economy (AE): Introduced by Barry Trost, this metric calculates the theoretical efficiency of a reaction by determining how much of the reactants' mass is incorporated into the desired product.[1][2] It is a measure of intrinsic efficiency, ignoring yield and solvent waste.
-
Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[3]
-
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute's Pharmaceutical Roundtable, PMI is a more comprehensive metric that measures the total mass used to produce a specified mass of product.[4][5] This includes reactants, solvents, reagents, and process water. A lower PMI indicates a more efficient and less wasteful process.[6]
-
Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)[5]
-
-
E-Factor: Developed by Roger Sheldon, the E-Factor directly quantifies the amount of waste produced per unit of product.[1] The simple relationship between PMI and E-Factor is E-Factor = PMI - 1.[7][8] It starkly highlights the wastefulness of a process.
Route 1: The Traditional Two-Step Synthesis
This pathway represents a conventional approach, often found in older literature, which prioritizes reaction efficacy and simplicity without explicit consideration for environmental impact. It involves the bromination of 2-methylaniline using liquid bromine in a chlorinated solvent, followed by a standard Boc-protection.
Experimental Protocol: Route 1
Step 1a: Bromination of 2-methylaniline
-
In a well-ventilated fume hood, dissolve 2-methylaniline (10.72 g, 100 mmol) in dichloromethane (DCM, 200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of liquid bromine (15.98 g, 100 mmol) in DCM (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methylaniline. (Assumed yield: 90%, 16.74 g).
Step 1b: Boc Protection of 4-bromo-2-methylaniline
-
Dissolve the 4-bromo-2-methylaniline (16.74 g, 90 mmol, from Step 1a) in DCM (200 mL).
-
Add triethylamine (13.7 mL, 99 mmol) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (20.58 g, 94.5 mmol) portion-wise at room temperature.
-
Stir the mixture for 12 hours at room temperature.
-
Wash the reaction mixture with 1M HCl (aq), followed by saturated sodium bicarbonate (aq), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to obtain this compound. (Assumed yield: 95%, 24.46 g).
Hazards and Environmental Concerns of Route 1
-
Liquid Bromine: Highly corrosive, toxic, and volatile. Poses significant handling risks.
-
Dichloromethane (DCM): A suspected carcinogen and a volatile organic compound (VOC) that contributes to the formation of ground-level ozone.[9][10] Its use is increasingly restricted.[10]
-
Di-tert-butyl dicarbonate ((Boc)₂O): While a common reagent, it is a flammable solid, fatal if inhaled, and causes serious eye damage and skin irritation.[11][12]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. jocpr.com [jocpr.com]
- 3. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 7. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Dichloromethane (DCM) [utslappisiffror.naturvardsverket.se]
- 10. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]
- 11. aksci.com [aksci.com]
- 12. carlroth.com [carlroth.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of tert-Butyl (4-bromo-2-methylphenyl)carbamate
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management of chemical waste, particularly for compounds with nuanced hazard profiles like tert-Butyl (4-bromo-2-methylphenyl)carbamate, is a critical component of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of this halogenated carbamate, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: More Than Just a Carbamate
This compound, while not as extensively characterized as some commercial pesticides, belongs to two chemical classes that necessitate careful handling and disposal: carbamates and halogenated organic compounds.
-
Carbamate Moiety: Carbamates as a class can exhibit a range of biological activities. While primarily known as acetylcholinesterase inhibitors in pesticides, it is prudent to handle all novel carbamates with caution, assuming potential toxicity.
-
Halogenated Aromatic Structure: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic wastes. Combustion of such compounds can produce hazardous byproducts like hydrogen bromide, necessitating disposal in specialized, high-temperature incinerators equipped with appropriate scrubbers.
Based on data from structurally similar compounds, this compound should be regarded as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all relevant safety precautions are in place. This is not merely a suggestion but a foundational requirement for safe laboratory practice.
| Hazard Class | Required Personal Protective Equipment (PPE) |
| Eye/Face Protection | ANSI-approved safety goggles with side-shields or a face shield. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice). A fully buttoned lab coat is mandatory. For large quantities, consider a chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Table 1: Essential Personal Protective Equipment
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Step 1: Waste Segregation - The First Line of Defense
Proper segregation prevents dangerous chemical reactions and ensures cost-effective and compliant disposal.
-
Solid Waste:
-
Collect unadulterated, solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Do not mix with non-halogenated organic waste, aqueous waste, or any other waste stream.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing papers, and pipette tips that have come into direct contact with the compound must be disposed of as hazardous solid waste.
-
Place these items in a designated, lined container for halogenated organic solid waste.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a dedicated, labeled container for halogenated organic liquid waste.
-
Ensure the container is compatible with the solvent used.
-
Do not mix with other liquid waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Containerization and Labeling - Clarity is Key
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Container Selection: Use only approved hazardous waste containers that are in good condition with a secure, threaded cap.
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the physical state (solid or liquid) and the approximate quantity.
-
Include the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Crucially, you must assign the correct Resource Conservation and Recovery Act (RCRA) waste code.
-
Step 3: Determining the RCRA Waste Code
The RCRA provides a comprehensive framework for managing hazardous waste. While a specific listing for this compound may not exist, it will likely fall under the following categories:
-
U-Listed Wastes (Toxic Wastes): If the compound is an unused commercial chemical product, it may be classified under a "U" code. Carbamate-based pesticides are often found on this list (e.g., U279 for Carbaryl). While not a pesticide, the carbamate structure warrants consideration of this category. A conservative approach would be to consult with your EHS department to determine if a generic carbamate code is applicable.
-
Characteristic Wastes (D-Codes): If the waste exhibits specific characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity), it must be assigned a "D" code. While this compound is not expected to be ignitable, corrosive, or reactive, its toxicity profile is the primary concern.
-
F-Listed Wastes (Non-specific Source Wastes): This category includes wastes from common industrial processes. For a research setting, this is less likely to apply to the pure compound but could be relevant for solvent mixtures. For instance, spent halogenated solvents used in a process with this compound might be classified under codes like F001 or F002.[1][2]
Given the nature of the compound, it is most likely to be managed as a toxic organic waste. Consult your institution's EHS department for the precise RCRA code to be used. They will have the final say based on local and federal regulations.
Figure 1: Decision workflow for the segregation and disposal of this compound waste.
Step 4: Storage Pending Disposal
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
Step 5: Final Disposal - The Role of a Licensed Professional
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3]
-
Engage a Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional hazardous waste disposal service.[3]
-
Hazardous Waste Manifest: For every off-site shipment of hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This is a multi-part form that tracks the waste from the generator to the final disposal facility, creating a "cradle-to-grave" record of the waste's journey.[4][5] The generator of the waste is legally responsible for the correct completion of this manifest.
-
Transportation: The transport of the waste must comply with Department of Transportation (DOT) regulations for hazardous materials.[6] This includes proper packaging, marking, and labeling of the shipping containers.
-
Ultimate Destruction: The most appropriate and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration . This process ensures the complete destruction of the organic molecule and allows for the capture and neutralization of acidic gases (like HBr) in a scrubber system.
Chemical Incompatibilities
To ensure safe storage and handling, it is important to be aware of potential chemical incompatibilities.
| Incompatible Materials | Rationale |
| Strong Oxidizing Agents | May lead to vigorous, exothermic reactions. |
| Strong Acids | Can potentially hydrolyze the carbamate linkage, though this is generally slow. |
| Strong Bases | Can promote the hydrolysis of the carbamate. |
Table 2: Key Chemical Incompatibilities
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of chemical research. By understanding the compound's hazard profile, adhering to a strict waste segregation and labeling protocol, and partnering with certified professionals for final disposal, researchers can ensure they are not only compliant with all relevant regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local and federal regulations.
References
-
Department of Toxic Substances Control. Hazardous Waste Manifest Information. [Link]
-
U.S. Environmental Protection Agency. Uniform Hazardous Waste Manifest: Instructions, Sample Form and Continuation Sheet. [Link]
-
eCFR. 49 CFR 172.205 -- Hazardous waste manifest. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]
-
U.S. Compliance. DOT Hazardous Materials – Understanding the Core Requirements. [Link]
Sources
Operational Guide to Personal Protective Equipment for Handling tert-Butyl (4-bromo-2-methylphenyl)carbamate
This guide provides essential, immediate safety and logistical information for the handling and disposal of tert-Butyl (4-bromo-2-methylphenyl)carbamate. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Assessment and Risk Analysis
Understanding the chemical's potential hazards is the foundation of safe handling. Structurally similar compounds exhibit a range of health hazards that must be presumed for this compound.
-
Oral Toxicity: Many related carbamates are classified as harmful if swallowed.[2][3][4][5]
-
Skin and Eye Damage: Analogous compounds are known to cause severe skin irritation or burns and serious eye damage.[3][4][5] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[3][5]
The causality behind these hazards stems from the molecule's functional groups. The carbamate moiety can be biologically active, while the brominated aromatic ring influences its reactivity and metabolic profile. Therefore, treating this compound with a high degree of caution is scientifically justified.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical control measure to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[6] A face shield should be worn over goggles for splash hazards. | Protects against accidental splashes of solutions and airborne dust particles, preventing severe eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Gloves must be inspected for integrity before use and changed immediately if contaminated.[4][7] | Provides a direct barrier against skin contact, preventing potential irritation, burns, or absorption through the skin.[2][4] |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities or significant splash risk, impervious clothing should be considered.[3][6] | Protects underlying clothing and skin from contamination. Contaminated clothing must be removed immediately and laundered before reuse.[4][6] |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. If dust may be generated, a NIOSH/MSHA-approved respirator with a P3 particulate filter is mandatory.[6] | Minimizes the risk of inhaling fine dust particles of the compound, which can cause respiratory irritation.[3] The primary engineering control should always be adequate ventilation.[4][8] |
Operational Protocols: PPE in Practice
Proper use of PPE is a procedural workflow. Follow these steps to ensure maximum protection.
Preparation and Donning PPE
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[6][9]
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE.
-
Don PPE: Put on PPE in the following order:
-
Lab coat or apron.
-
Safety goggles and face shield (if required).
-
Respirator (if required, ensure a proper fit test has been conducted).
-
Gloves (pull cuffs over the sleeves of the lab coat).
-
Handling Operations
-
Weighing Solid Compound:
-
Transfer and Dissolution:
Spill and Emergency Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Assess: Determine the extent of the spill and whether it is safe to clean up internally.
-
Don PPE: At a minimum, wear double gloves, a lab coat, chemical goggles, and respiratory protection.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[8] Dampening the material with a suitable non-reactive solvent may be appropriate.
-
Decontamination: Clean the spill area thoroughly.
Doffing and Disposal of Contaminated PPE
-
Remove PPE: Remove PPE before leaving the work area to prevent cross-contamination.
-
Doffing Sequence:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Disposal: Dispose of single-use gloves and any heavily contaminated items in a designated hazardous waste container.[10] Reusable PPE must be decontaminated according to institutional guidelines.[10]
-
Hygiene: Wash hands and face thoroughly with soap and water after removing all PPE.[4][6]
Waste Management & Decontamination
Proper disposal is a critical final step in the handling process.
-
Chemical Waste: All unused solid material and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[9] Do not discharge into drains or the environment.[4][11]
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as disposable gloves, weigh papers, and pipette tips, must be disposed of as solid hazardous waste.
Visual Workflow for PPE Selection
The following diagram provides a logical decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: Decision workflow for selecting appropriate PPE.
References
- Personal protective equipment for handling Methyl carbam
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
- tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.
- tert-Butyl N-[2-(4-bromophenyl)
- Material Safety Data Sheet - tert-Butyl carbam
- SAFETY DATA SHEET - tert-Butyl carbam
- SAFETY DATA SHEET - tert-Butyl carbam
- tert-Butyl (4-bromobenzyl)(methyl)
- MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)
- Personal Protective Equipment for Pesticide Handlers. US EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
